4-Methoxy-2-(pyridin-3-yl)butanoic acid
Description
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Properties
IUPAC Name |
4-methoxy-2-pyridin-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-6-4-9(10(12)13)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPICIOUOYYYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670239 | |
| Record name | 4-Methoxy-2-(pyridin-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-06-5 | |
| Record name | α-(2-Methoxyethyl)-3-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-(pyridin-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of successful lead optimization and candidate selection. These properties govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile. This guide provides an in-depth technical examination of 4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS No. 885277-06-5), a molecule of interest for its potential as a versatile synthetic intermediate in pharmaceutical development.
Our approach moves beyond a simple recitation of data. We will delve into the causality behind the experimental determination of key physicochemical parameters, presenting not just protocols but the strategic rationale that underpins them. This document is designed for researchers, scientists, and drug development professionals, offering both a comprehensive data summary and a practical guide to the robust, self-validating methodologies required for accurate characterization.
Core Physicochemical Profile
The interplay between a molecule's structure and its physical properties is a critical narrative in its journey from a laboratory curiosity to a potential therapeutic agent. Below, we dissect the key properties of this compound.
Structure and Molecular Identifiers
-
IUPAC Name: this compound
-
CAS Number: 885277-06-5
-
Molecular Formula: C₁₀H₁₃NO₃
-
Molecular Weight: 195.22 g/mol
The structure features a carboxylic acid group, a basic pyridine ring, and a methoxy ether. This combination of acidic, basic, and neutral functionalities predicts a complex physicochemical profile, particularly in relation to pH.
Data Summary Table
| Physicochemical Property | Value (Predicted/Experimental) | Significance in Drug Development |
| Molecular Weight | 195.22 g/mol | Conforms to Lipinski's Rule of Five (<500), favoring good absorption and diffusion. |
| pKa (Acidic) | ~4.5 (Predicted) | Influences charge state and solubility in the stomach (low pH) and intestines (higher pH). |
| pKa (Basic) | ~5.0 (Predicted) | The pyridine nitrogen's basicity affects ionization, solubility, and potential for salt formation. |
| logP | ~1.2 (Predicted) | Indicates a balanced lipophilicity, suggesting potential for good membrane permeability without excessive sequestration in fatty tissues. |
| logD at pH 7.4 | ~0.5 (Predicted) | Reflects effective lipophilicity at physiological pH, a critical predictor of in vivo absorption. |
| Aqueous Solubility | pH-dependent | Crucial for dissolution and bioavailability; low solubility can be a major hurdle in formulation and in vivo studies. |
| Melting Point | Not available | An indicator of crystal lattice energy and purity; can influence thermodynamic solubility. |
| H-Bond Donors | 1 (from COOH) | Within Lipinski's guidelines (<5), important for solubility and receptor binding. |
| H-Bond Acceptors | 4 (N in pyridine, 3 O atoms) | Within Lipinski's guidelines (<10), contributing to aqueous solubility. |
Note: Experimental data for this specific compound is not widely published. The values for pKa, logP, and logD are estimations based on its chemical structure and are provided for illustrative purposes. The following sections detail the robust experimental methods for their definitive determination.
Key Physicochemical Parameters: Theory and Experimental Determination
Acidity and Basicity (pKa)
Scientific Rationale: The pKa is the pH at which a functional group is 50% ionized. For this compound, two key pKa values exist: one for the acidic carboxylic acid group and one for the basic pyridine nitrogen. These values are paramount as the ionization state of a drug dramatically affects its solubility, permeability across biological membranes, and binding to its target. An ionized molecule is typically more water-soluble but less able to cross lipid membranes via passive diffusion.
Experimental Protocol: Potentiometric Titration
Potentiometric titration remains a gold-standard, high-precision method for pKa determination due to its simplicity and accuracy.
Methodology:
-
Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.
-
Acidic pKa Determination: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). Record the pH after each incremental addition of the titrant.
-
Basic pKa Determination: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD)
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.
-
logP (Partition Coefficient): Measures the distribution of the neutral form of a compound between an immiscible organic solvent (typically n-octanol) and water. It is a fundamental indicator of a molecule's ability to cross cell membranes.
-
logD (Distribution Coefficient): Measures the distribution of all forms of a compound (neutral and ionized) at a specific pH. For ionizable compounds like ours, logD at physiological pH (7.4) is a more biologically relevant predictor of in vivo behavior than logP.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of partitioning.
Methodology:
-
Phase Preparation: Prepare a biphasic system by pre-saturating n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD) and vice-versa. This prevents volume changes during the experiment.
-
Sample Addition: Add a known amount of the compound to a vial containing a precise volume of the pre-saturated n-octanol and aqueous buffer. The starting concentration should be below the compound's solubility limit in either phase.
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation:
-
logP/logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
Caption: Workflow for logD determination by the shake-flask method.
Aqueous Solubility
Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates. It is crucial to distinguish between two types of solubility measurements commonly performed in drug discovery.
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration organic stock (e.g., DMSO), precipitates out of an aqueous buffer. It is a high-throughput method that mimics conditions in many in vitro biological assays and is useful for early-stage screening.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a buffer. This is a more time-consuming but crucial measurement for lead optimization and pre-formulation studies, as it defines the maximum concentration achievable in a saturated solution.
Experimental Protocol: Shake-Flask Solubility Assay
Methodology (Thermodynamic):
-
Preparation: Add an excess amount of the solid compound (ensuring undissolved solid remains) to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure the system reaches equilibrium.
-
Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate using a calibrated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.
Methodology (Kinetic):
-
Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Precipitation: Add a small volume of the DMSO stock to the aqueous buffer and mix.
-
Incubation: Incubate the solution for a shorter period (e.g., 2 hours) with agitation.
-
Analysis: Measure the concentration of the dissolved compound in the supernatant after filtration or centrifugation, often using a high-throughput method like nephelometry (light scattering) or UV plate reading.
Caption: Workflows for thermodynamic and kinetic solubility assays.
Melting Point (Tm)
Scientific Rationale: The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A high melting point often correlates with strong intermolecular forces and low solubility, a concept described by the General Solubility Equation. Differential Scanning Calorimetry (DSC) is the modern, definitive technique for this measurement.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process is an endothermic event, appearing as a distinct peak on the DSC thermogram.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the cell at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: The melting point (Tm) is typically determined as the onset temperature or the peak temperature of the endothermic melting event on the thermogram. The area under the peak corresponds to the heat of fusion.
Caption: Workflow for melting point determination using DSC.
Conclusion
The physicochemical profile of this compound—characterized by its moderate molecular weight, balanced lipophilicity, and pH-dependent ionization—positions it as a compound with "drug-like" potential. Its dual pKa values suggest that its solubility and permeability will be highly sensitive to the pH environment of the gastrointestinal tract, a critical consideration for oral drug development. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality, reproducible data necessary to validate these predictions and confidently advance drug discovery programs. By integrating these fundamental characterization assays early and consistently, research teams can make more informed decisions, mitigate risks, and ultimately accelerate the path toward identifying viable clinical candidates.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 67-87. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
-
Gluck, S. J., & Cleveland, J. A., Jr. (1994). Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis. Journal of Chromatography A, 680(1), 49–56. [Link]
-
Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer Science & Business Media. [Link]
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Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
-
Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric determination of pKa values of water-insoluble compounds in organic solvent-water mixtures. International Journal of Pharmaceutics, 151(2), 235-248. [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved January 19, 2026, from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 19, 2026, from [Link]
An In-depth Technical Guide to the Safe Handling of 4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS 885277-06-5)
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a certified Safety Data Sheet (SDS). An official SDS from the manufacturer must be consulted prior to any handling or use of this chemical.
Section 1: Compound Identification and Physicochemical Profile
4-Methoxy-2-(pyridin-3-yl)butanoic acid is a heterocyclic building block often used in the synthesis of more complex molecules in pharmaceutical and materials science research.[1] Its structure incorporates a pyridine ring, a flexible butanoic acid chain, and a methoxy ether group. Understanding these constituent parts is foundational to predicting its chemical behavior and safety profile.
The presence of both a basic pyridine nitrogen atom and an acidic carboxylic acid group makes the molecule amphoteric. However, for laboratory safety considerations, it should be handled with the precautions appropriate for a potentially irritating and harmful organic acid powder.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 885277-06-5 | [2][3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [3] |
| Molecular Weight | 195.22 g/mol | [3] |
| Synonyms | 4-Methoxy-2-pyridin-3-yl-butyric acid | [2] |
| Appearance | Typically supplied as a yellowish or beige powder/solid. | [2][4] |
| SMILES | O=C(O)C(C1=CC=CN=C1)CCOC | [3] |
| Storage | Recommended: Sealed in a dry environment at 2-8°C. |[3] |
Section 2: Predicted Hazard Profile and Toxicological Assessment
A certified toxicological study for this compound is not publicly available. Therefore, a predicted hazard profile has been constructed based on structure-activity relationships (SAR) by analyzing its core functional groups: the pyridine ring and the butanoic acid chain.
-
Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[5] They can cause skin and serious eye irritation.[6] Pyridine itself is classified as a material causing immediate and serious toxic effects.[7]
-
Butanoic Acid Moiety: Short-chain carboxylic acids, like butyric acid, can be corrosive to skin and eyes, capable of causing burns.[8][9][10] While the larger structure of the target molecule may mitigate the acute corrosivity compared to pure butyric acid, the potential for irritation remains significant.
-
Structural Analog Analysis: The compound 2-(4-Methoxyphenyl)butanoic acid is a close structural analog. Its documented GHS classifications indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
Table 2: Predicted GHS Classification
| Hazard Class | Category | Hazard Statement | Basis of Prediction |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Supplier Data & Analog Analysis[3][11] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Analog Analysis & Pyridine/Butyric Acid Moieties[6][11] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Analog Analysis & Pyridine/Butyric Acid Moieties[5][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Analog Analysis[11] |
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount. The primary risks from this solid compound are inhalation of airborne powder and direct contact with skin and eyes. Therefore, a multi-layered approach to protection is required.
Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a properly functioning and certified chemical fume hood.[12] This is the most critical engineering control to prevent inhalation of fine particulates.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[13] Standard safety glasses do not provide a sufficient seal to protect from fine powders.
-
Hand Protection: Nitrile gloves are recommended as they provide good resistance to pyridine and many organic solvents.[13] Always check the manufacturer's glove compatibility data. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[13]
-
Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (or a Type K filter for ammonia/organic derivatives) should be used.[14]
Section 4: Standard Operating Procedures for Safe Handling & Storage
Adherence to a strict, validated protocol is essential for minimizing risk. The following workflow outlines the key steps for safely handling this compound from receipt to use.
Experimental Workflow: Safe Handling Protocol
Caption: Safe handling workflow for this compound.
Storage & Incompatibility
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[3][15]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[15] The compound itself has acidic and basic sites, but contact with strong external reagents could lead to vigorous or exothermic reactions.
Disposal Procedures
-
Waste Collection: All waste containing this compound (pure solid, solutions, contaminated materials) must be collected in a designated, properly labeled hazardous waste container.[16] Do not mix with other waste streams unless compatibility is confirmed.
-
Regulatory Compliance: Dispose of waste in accordance with all local, state, and federal environmental regulations.[5]
Section 5: Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[8] Immediately wash the affected skin area with plenty of soap and water.[6] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air.[4] If breathing has stopped, begin rescue breathing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[16] Call a poison control center or seek immediate medical attention.
Spill Response Protocol
The appropriate response depends on the size and location of the spill. The following decision tree provides a logical framework for action.
Caption: Decision tree for responding to a chemical spill.
Section 6: References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Butyric acid.
-
PubChem (National Center for Biotechnology Information). 2-(4-Methoxyphenyl)butanoic acid.
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
-
USA Chemical Suppliers. This compound suppliers USA.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Butyric Acid.
-
Sigma-Aldrich. Safety Data Sheet: Pyridine-2-carboxylic acid.
-
ECHA. Compound Butyric acid C4H8O2 Factsheet.
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
-
Australian Government Department of Health. Butanoic acid: Human health tier II assessment.
-
University of Washington. Pyridine Safety Information.
-
Fisher Scientific. Safety Data Sheet: 4-(4-Methoxyphenyl)butyric acid.
-
Fisher Scientific. Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid.
-
Actylis Lab Solutions. Pyridine MSDS.
-
Sigma-Aldrich. Safety Data Sheet.
-
Australian Government Department of Health. Pyridine, alkyl derivatives: Human health tier II assessment.
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Pyridine.
-
Jubilant Ingrevia Limited. Pyridine 1 degree Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet: Pyridine.
-
Cheméo. Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester (CAS 29006-01-7).
-
Chem-Impex. 4-(4-Formyl-3-methoxyphenoxy)-butyric acid.
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Wikipedia. Butyric acid.
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BLDpharm. 885277-06-5|this compound.
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mechanism of action for pyridinyl butanoic acid compounds
An In-depth Technical Guide on the Core Mechanism of Action for Pyridinyl Butanoic Acid Compounds and Their Analogs as Kinase Inhibitors
Abstract
Pyridinyl butanoic acid derivatives and structurally related compounds featuring a pyridinyl moiety represent a significant class of small molecule inhibitors targeting key protein kinases. This guide provides a detailed examination of their primary mechanism of action, focusing on the inhibition of p38 mitogen-activated protein kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). We will explore the molecular interactions governing target engagement, the downstream cellular consequences of kinase inhibition, and the validated experimental protocols essential for characterizing these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.
Introduction: The Therapeutic Promise of Pyridinyl-Based Kinase Inhibitors
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its ability to form hydrogen bonds and engage in various molecular interactions makes it a valuable component in the design of targeted therapies. When incorporated into butanoic acid or similar chemical frameworks, it gives rise to compounds with potent and often selective inhibitory activity against protein kinases, crucial regulators of cellular signaling.
Two of the most prominent kinase targets for pyridinyl-containing compounds are p38 MAPK and ALK5. The inhibition of these kinases has profound therapeutic implications:
-
p38 MAPK Inhibition: This pathway is a central mediator of the inflammatory response and cellular stress.[1] Inhibitors of p38 MAPK are actively being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[2]
-
ALK5 Inhibition: The TGF-β/ALK5 pathway is a major driver of tissue fibrosis and plays a complex role in cancer progression.[3][4][5] ALK5 inhibitors, therefore, represent a promising therapeutic strategy for various fibrotic diseases and certain cancers.[5][6]
Core Mechanism of Action: Competitive Inhibition of the ATP-Binding Pocket
The predominant mechanism of action for this class of compounds is the competitive inhibition of the target kinase's ATP-binding site. By occupying this pocket, the inhibitors prevent the binding of the natural co-substrate ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
Targeting the p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and pro-inflammatory cytokines.[1]
Pyridinyl-containing inhibitors, such as the well-studied pyridinyl imidazoles, function as ATP-competitive inhibitors.[2] They bind to the ATP-binding pocket of both the active and inactive forms of p38 kinase. The core pharmacophore typically involves the pyridin-4-yl moiety, which is crucial for high-affinity binding. Docking studies have shown that the pyridinyl and an adjacent aryl group occupy the same positions as the adenine ring of ATP within the kinase's active site.[2]
Figure 1: Inhibition of the p38 MAPK signaling pathway.
By blocking p38 MAPK activity, these inhibitors prevent the phosphorylation of downstream targets like MAPK-activated protein kinase 2 (MAPKAPK2). This leads to a reduction in the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key mediators of inflammation. The pathway is also involved in regulating cell cycle, apoptosis, and senescence.[1]
Targeting the TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of TGF-β1 to its type II receptor, which then recruits and phosphorylates the type I receptor, ALK5.[7] This activation is central to processes like extracellular matrix deposition.[7]
Similar to their action on p38, pyridinyl-containing compounds act as ATP-competitive inhibitors of the ALK5 kinase domain.[7][8] The 2-aminopyridine scaffold is one example found in potent ALK5 inhibitors.[9] The selectivity of these compounds for ALK5 over other related kinases can be attributed to subtle but critical differences in the amino acid residues within the ATP-binding pocket.[9]
Figure 2: Inhibition of the TGF-β/ALK5 signaling pathway.
Inhibition of ALK5 prevents the phosphorylation of its primary downstream targets, the Smad2 and Smad3 proteins.[7] This blockage inhibits the formation of the Smad2/3/4 complex and its subsequent translocation to the nucleus, thereby preventing the transcription of TGF-β target genes. The functional outcomes include a reduction in the synthesis of extracellular matrix proteins like collagen and fibronectin, which is highly beneficial in the context of fibrotic diseases.[7][10]
Validating the Mechanism of Action: Key Experimental Protocols
To rigorously validate the mechanism of action of a pyridinyl butanoic acid compound as a kinase inhibitor, a series of well-controlled experiments are necessary. The following protocols provide a framework for this validation process.
Protocol: In Vitro Kinase Inhibition Assay (ELISA-Based)
Principle & Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase in a cell-free system. An ELISA-based format allows for high-throughput screening and quantitative determination of inhibitory potency (IC50). The rationale is to isolate the interaction between the compound and its direct target, free from the complexities of a cellular environment.
Figure 3: General workflow for an ELISA-based kinase assay.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a specific substrate for the kinase of interest (e.g., ATF-2 for p38 MAPK, or a Smad3 peptide for ALK5). Incubate overnight at 4°C. Causality: This immobilizes the substrate, allowing for easy separation of reagents in subsequent washing steps.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound substrate.
-
Kinase Reaction:
-
Prepare a reaction buffer containing a fixed concentration of purified, active kinase (e.g., recombinant human p38α or ALK5) and ATP (typically at its Km concentration).
-
Add serial dilutions of the pyridinyl butanoic acid compound (inhibitor) to the wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Initiate the reaction by adding the kinase/ATP mixture to all wells.
-
Incubate at 30°C for a defined period (e.g., 60 minutes). Causality: This allows the kinase to phosphorylate the substrate. The presence of an effective inhibitor will reduce the extent of this reaction.
-
-
Detection:
-
Wash the plate to stop the reaction and remove components.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate for 1 hour.
-
Wash the plate and add a chromogenic HRP substrate (e.g., TMB).
-
Stop the color development with a stop solution (e.g., 1M H2SO4) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the kinase activity by 50%.
Protocol: Cellular Phospho-Protein Analysis by Western Blot
Principle & Rationale: This experiment validates that the compound inhibits the target kinase within a living cell. By treating cells with a known activator of the pathway (e.g., a cytokine for the p38 pathway, or TGF-β1 for the ALK5 pathway), we can induce phosphorylation of the kinase's downstream substrates. An effective inhibitor will prevent this increase in phosphorylation. Western blotting provides a semi-quantitative readout of the levels of specific phosphorylated proteins.
Figure 4: General workflow for Western blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells known to have an active p38 or ALK5 pathway (e.g., A498 renal epithelial cells for ALK5, macrophages for p38) and grow to ~80% confluency.
-
Pre-treat the cells with various concentrations of the pyridinyl butanoic acid compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 5 ng/mL TGF-β1 for ALK5, or 100 ng/mL LPS for p38) for a short period (e.g., 15-30 minutes). Include unstimulated and vehicle-treated controls. Causality: Pre-incubation ensures the inhibitor has entered the cells and engaged its target before the pathway is activated.
-
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading in the next step.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-Smad3 or anti-phospho-MAPKAPK2).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein, or a housekeeping protein like GAPDH.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Data Summary and Visualization
Quantitative data from these experiments should be summarized for clear comparison and interpretation.
Table 1: Example Data Summary for a Pyridinyl Butanoic Acid Compound
| Assay Type | Target | Cell Line | IC50 / EC50 (nM) |
| In Vitro Kinase Assay | p38α MAPK | N/A | 15 |
| In Vitro Kinase Assay | ALK5 | N/A | >10,000 |
| Cellular Phospho-MAPKAPK2 Assay | p38α MAPK | THP-1 | 55 |
| Cellular Phospho-Smad3 Assay | ALK5 | A498 | >10,000 |
This table illustrates how a compound can be shown to be a potent and selective inhibitor of the p38 MAPK pathway both biochemically and in a cellular context.
Conclusion and Future Perspectives
Pyridinyl butanoic acid compounds and their analogs are a versatile class of kinase inhibitors with significant therapeutic potential. Their primary mechanism of action involves the ATP-competitive inhibition of specific kinases like p38 MAPK and ALK5, leading to the modulation of key signaling pathways in inflammation and fibrosis. The experimental protocols detailed in this guide provide a robust framework for confirming this mechanism, from direct enzyme inhibition to target engagement and downstream signaling effects in a cellular context. Future research in this area will likely focus on improving kinase selectivity to minimize off-target effects and optimizing the pharmacokinetic properties of these compounds to enhance their clinical utility.
References
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. (n.d.). BioMed Central. [Link]
-
Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542. (2004). Molecular Pharmacology. [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2018). Journal of Medicinal Chemistry. [Link]
-
Rapid generation of a high quality lead for transforming growth factor-beta (TGF-beta) type I receptor (ALK5). (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of New Inhibitors of Transforming Growth Factor-Beta Type 1 Receptor by Utilizing Docking and Structure-Activity Relationship Analysis. (2019). ResearchGate. [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]
-
ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. (2023). Journal of Medicinal Chemistry. [Link]
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Topical Application of ALK5 Inhibitor A-83-01 Reduces Burn Wound Contraction in Rats by Suppressing Myofibroblast Population. (2014). Journal of Investigative Dermatology. [Link]
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- 7. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid generation of a high quality lead for transforming growth factor-beta (TGF-beta) type I receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical application of ALK5 inhibitor A-83-01 reduces burn wound contraction in rats by suppressing myofibroblast population - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Potential Biological Targets for 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Abstract: The identification of biological targets for novel small molecules is a critical and often challenging phase in drug discovery and chemical biology. This guide presents a comprehensive, multi-faceted strategy for elucidating the potential protein targets of 4-Methoxy-2-(pyridin-3-yl)butanoic acid, a compound for which specific biological interactions are not yet widely documented. We will navigate from initial hypothesis generation using robust in silico methods to rigorous experimental validation and functional characterization. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale to empower informed experimental design and execution. Our approach is grounded in a systematic workflow, beginning with computational predictions and culminating in biophysical and cell-based functional assays, with a specific focus on plausible target classes such as G-protein coupled receptors and metabolic enzymes, suggested by the compound's structural motifs.
Introduction: The Challenge of an Orphan Ligand
This compound is a small molecule featuring a pyridine ring, a chiral center, and a carboxylic acid moiety. While its synthesis is documented, its biological mechanism of action remains largely uncharacterized. The process of identifying the specific protein(s) a small molecule interacts with to elicit a biological response is known as target identification. For a novel compound like this, a structured and logical approach is paramount to efficiently navigate the vast proteomic landscape.
This guide eschews a one-size-fits-all template, instead adopting a dynamic strategy that begins with broad, computational-based exploration and progressively narrows the focus through empirical testing. The structural features of our compound—specifically the pyridine-carboxylic acid scaffold—provide initial clues. This motif is reminiscent of nicotinic acid (Niacin), a known agonist for the G protein-coupled receptor 109A (GPR109A), which plays a role in lipid metabolism.[1][2] Additionally, the butanoic acid backbone is a feature found in molecules that interact with metabolic enzymes, including Fatty Acid Synthase (FAS), a key player in lipogenesis and a target in oncology.[3]
Therefore, our investigation will be twofold: a broad, unbiased search for novel targets, and a focused, hypothesis-driven validation of GPR109A and FAS as potential candidates.
Part 1: In Silico Target Prediction — Generating Hypotheses from Structure
Before embarking on resource-intensive wet-lab experiments, computational methods can provide a powerful and cost-effective means of generating a ranked list of potential targets.[4][5] These in silico approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners for our query molecule.[5][6]
Rationale for a Computational-First Approach
A computational-first strategy allows us to prioritize experimental efforts by identifying the most probable targets from thousands of possibilities. This is achieved through several complementary methods that analyze the query molecule from different perspectives: its overall similarity to known ligands, its 3D shape and chemical features, and its potential to dock into known protein binding sites.[7][8]
Core Computational Methodologies
We will employ a tripartite in silico strategy to generate a robust set of initial hypotheses.
This method is based on the principle that structurally similar molecules often have similar biological activities.[9][10] We will compare the 2D fingerprint of this compound against large databases of annotated compounds (e.g., ChEMBL, PubChem).
-
Workflow:
-
Generate a 2D fingerprint (e.g., Morgan fingerprint) for the query molecule.
-
Screen against the ChEMBL database using a similarity metric like the Tanimoto coefficient.[11]
-
Analyze the targets of the top-scoring hits (Tanimoto coefficient > 0.85) to identify recurring protein families or specific targets.
-
Unlike traditional docking where multiple ligands are screened against a single target, reverse docking screens a single ligand against a large library of 3D protein structures.[3][12][13][14] This method can identify potential binding partners by predicting the binding affinity based on scoring functions that evaluate electrostatic and van der Waals interactions.[12][15]
-
Workflow:
-
Prepare a high-quality 3D conformer of this compound.
-
Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) with a comprehensive protein structure database (e.g., PDB).
-
Dock the ligand into the binding sites of each protein in the database.
-
Rank the potential targets based on the docking scores and binding energy calculations.
-
This approach identifies the 3D arrangement of essential chemical features (pharmacophore) that a molecule must possess to interact with a specific target. By building a pharmacophore model from our query molecule, we can screen for proteins that have binding sites complementary to this model.
-
Workflow:
-
Generate a pharmacophore model from the 3D structure of this compound, identifying key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
-
Screen this pharmacophore against a database of protein structures (e.g., ZINCPharmer).
-
Rank targets based on how well their binding sites match the pharmacophore model.
-
Data Synthesis and Target Prioritization
The output from these three methods will be a list of potential protein targets.
| Computational Method | Principle | Primary Output | Example Database/Tool |
| Chemical Similarity | Similar structures have similar targets.[16] | List of similar molecules and their known targets. | ChEMBL, PubChem |
| Reverse Docking | Predicts binding of a ligand to many protein structures.[13] | Ranked list of proteins based on binding energy. | PharmMapper, idTarget |
| Pharmacophore Modeling | Matches ligand's chemical features to protein binding sites. | Ranked list of proteins with complementary pharmacophores. | ZINCPharmer, PharmaGist |
The most promising candidates will be those identified by more than one method. These prioritized targets will then be carried forward for experimental validation. Based on the compound's structure, we hypothesize that GPR109A and Fatty Acid Synthase (FAS) will emerge as high-ranking candidates.
Sources
- 1. mdpi.com [mdpi.com]
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- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic characterization (NMR, IR, MS) of 4-Methoxy-2-(pyridin-3-yl)butanoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize the novel compound this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our focus is on the causality behind experimental choices and the establishment of self-validating analytical systems to ensure data integrity and trustworthiness.
The structural elucidation of new chemical entities is a cornerstone of modern chemistry and drug discovery. A meticulous and multi-faceted analytical approach is paramount to confirm the identity, purity, and structure of a target molecule. This guide will use this compound as a case study to demonstrate the synergistic power of NMR, IR, and MS in providing an unambiguous structural assignment.
Molecular Structure and Expected Spectroscopic Features
Before delving into the experimental protocols, a preliminary analysis of the target structure is crucial for predicting the expected spectroscopic signatures.
Structure:
Exploratory Studies on the Therapeutic Potential of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid: A Technical Guide
Abstract
This technical guide outlines a comprehensive research framework for the exploratory investigation of 4-Methoxy-2-(pyridin-3-yl)butanoic acid, a novel small molecule with potential therapeutic applications. The structural resemblance of this compound to γ-aminobutyric acid (GABA) suggests a possible interaction with GABA receptors, which are critical targets in the central nervous system for a variety of disorders. This document provides a structured approach, from chemical synthesis and characterization to in-vitro and in-vivo pharmacological profiling, to elucidate the therapeutic potential of this compound. The methodologies described herein are designed to be self-validating and are grounded in established principles of drug discovery and development.
Introduction and Rationale
The central nervous system (CNS) is governed by a delicate balance of excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its receptors are well-established therapeutic targets for conditions such as anxiety, epilepsy, spasticity, and pain.[1] There are two main classes of GABA receptors: GABA-A, which are ionotropic receptors, and GABA-B, which are metabotropic G-protein coupled receptors.[1][2] Agonists of the GABA-B receptor, such as baclofen, are used clinically as muscle relaxants.[1]
The molecule this compound presents a compelling scaffold for investigation. Its butanoic acid backbone is a common feature in GABA analogues, and the presence of a pyridine ring can significantly influence its pharmacological properties.[3] The methoxy group may also play a role in modulating the compound's binding affinity and pharmacokinetic profile. This guide proposes a systematic exploration of this molecule to determine its potential as a novel therapeutic agent, likely acting on the GABAergic system.
Synthesis and Characterization of this compound
A reliable synthetic route is the first critical step in the investigation of any new chemical entity. The following proposed synthesis is based on established methods for the preparation of 2-substituted butanoic acid derivatives.[4][5][6]
Proposed Synthetic Pathway
A plausible synthetic route could involve the alkylation of a pyridin-3-yl acetic acid ester derivative with a suitable methoxyethyl halide, followed by hydrolysis of the ester to yield the desired carboxylic acid.
DOT Diagram of Proposed Synthesis:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Enolate Formation: To a solution of pyridin-3-yl-acetic acid ethyl ester in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise. Stir the reaction mixture for 1 hour at -78 °C.
-
Alkylation: Add 1-bromo-2-methoxyethane to the reaction mixture and allow it to warm to room temperature overnight.
-
Work-up and Purification of Intermediate: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude intermediate ester is purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified intermediate ester in a mixture of THF and water. Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Final Product Isolation: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
Characterization
The final product should be thoroughly characterized to confirm its identity and purity.
| Analytical Method | Purpose |
| ¹H and ¹³C NMR | Structural elucidation |
| Mass Spectrometry | Confirmation of molecular weight |
| HPLC | Determination of purity |
| Elemental Analysis | Confirmation of elemental composition |
In-Vitro Pharmacological Profiling
The initial pharmacological assessment will focus on the predicted interaction with GABA receptors.
Radioligand Binding Assays
These assays will determine the affinity of the compound for GABA-A and GABA-B receptors.
Experimental Protocol: GABA-B Receptor Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂ and CaCl₂.
-
Radioligand: [³H]-GABA or a specific GABA-B receptor antagonist radioligand.
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Separation and Counting: Separate bound and free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value and calculate the Ki (inhibition constant).
A similar protocol will be used for GABA-A receptor binding, using a GABA-A specific radioligand.
Functional Assays
Functional assays will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[7]
Experimental Protocol: [³⁵S]GTPγS Binding Assay (for GABA-B receptor)
-
Principle: This assay measures the activation of G-proteins, a downstream event of GABA-B receptor activation.[8]
-
Procedure: Incubate rat brain membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Detection: Measure the incorporation of [³⁵S]GTPγS into the membranes.
-
Analysis: An increase in [³⁵S]GTPγS binding indicates agonistic activity.
DOT Diagram of GABA-B Receptor Signaling:
Caption: Simplified GABA-B receptor signaling pathway.
In-Vivo Exploratory Studies
Based on the in-vitro profile, in-vivo studies in rodent models will be conducted to assess the compound's therapeutic potential.
Pharmacokinetic Profiling
A preliminary pharmacokinetic study will determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Description |
| Bioavailability | The fraction of an administered dose that reaches systemic circulation. |
| Half-life (t₁/₂) | The time required for the concentration of the drug to be reduced by half. |
| Cmax | The maximum serum concentration that a drug achieves. |
| Tmax | The time at which Cmax is observed. |
In-Vivo Efficacy Models
The choice of in-vivo models will depend on the in-vitro results. If the compound is a GABA-B agonist, the following models are relevant:
-
Rotarod Test (for Muscle Relaxation): To assess motor coordination and muscle relaxant effects.
-
Hot Plate Test (for Analgesia): To evaluate potential analgesic properties.[9]
-
Elevated Plus Maze (for Anxiolytic Effects): To assess potential anxiolytic activity.
Experimental Protocol: Rotarod Test
-
Apparatus: A rotating rod apparatus.
-
Acclimation: Train the animals on the rotarod for a set period before the experiment.
-
Administration: Administer the test compound or vehicle to the animals.
-
Testing: Place the animals on the rotating rod at a fixed speed and record the latency to fall.
-
Analysis: Compare the fall latency of the treated group to the control group.
Data Interpretation and Future Directions
The data generated from these exploratory studies will provide a comprehensive initial assessment of the therapeutic potential of this compound.
-
Favorable Outcome: If the compound demonstrates potent and selective GABA-B agonism with a good in-vivo efficacy and safety profile, further lead optimization studies would be warranted.
-
Unfavorable Outcome: If the compound shows poor activity, selectivity, or pharmacokinetic properties, the data will still be valuable for understanding the structure-activity relationship (SAR) of this chemical class.
Future work could involve the synthesis of analogues to improve potency, selectivity, and ADME properties.
Conclusion
This technical guide provides a roadmap for the systematic evaluation of this compound. By following the proposed synthetic, in-vitro, and in-vivo testing cascade, a clear understanding of its therapeutic potential can be achieved. The structured and scientifically rigorous approach outlined here will enable a data-driven decision on the future development of this promising compound.
References
- Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acid(B) receptors: structure and function. Pharmacological reviews, 54(2), 247-264.
- Patsnap Synapse. (2024, June 21). What are GABA receptor agonists and how do they work?
- Siegel, G. J., Agranoff, B. W., Albers, R. W., & Molinoff, P. B. (Eds.). (1994). Basic neurochemistry: molecular, cellular and medical aspects. Raven press.
- Wikipedia. (2024). GABA receptor agonist.
- ResearchGate. (n.d.). Preparation of butanoic acid derivatives when starting from the phosphates 1 a, 2 b, and 2 f.
- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
- The Chemical Properties and Synthesis of 2-Butynoic Acid. (n.d.).
- PubChem. (n.d.). 3-Pyridinebutanoic acid.
- PrepChem.com. (n.d.). Synthesis of 2-benzyl butanoic acid.
- Chem-Impex. (n.d.). Acide 4-méthoxy-2-(pyridin-3-yl)butanoïque.
- Google Patents. (n.d.). EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
- PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid.
- Smolecule. (n.d.). (3R)-3-Amino-4-(pyridin-3-YL)butanoic acid dihydrochloride.
- askIITians. (2025, March 4). How butanoic acid is prepared from the following starting chemicals.
- MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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An In-depth Technical Guide to the In Vitro Biological Activity of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Disclaimer: This document synthesizes established methodologies and data from structurally related compounds to propose a comprehensive framework for investigating the in vitro biological activity of 4-Methoxy-2-(pyridin-3-yl)butanoic acid. Direct experimental data for this specific molecule is not widely available in the public domain; therefore, this guide serves as a strategic blueprint for its scientific evaluation.
Introduction
This compound is a small molecule featuring a pyridyl ring attached to a methoxy-substituted butanoic acid backbone. While this specific compound is noted as a valuable candidate for drug discovery due to its potential to interact with biological targets, a detailed public record of its biological activity is sparse[1]. The structural motifs present in this molecule, however, are found in numerous compounds with well-documented pharmacological activities. The pyridine ring is a common feature in many pharmaceuticals, and butanoic acid derivatives have been shown to exhibit a range of biological effects. This guide outlines a proposed in vitro workflow to systematically characterize the biological profile of this compound, drawing parallels from related chemical structures.
Rationale for Investigation: Learning from Structurally Related Compounds
The scientific rationale for investigating this compound is built upon the known activities of similar chemical scaffolds. For instance, derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties[2]. Some of these compounds have been shown to induce apoptosis in cancer cell lines, potentially through the modulation of key regulatory proteins like p53[2].
Furthermore, other butanoic acid derivatives have been investigated for their effects on the central nervous system. For example, 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid has been studied as a potential GABAB receptor antagonist[3]. This suggests that the butanoic acid core can be a scaffold for neurologically active agents.
Given these precedents, a thorough in vitro evaluation of this compound is warranted to explore its potential therapeutic applications.
Proposed In Vitro Evaluation Workflow
The following sections detail a series of proposed in vitro assays to elucidate the biological activity of this compound.
Anticancer Activity Evaluation
A primary area of investigation for novel pyridine and butanoic acid derivatives is oncology[2]. A tiered approach is recommended, starting with broad cytotoxicity screening followed by more specific mechanistic assays.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[2][4].
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[2].
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung adenocarcinoma, HCT116 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment[2].
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours[2]. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Following the incubation period, replace the medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C[2].
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO)[2].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader[2].
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve[2].
Data Presentation: Hypothetical IC50 Values
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| A549 (Lung) | This compound | 48 | To be determined |
| HCT116 (Colon) | This compound | 48 | To be determined |
| MCF-7 (Breast) | This compound | 48 | To be determined |
Should cytotoxic activity be observed, further investigation into the mechanism of cell death is warranted. Some succinamic acid derivatives have been shown to induce apoptosis through the upregulation of the p53 tumor suppressor protein[2].
Proposed Follow-up Experiments:
-
Western Blot Analysis: To probe for the expression levels of p53 and downstream apoptotic markers such as Bax, Bcl-2, and cleaved caspase-3.
-
Flow Cytometry: Using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cell populations.
Signaling Pathway Diagram: p53-Mediated Apoptosis
Caption: Proposed p53-mediated apoptotic signaling pathway.
Antimicrobial Activity Screening
The structural features of the topic compound suggest potential antimicrobial activity. A standard method for determining this is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[4].
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a 0.5 McFarland standard and then dilute to the final inoculum concentration[4].
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension[4]. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi)[2].
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism[2][4].
Data Presentation: Hypothetical MIC Values
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | This compound | To be determined |
| Escherichia coli (Gram-negative) | This compound | To be determined |
| Candida albicans (Fungus) | This compound | To be determined |
Experimental Workflow Diagram: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
This technical guide provides a strategic framework for the initial in vitro biological characterization of this compound. The proposed assays for anticancer and antimicrobial activities are based on established protocols and the known biological profiles of structurally related compounds. Positive results in these initial screens would justify further, more in-depth mechanistic studies, including target identification and validation. The exploration of its potential neurological activity, given the precedent of other butanoic acid derivatives, also represents a promising avenue for future research. The systematic application of this proposed workflow will be instrumental in uncovering the therapeutic potential of this novel chemical entity.
References
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Acide 4-méthoxy-2-(pyridin-3-yl)butanoïque. Chem-Impex. [Link]
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The Strategic Role of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of Pyridyl-Alkynoic Acids as Privileged Scaffolds
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the myriad of molecular scaffolds, pyridyl-alkanoic acids have garnered significant attention due to their versatile chemical handles and their ability to interact with a diverse range of biological targets. This guide focuses on a particularly promising, yet underexplored precursor: 4-Methoxy-2-(pyridin-3-yl)butanoic acid . Its unique structural amalgamation of a pyridine ring, a chiral center at the α-position, and a methoxy-terminated aliphatic chain presents a compelling starting point for the synthesis of complex molecules with potential applications in metabolic diseases, oncology, and beyond. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, characterization, and strategic application of this precursor in medicinal chemistry.
Physicochemical Properties and Structural Rationale
The inherent characteristics of this compound make it an attractive building block in drug design. The pyridine moiety, a bioisostere of a phenyl ring, offers a key advantage in its ability to act as a hydrogen bond acceptor and to engage in π-stacking interactions, while also improving aqueous solubility and metabolic stability of the final compound. The carboxylic acid function provides a reactive handle for amide bond formation, esterification, or reduction, allowing for diverse derivatization strategies. Furthermore, the methoxy group can influence the lipophilicity and metabolic fate of the molecule, potentially leading to improved pharmacokinetic profiles.[1] The chiral center at the α-carbon introduces the possibility of stereospecific interactions with biological targets, a critical consideration in modern drug design.
Proposed Synthesis of this compound: A Mechanistic Approach
While a direct, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. The proposed pathway hinges on a key Michael addition reaction, a robust method for carbon-carbon bond formation.[2][3][4][5][6]
Synthetic Scheme
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Michael Addition
-
To a solution of sodium methoxide in methanol, add dimethyl malonate dropwise at 0 °C under an inert atmosphere.
-
After stirring for 30 minutes, add 3-vinylpyridine dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct, dimethyl 2-(pyridin-3-yl)propane-1,3-dicarboxylate.
Causality behind Experimental Choices: The use of a strong base like sodium methoxide is crucial to deprotonate dimethyl malonate, forming the nucleophilic enolate. The reaction is performed at a low temperature initially to control the exothermicity of the addition. An inert atmosphere prevents side reactions with atmospheric components.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude adduct from Step 1 in a mixture of aqueous sodium hydroxide and methanol.
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the esters.
-
Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Heat the acidic solution to reflux for 2-3 hours to facilitate decarboxylation.
-
Cool the solution and extract the product with a suitable organic solvent.
-
Dry the organic phase and concentrate to yield 3-(pyridin-3-yl)butanoic acid.
Causality behind Experimental Choices: Saponification with a strong base is a standard method for ester hydrolysis. Subsequent acidification and heating are necessary to protonate the carboxylate and drive the decarboxylation of the malonic acid derivative.
Step 3: Reduction and Esterification
-
Dissolve the carboxylic acid from Step 2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add borane-THF complex dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 8-12 hours to reduce one of the carboxylic acid groups to a primary alcohol.
-
Quench the reaction carefully with methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
To the resulting alcohol, add thionyl chloride in methanol at 0 °C to perform esterification of the remaining carboxylic acid and conversion of the hydroxyl to a methoxy group via an intermediate chloride.
-
Stir at room temperature for 4-6 hours.
-
Neutralize the reaction and extract the ester product.
Causality behind Experimental Choices: Borane is a selective reducing agent for carboxylic acids. The subsequent reaction with thionyl chloride in methanol facilitates both esterification and ether formation.
Step 4: Final Hydrolysis
-
Dissolve the ester from Step 3 in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl to pH 4-5.
-
Extract the final product, this compound, with an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
Causality behind Experimental Choices: Lithium hydroxide is a mild and effective reagent for the hydrolysis of esters, minimizing the risk of side reactions.
Application as a Precursor in Medicinal Chemistry: A Case Study on PPAR Agonists
The true value of a precursor lies in its utility for synthesizing biologically active molecules. The this compound scaffold is an ideal starting point for the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear hormone receptors that play a crucial role in the regulation of glucose and lipid metabolism, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia.[7][8][9][10]
Workflow for the Synthesis of a Hypothetical PPAR Agonist
Caption: General workflow for the synthesis of a hypothetical PPAR agonist.
Rationale for Drug Design
A common pharmacophore for PPAR agonists consists of a carboxylic acid head group, a central aromatic core, and a lipophilic tail. In our hypothetical agonist, the this compound serves as the core and provides the acidic head group. The pyridine ring can be further functionalized to modulate activity and selectivity. The carboxylic acid can be coupled with a variety of substituted phenoxyethylamines to introduce the lipophilic tail, a key determinant of PPAR subtype selectivity (α, γ, or δ). For instance, coupling with an amine containing a thiazole ring has been shown to be effective in generating potent PPAR agonists.[8]
Quantitative Data Summary
| Compound | Structure | PPARα IC50 (nM) | PPARγ IC50 (nM) |
| Hypothetical Agonist 1 | Pyridyl-butanoic acid-amide-thiazole | 50 | 150 |
| Hypothetical Agonist 2 | Pyridyl-butanoic acid-amide-phenoxy ether | 200 | 25 |
| Reference Compound | Known PPAR Agonist | 100 | 100 |
This table presents hypothetical data for illustrative purposes, based on the expected activities of such compounds.
Conclusion and Future Directions
This compound represents a versatile and valuable precursor for the synthesis of novel therapeutic agents. Its unique structural features provide a solid foundation for the design of molecules targeting a range of diseases. The proposed synthetic route offers a practical approach to accessing this key intermediate. Future research should focus on the enantioselective synthesis of this compound to explore the differential biological activities of its stereoisomers. Furthermore, the expansion of its application to other target classes in medicinal chemistry is a promising avenue for further investigation. The strategic utilization of such well-designed precursors will undoubtedly continue to accelerate the discovery of new and improved medicines.
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Usui, S., et al. (2007). Synthesis and evaluation of 2-Nonylaminopyridine derivatives as PPAR ligands. Chemical & Pharmaceutical Bulletin, 55(7), 1053-9. [Link]
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Anonymous. (n.d.). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. PubMed. [Link]
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Anonymous. (n.d.). Pyridine-3-propanoic acids: Discovery of dual PPARα/γ agonists as antidiabetic agents. ResearchGate. [Link]
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Anonymous. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. [Link]
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Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Northern Illinois University. [Link]
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Anonymous. (n.d.). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. ResearchGate. [Link]
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Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC. [Link]
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Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]
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Anonymous. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]
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Anonymous. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]
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Anderson, K. W., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(9), 1761-1764. [Link]
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Anonymous. (2024). Synthesis of 4-{[(2Z)-4-Aryl-1-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acids and their reaction with ninhydrin. ResearchGate. [Link]
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Premasagar, V., Palaniswamy, V. A., & Eisenbraun, E. J. (1981). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. The Journal of Organic Chemistry, 46(14), 2974-2976. [Link]
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Anonymous. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. PubMed. [Link]
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Stentzel, M. R., & Klumpp, D. A. (2020). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. PubMed. [Link]
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Anonymous. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. [Link]
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Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link]
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Anonymous. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]
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Anonymous. (2006). Synthesis of 2,5-thiazole butanoic acids as potent and selective alpha(v)beta3 integrin receptor antagonists with improved oral pharmacokinetic properties. PubMed. [Link]
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Anonymous. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]
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An In-Depth Technical Guide to the Potential Agrochemical Applications of 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Foreword: The Quest for Novel Agrochemical Scaffolds
In the dynamic landscape of agricultural science, the relentless emergence of resistant weeds, fungi, and evolving regulatory standards necessitates a continuous search for novel active ingredients. The pyridine ring is a cornerstone in the synthesis of plant protection chemicals, with 95 commercial agrochemical products based on this scaffold, making it the most successful heterocycle in the 21st century for such applications[1]. Similarly, butanoic acid derivatives have demonstrated a spectrum of biological activities, including antimicrobial and antifungal properties[2]. This guide delves into the untapped potential of a unique hybrid molecule, 4-Methoxy-2-(pyridin-3-yl)butanoic acid, exploring its promise as a versatile scaffold for next-generation agrochemical formulations. By dissecting its structural components and leveraging established principles of agrochemical design, we will lay out a scientifically rigorous roadmap for its investigation and application.
Part 1: Physicochemical Characterization and Synthesis
A thorough understanding of a compound's physical and chemical properties is the bedrock of formulation development and toxicological assessment. While empirical data for this compound is not extensively published, we can infer key parameters from structurally related molecules.
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound, which are critical for predicting its environmental fate, bioavailability, and suitability for various formulation types.
| Property | Estimated Value | Significance in Agrochemical Formulation |
| Molecular Formula | C₁₀H₁₃NO₃ | Provides the basis for molecular weight calculation. |
| Molecular Weight | ~195.22 g/mol | Influences diffusion rates and concentration calculations. |
| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability and systemic movement in plants. |
| Water Solubility | Moderately Soluble | The carboxylic acid moiety suggests pH-dependent solubility. Crucial for developing aqueous-based formulations like suspension concentrates (SC) or soluble liquids (SL). |
| pKa (Acid Dissociation Constant) | ~4.0 - 5.0 | The carboxylic acid group will be deprotonated at neutral pH, affecting solubility and interaction with biological targets. |
| Vapor Pressure | Low (estimated) | Low volatility is desirable to minimize off-target movement and inhalation exposure. |
Note: These values are estimations based on the chemical structure and data from similar compounds and should be experimentally verified.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, beginning with readily available starting materials. The causality behind this proposed route lies in creating a robust method that allows for high-yield production and potential for analogue synthesis for structure-activity relationship (SAR) studies.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Knoevenagel Condensation. To a solution of pyridine-3-carbaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours, monitoring by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, diethyl 2-(pyridin-3-ylmethylene)malonate, can be purified by column chromatography.
-
Step 2: Michael Addition. Dissolve the product from Step 1 in anhydrous methanol. Add sodium methoxide (1.2 eq) and stir at room temperature for 12-18 hours. The progress of the reaction should be monitored by TLC.
-
Step 3: Hydrolysis and Decarboxylation. To the reaction mixture from Step 2, add an aqueous solution of sodium hydroxide (3.5 eq) and reflux for 8-10 hours to hydrolyze the ester groups. Cool the mixture to room temperature and acidify with concentrated HCl to a pH of ~2-3. This will induce decarboxylation and precipitation of the final product. The precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Self-Validation: Each step of this protocol should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding. The final product's identity and purity should be confirmed by NMR, Mass Spectrometry, and HPLC.
Part 2: Potential Agrochemical Applications and Mechanisms of Action
The hybrid structure of this compound, combining a pyridine core with a butanoic acid side chain, suggests several plausible mechanisms of action within plant and fungal systems.
Herbicidal Potential: An Auxin Mimic
Many pyridine carboxylic acids are known to function as synthetic auxins[3]. These herbicides overload the natural auxin signaling pathways in susceptible broadleaf plants, leading to uncontrolled growth and eventual death[4]. The structural similarity of our target molecule to the natural auxin, indole-3-acetic acid (IAA), and other auxinic herbicides makes this a primary hypothesis.
Causality of Mechanism: At high concentrations, this compound is hypothesized to bind to auxin receptors, such as the TIR1/AFB F-box proteins[4][5]. This binding stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors. The removal of these repressors allows for the constitutive activation of auxin response factors (ARFs), which in turn leads to the overexpression of auxin-responsive genes. This results in a cascade of phytotoxic effects, including epinasty, tissue swelling, and ultimately, plant death[4].
Caption: Hypothesized auxin mimic mechanism of action.
Fungicidal Potential: A Succinate Dehydrogenase Inhibitor (SDHI)
Pyridine carboxamides are a well-established class of fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain[6][7]. While our target molecule is a carboxylic acid and not a carboxamide, the core pyridine scaffold suggests that it, or its derivatives, could potentially bind to the SDH enzyme complex.
Causality of Mechanism: The proposed mechanism involves the binding of this compound to the ubiquinone-binding (Qp) site of the SDH complex. This binding would block the transfer of electrons from succinate to ubiquinone, thereby inhibiting the Krebs cycle and cellular respiration. The resulting depletion of ATP would lead to the cessation of fungal growth and eventual cell death.
Caption: Hypothesized SDHI mechanism of action.
Plant Growth Regulation
Many auxinic compounds exhibit a dose-dependent effect, acting as plant growth regulators at low concentrations and as herbicides at high concentrations[8]. Therefore, this compound could potentially be used to stimulate root formation, promote flowering, or inhibit excessive vegetative growth, depending on the application rate and crop species.
Part 3: Experimental Validation Protocols
The following protocols provide a framework for the initial screening and validation of this compound's agrochemical potential.
Caption: Overall experimental and validation workflow.
Protocol: Primary Herbicide Screening (Lettuce Seed Bioassay)
This protocol is a rapid and cost-effective method to determine the pre-emergent herbicidal activity of the test compound.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Make serial dilutions to obtain final concentrations of 1, 10, 100, and 1000 ppm in distilled water. Include a solvent-only control and a water-only control.
-
Assay Setup: Place a Whatman No. 1 filter paper in a 9 cm Petri dish. Pipette 5 mL of each test solution or control onto the filter paper.
-
Seeding: Place 20 lettuce seeds (Lactuca sativa) evenly on the moistened filter paper.
-
Incubation: Seal the Petri dishes with parafilm and incubate at 25°C with a 16/8 hour light/dark cycle.
-
Data Collection: After 7 days, measure the germination percentage, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percent inhibition of root and shoot growth compared to the control. Determine the EC₅₀ (concentration for 50% inhibition).
Trustworthiness: This is a self-validating system. The water-only control establishes the baseline for normal growth, while the solvent-only control ensures that the solvent itself has no phytotoxic effects. A known herbicide (e.g., 2,4-D) should be included as a positive control.
Protocol: In Vitro Antifungal Screening (Radial Growth Inhibition)
This assay evaluates the compound's ability to inhibit the mycelial growth of common plant pathogenic fungi.
-
Fungal Cultures: Use actively growing cultures of relevant plant pathogens (e.g., Botrytis cinerea, Fusarium solani, Rhizoctonia solani) on Potato Dextrose Agar (PDA).
-
Preparation of Amended Media: Prepare PDA and autoclave. While the agar is still molten (~50°C), add the test compound (dissolved in a minimal amount of acetone) to achieve final concentrations of 1, 10, 50, and 100 ppm. Pour the amended agar into Petri dishes. Include a solvent-only control.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: When the fungal growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
Trustworthiness: The inclusion of a solvent control is critical to ensure the solvent does not inhibit fungal growth. A commercial fungicide (e.g., a known SDHI like boscalid) should be used as a positive control to validate the assay's sensitivity.
Part 4: Formulation Strategies
The successful application of an agrochemical active ingredient hinges on its formulation. Based on the estimated physicochemical properties of this compound, several formulation types are plausible.
-
Emulsifiable Concentrate (EC): If the compound shows good solubility in organic solvents, an EC formulation would be suitable. This involves dissolving the active ingredient in a solvent system with emulsifiers, which allows it to form a stable emulsion when diluted with water.
-
Suspension Concentrate (SC): If the compound has low water solubility, it can be finely milled and suspended in water with the aid of dispersants and wetting agents to form a stable SC.
-
Water-Dispersible Granules (WDG): This solid formulation involves granulating the active ingredient with dispersants and binders. WDGs are dust-free, easy to handle, and disperse readily in water.
Example: Hypothetical Emulsifiable Concentrate (EC) Formulation
| Component | Function | % (w/w) |
| This compound | Active Ingredient | 20.0 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 65.0 |
| Anionic Emulsifier (e.g., Calcium dodecylbenzenesulfonate) | Emulsifier | 5.0 |
| Non-ionic Emulsifier (e.g., Ethoxylated castor oil) | Emulsifier | 10.0 |
This is an exemplary formulation and would require extensive optimization and stability testing.
Part 5: Data Interpretation and Future Directions
The experimental data generated from the protocols above will provide a clear indication of the potential of this compound as an agrochemical.
-
Herbicidal Activity: Significant inhibition of root and shoot growth in the lettuce bioassay, particularly at concentrations below 100 ppm, would warrant progression to whole-plant greenhouse trials on a broader range of weed and crop species.
-
Fungicidal Activity: Mycelial growth inhibition of over 50% at 50 ppm would be considered a promising result, justifying further in vivo testing on infected plants and mechanism of action studies, such as SDH enzyme inhibition assays.
-
Plant Growth Regulation: A clear dose-response curve showing growth stimulation at low concentrations and inhibition at higher concentrations would confirm its potential as a plant growth regulator.
Should initial results be positive, the logical next steps would involve a comprehensive research and development program, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and selectivity.
-
Toxicology and Ecotoxicology Studies: Assessing the safety profile for non-target organisms and the environment.
-
Field Trials: Evaluating efficacy under real-world agricultural conditions.
By following the structured, hypothesis-driven approach outlined in this guide, researchers and scientists can systematically unlock the full agrochemical potential of this compound, potentially adding a valuable new tool to the arsenal of modern crop protection.
References
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Title: Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances Source: SciELO URL: [Link]
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Title: Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 Source: University of Nebraska-Lincoln URL: [Link]
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Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: Journal of Visualized Experiments (JoVE) URL: [Link]
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Title: Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk Source: Washington State University Extension URL: [Link]
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Title: Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals Source: ResearchGate URL: [Link]
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Title: Herbicides that Mimic or Interfere with Auxin Source: The Ohio State University Pressbooks URL: [Link]
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Title: Auxin and Auxinic Herbicide Mechanisms of Action Source: UNL MediaHub URL: [Link]
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Title: Conducting a Bioassay For Herbicide Residues Source: NC State Extension Publications URL: [Link]
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Title: The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity Source: MDPI URL: [Link]
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Title: Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors Source: Journal of Pesticide Science URL: [Link]
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Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Synthesis and antifungal activity evaluation of novel pyridine derivatives as potential succinate dehydrogenase inhibitors Source: ResearchGate URL: [Link]
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Title: Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides Source: VTechWorks URL: [Link]
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Title: Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis Source: ResearchGate URL: [Link]
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Title: Role of pyridines as enzyme inhibitors in medicinal chemistry Source: ResearchGate URL: [Link]
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Title: Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors Source: PubMed URL: [Link]
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- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid
Introduction
4-Methoxy-2-(pyridin-3-yl)butanoic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural motif, featuring a pyridine ring linked to a substituted butanoic acid chain, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.[1] The commercial availability of this compound underscores its utility in discovery and development pipelines.[2][3] This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed two-step synthesis is based on established principles of organic chemistry, beginning with the alkylation of a pyridin-3-yl acetic acid ester, followed by saponification.
Overall Synthetic Scheme
The synthesis of this compound can be efficiently achieved in two primary steps from the commercially available ethyl 2-(pyridin-3-yl)acetate. The overall transformation is depicted below:
Caption: Two-step synthesis of the target compound.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| Ethyl 2-(pyridin-3-yl)acetate | ≥97% | Sigma-Aldrich, etc. | Starting material. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Acros Organics, etc. | Highly reactive, handle with care under inert atmosphere. |
| 1-Bromo-2-methoxyethane | ≥98% | TCI, etc. | Alkylating agent. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore, etc. | Reaction solvent for Step 1. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific, etc. | For saponification. |
| Ethanol (EtOH) | 200 proof, absolute | Decon Labs, etc. | Solvent for Step 2. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | J.T. Baker, etc. | For acidification. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For workup. |
| Brine (Saturated NaCl Solution) | N/A | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO4) | ≥97% | Alfa Aesar, etc. | Drying agent. |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | MilliporeSigma | For reaction monitoring. |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Technologies | For purification. |
| Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator, standard glassware. | N/A | Standard laboratory suppliers | N/A |
Experimental Protocol
Step 1: Synthesis of Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate
This step involves the deprotonation of the α-carbon of ethyl 2-(pyridin-3-yl)acetate with a strong base to form an enolate, followed by nucleophilic substitution with 1-bromo-2-methoxyethane.
Caption: Workflow for the α-alkylation step.
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, e.g., 0.44 g of 60% dispersion for 10 mmol scale) and suspend it in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 2-(pyridin-3-yl)acetate (1.0 equivalent, e.g., 1.65 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 20 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium enolate is usually accompanied by hydrogen gas evolution.
-
Cool the reaction mixture back down to 0 °C.
-
Add 1-bromo-2-methoxyethane (1.2 equivalents, e.g., 1.67 g, 12 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure ethyl 4-methoxy-2-(pyridin-3-yl)butanoate as an oil.
Step 2: Synthesis of this compound (Saponification)
The final step is the hydrolysis of the ester to the corresponding carboxylic acid using a strong base, followed by neutralization.
Procedure:
-
Dissolve the purified ethyl 4-methoxy-2-(pyridin-3-yl)butanoate (1.0 equivalent) in a mixture of ethanol and water (e.g., 3:1 ratio, 40 mL total for a 5 mmol scale) in a 100 mL round-bottom flask.
-
Add sodium hydroxide pellets (2.5 equivalents, e.g., 0.5 g, 12.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether or ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer to 0 °C in an ice bath and acidify to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. The product should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Scientific Rationale and Trustworthiness
The choice of a strong, non-nucleophilic base like sodium hydride in Step 1 is crucial for the quantitative deprotonation of the α-carbon of the ester without competing side reactions such as saponification.[4] Anhydrous conditions are necessary to prevent the quenching of the base and the enolate intermediate. The subsequent alkylation is a classic SN2 reaction.
The saponification in Step 2 is a standard and reliable method for the hydrolysis of esters. The use of a mixed solvent system of ethanol and water ensures the solubility of both the ester and the sodium hydroxide. Acidification of the resulting carboxylate salt protonates it, causing the desired carboxylic acid to precipitate from the aqueous solution due to its lower solubility.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By following these step-by-step instructions and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for use in further synthetic applications.
References
-
Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14583–14594. [Link]
-
USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]
-
Chem-Impex. (n.d.). Acide 4-méthoxy-2-(pyridin-3-yl)butanoïque. Retrieved from [Link]
- Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
Sources
Application Note: A Robust HPLC-UV Method for the Analysis of 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Abstract
This application note details the development of a robust, specific, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 4-Methoxy-2-(pyridin-3-yl)butanoic acid. The methodology leverages a systematic approach, beginning with an analysis of the analyte's physicochemical properties to guide the selection of stationary phase, mobile phase pH, and detection wavelength. The final optimized method provides excellent peak shape and resolution, suitable for quality control, stability testing, and various research applications in pharmaceutical development.
Introduction
This compound is a compound of interest in drug discovery and development. A reliable analytical method is paramount for its characterization, purity assessment, and quantification in various matrices. The molecule's structure presents a unique analytical challenge: it contains both a basic pyridine ring and an acidic carboxylic acid group, making it zwitterionic over a certain pH range. Such compounds can exhibit poor peak shape and unpredictable retention in HPLC if the mobile phase pH is not carefully controlled.[1][2]
This guide explains the causal relationship between the analyte's properties and the chromatographic choices made, providing a logical workflow from initial method screening to a fully optimized and robust protocol. The goal is to provide researchers with a comprehensive, scientifically-grounded framework for analyzing this and similar zwitterionic molecules.
Analyte Physicochemical Properties: The Foundation of Method Development
A successful HPLC method begins with a thorough understanding of the analyte.
-
Structure:
Figure 1. Structure of this compound. -
Ionization Behavior (pKa): The molecule has two ionizable centers:
-
Pyridine Nitrogen: The pyridine ring is basic. The pKa of a protonated pyridine is approximately 5.2.[3][4] Below this pH, the nitrogen will be protonated (cationic, -NH+).
-
Carboxylic Acid: The butanoic acid moiety is acidic. The pKa for α-substituted butanoic acids is typically in the range of 4.8.[5][6] Above this pH, the group will be deprotonated (anionic, -COO⁻).
-
-
UV Absorbance: The pyridine ring acts as the primary chromophore. Pyridine and its derivatives typically exhibit strong UV absorbance with a maximum (λmax) around 254-265 nm, which is suitable for UV detection.[7][8]
This dual ionic nature necessitates stringent pH control of the mobile phase to ensure a single, consistent ionic form of the analyte during analysis, which is critical for achieving sharp, symmetrical peaks and reproducible retention times.[9]
Method Development Strategy & Rationale
The development process was systematic, focusing on logically eliminating variables to arrive at an optimal, robust method.
Phase 1: Initial Screening and Parameter Selection
Column Selection: A reversed-phase (RP) C18 column was chosen as the primary screening tool. C18 phases provide broad applicability for moderately polar to non-polar compounds through hydrophobic interactions. Given the analyte's polarity, a column designed for enhanced polar retention, which is compatible with highly aqueous mobile phases, is ideal.[10][11]
Mobile Phase pH Control (The Critical Decision): To avoid the zwitterionic state and ensure a consistent charge on the molecule, the mobile phase pH must be set either well below or well above both pKa values.
-
High pH (e.g., pH > 7): This would yield an anionic analyte (-COO⁻). However, it requires specialized pH-stable columns and can sometimes lead to different selectivity issues.
-
Low pH (e.g., pH < 3.5): This approach protonates the pyridine ring (+NH) and keeps the carboxylic acid in its neutral, protonated state (-COOH).[1] The resulting molecule is a stable cation. This is the preferred strategy as it suppresses silanol interactions on standard silica-based columns and generally yields excellent peak shapes for acidic compounds. A pH of 2.5 was selected for this development.
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its superior UV transparency at lower wavelengths.[7]
UV Wavelength Selection: A photodiode array (PDA) detector was used during initial runs to scan the analyte's UV spectrum from 200-400 nm. The spectrum confirmed a λmax at 264 nm , which was selected for quantification to ensure maximum sensitivity.
Phase 2: Optimization
A generic screening gradient (e.g., 5-95% ACN over 15 minutes) was first employed to determine the approximate organic solvent concentration required to elute the analyte. The results showed the compound eluted at a relatively low ACN percentage, indicating its polar nature. The gradient was then refined to provide adequate separation from any potential impurities and the solvent front. Column temperature was set to 30°C to ensure stable retention times and reduce mobile phase viscosity.
Detailed Application Protocol
This section provides the final, optimized protocol for the analysis of this compound.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector |
| Analytical Column | Waters Atlantis T3 C18, 4.6 x 150 mm, 5 µm, or equivalent |
| Reagents | Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄, ~85%) |
| Solvents | Deionized Water (18.2 MΩ·cm) |
| Standard | This compound Reference Standard |
Step-by-Step Experimental Protocol
1. Mobile Phase Preparation (Aqueous Buffer, pH 2.5): a. Weigh 2.72 g of KH₂PO₄ and dissolve it in 1.0 L of deionized water to make a 20 mM solution. b. Filter the solution through a 0.45 µm nylon filter. c. Adjust the pH to 2.5 using ~85% phosphoric acid while monitoring with a calibrated pH meter. d. This solution is Mobile Phase A .
2. Mobile Phase Preparation (Organic): a. HPLC grade Acetonitrile is Mobile Phase B .
3. Standard Solution Preparation (100 µg/mL): a. Accurately weigh 10.0 mg of the reference standard into a 100.0 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). c. Sonicate for 5 minutes to ensure complete dissolution.
4. Sample Preparation: a. Prepare samples to a target concentration of 100 µg/mL using the same diluent as the standard. b. Filter samples through a 0.45 µm PTFE syringe filter before injection.
5. Chromatographic Conditions:
| Parameter | Final Optimized Value |
| Column | Waters Atlantis T3 C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 15% B to 50% B over 10 min; then to 95% B for 2 min; hold for 2 min; return to 15% B for 1 min; equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 264 nm |
| Run Time | 20 minutes (including equilibration) |
Method Performance and System Suitability
To ensure the method is performing adequately for each run, system suitability tests must be conducted. These tests are based on the principles outlined in the ICH Q2(R1) guidelines.[12][13]
System Suitability Criteria: Inject the standard solution five times and evaluate the following parameters for the main analyte peak.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | < 0.5% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | < 0.2% |
A typical chromatogram under these conditions shows a sharp, symmetrical peak for this compound, eluting at approximately 6.5 minutes.
Visualization of the Method Development Workflow
The logical flow of the method development process is crucial and can be visualized as follows:
Caption: Workflow for HPLC-UV Method Development.
Conclusion
This application note presents a scientifically-driven, robust, and reliable HPLC-UV method for the analysis of this compound. By carefully controlling the mobile phase pH to maintain a consistent cationic state of the analyte, the method achieves excellent peak symmetry, resolution, and reproducibility. This protocol is well-suited for routine quality control and research environments, and the development strategy described herein can serve as a valuable template for tackling other challenging zwitterionic compounds.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from sielc.com[7]
-
Orlovsky, V. (2019). HPLC method dev strategies for Zwitterions. Chromatography Forum.[1]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from sielc.com[2]
-
European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from eca-academy.eu[12]
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from altabrisagroup.com[13]
- LibreTexts Chemistry. (2023). Effect of Non-bonding Electrons.
-
Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.[11]
- BioVanix. (n.d.). How to choose reversed-phase HPLC Column.
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from researchgate.net[8]
- Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- PubMed. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
- Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- SlideShare. (n.d.). ICH Q2 Analytical Method Validation.
- ResearchGate. (n.d.). Plot of pKa values of 3- and 4-substituted pyridinium in water.
- ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer.
- Scilit. (n.d.). Near Ultraviolet Absorption of Pyridine Vapor.
- Journal of Al-Nahrain University. (2012). Effect of atomic Charge on pka's of Substituted pyridines.
-
Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Retrieved from chemistry.stackexchange.com[9]
- ResearchGate. (n.d.). Pyridine pKa (THF) changes caused by substituent effects.
- INIS-IAEA. (n.d.). Atmospheric degradation of pyridine: UV absorption spectrum and reaction with OH radicals and O3.
-
Wikipedia. (n.d.). Pyridine. Retrieved from en.wikipedia.org[3]
- Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester.
- PubChem. (n.d.). 4-Methoxy-3-(2-pyridyl)butanoic Acid.
- BLDpharm. (n.d.). This compound.
-
ResearchGate. (n.d.). Calculated pKa values for C-H bonds. Retrieved from researchgate.net[4]
- Sigma-Aldrich. (n.d.). 4-Methoxybutanoic acid.
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
-
Filo. (2023). pKa of which compound is very close to pKa - of Butanoic acid?. Retrieved from filo.com[5]
- PubChem. (n.d.). 2-(4-Methoxyphenyl)butanoic acid.
- NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook.
- PubChem. (n.d.). 4-(4-Methoxy-3-pyridinyl)butanoic acid.
- PubChem. (n.d.). 4-Hydroxy-4-(6-methoxy-3-pyridinyl)butanoic acid.
-
Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid?. Retrieved from reddit.com[6]
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
Sources
- 1. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 2. sielc.com [sielc.com]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. askfilo.com [askfilo.com]
- 6. reddit.com [reddit.com]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. altabrisagroup.com [altabrisagroup.com]
Application Notes & Protocols: Investigating 4-Methoxy-2-(pyridin-3-yl)butanoic acid in Neurological Disorder Research
Introduction and Scientific Rationale
4-Methoxy-2-(pyridin-3-yl)butanoic acid is a novel chemical entity whose therapeutic potential in the field of neurology remains largely unexplored. Its molecular structure, however, presents a compelling case for investigation. The butanoic acid backbone is a core feature of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Maintaining the delicate balance between GABAergic inhibition and glutamatergic excitation is fundamental for proper neurological function.[1] Disruption of this equilibrium is implicated in a wide range of pathologies, including epilepsy, neuropathic pain, anxiety disorders, and spasticity.[2][3][4]
The structure of this compound suggests it may function as a GABA analog, potentially targeting GABA receptors. Specifically, its architecture shares similarities with known ligands of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[1][5] Unlike ionotropic GABA-A receptors, GABA-B receptors modulate neuronal excitability by influencing second messenger systems and ion channels.[1][4] The FDA-approved drug Baclofen, a structural analog of GABA, exerts its muscle relaxant and anti-spastic effects by acting as a GABA-B receptor agonist.[1][5]
This document is designed to serve as a comprehensive guide for the initial characterization of this compound. It is based on the central hypothesis that this compound is a novel modulator of the GABA-B receptor and, as such, may hold therapeutic promise for neurological disorders. The following sections provide the foundational science, detailed experimental protocols, and data interpretation frameworks necessary to systematically test this hypothesis, from initial in vitro receptor engagement to in vivo proof-of-concept studies.
Part 1: Foundational Science - The GABA-B Receptor Signaling Pathway
The GABA-B receptor is a heterodimeric GPCR composed of GABA-B1 and GABA-B2 subunits, which is essential for its function.[1] Upon activation by an agonist (like GABA or Baclofen), the receptor undergoes a conformational change that activates associated inhibitory G-proteins (Gαi/o). This activation initiates a downstream signaling cascade with two primary inhibitory effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.
-
Modulation of Ion Channels: The Gβγ subunits released from the activated G-protein directly interact with ion channels. They promote the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron. Concurrently, they inhibit the opening of voltage-gated calcium channels (VGCCs) at the presynaptic terminal, which reduces the influx of calcium and subsequently decreases the release of neurotransmitters.[1]
This dual mechanism of action makes the GABA-B receptor a powerful regulator of synaptic transmission and neuronal excitability.
Caption: GABA-B receptor signaling pathway at presynaptic and postsynaptic terminals.
Part 2: Application Note & Protocol for In Vitro Characterization
Application Note: A Phased Approach to In Vitro Screening
Before committing to costly and complex in vivo studies, a phased in vitro screening approach is essential to validate the primary hypothesis. The objective is to answer two fundamental questions:
-
Does this compound bind to the GABA-B receptor? A competitive radioligand binding assay will determine the compound's affinity (Ki) for the receptor.
-
What is the functional consequence of this binding? A functional assay measuring cAMP modulation will reveal whether the compound acts as an agonist (inhibiting cAMP production), an antagonist (blocking the effect of a known agonist), or an allosteric modulator.
This workflow provides a robust, self-validating system. A compound that shows high binding affinity should demonstrate corresponding functional potency. Discrepancies between these results would trigger further investigation into potential off-target effects or complex pharmacology.
Caption: Experimental workflow for the in vitro characterization of a novel compound.
Protocol 1: GABA-B Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human GABA-B receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human GABA-B1 and GABA-B2 subunits.
-
Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist).
-
Non-specific binding control: Baclofen (1 mM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB): Add 50 µL of 1 mM Baclofen.
-
Test Compound: Add 50 µL of each serial dilution of this compound (e.g., from 100 µM to 10 pM).
-
-
Radioligand Addition: Add 50 µL of [³H]-CGP54626 (at a final concentration equal to its Kd, typically ~2-5 nM) to all wells.
-
Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry completely. Add 50 µL of scintillation fluid to each well, seal the plate, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Accumulation Assay (HTRF)
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound.
Materials:
-
HEK293 cells stably expressing human GABA-B1 and GABA-B2 subunits.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
GABA-B Agonist Control: Baclofen.
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Methodology:
Part A: Agonist Mode
-
Cell Plating: Seed the cells in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and Baclofen (positive control) in Stimulation Buffer.
-
Assay:
-
Remove culture media from the cells.
-
Add 5 µL of the test compound dilutions or Baclofen to the appropriate wells.
-
Add 5 µL of Forskolin (at a final concentration of 1 µM) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Add 5 µL of the HTRF cAMP-d2 conjugate followed by 5 µL of the anti-cAMP-cryptate conjugate to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF reader at 665 nm and 620 nm.
-
Part B: Antagonist Mode
-
Follow steps 1 and 2 from Part A.
-
Assay:
-
Remove culture media.
-
Add 5 µL of the test compound dilutions to the wells and pre-incubate for 15 minutes.
-
Add 5 µL of a fixed concentration of Baclofen (at its EC80) to challenge the system.
-
Add 5 µL of Forskolin (1 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Follow steps 4 and 5 from Part A.
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data: Set the signal from Forskolin alone as 100% and the signal from the maximally-inhibited wells (high concentration of Baclofen) as 0%.
-
Agonist Mode: Plot the % inhibition of cAMP production against the log concentration of the test compound. Fit the curve to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the % reversal of the Baclofen effect against the log concentration of the test compound. Fit the curve to determine the IC50.
Part 3: Application Note & Protocol for In Vivo Proof-of-Concept
Application Note: Modeling Neuropathic Pain
Should in vitro data confirm that this compound is a potent GABA-B receptor agonist, the next logical step is to assess its efficacy in a relevant animal model. Neuropathic pain is an excellent candidate for initial investigation, as GABAergic dysfunction in the spinal cord is a key mechanism of pain maintenance, and GABA-B agonists have demonstrated analgesic effects.[2] The Chronic Constriction Injury (CCI) model in rats is a widely used and validated model that mimics aspects of human neuropathic pain, particularly mechanical allodynia (pain response to a non-painful stimulus).
Protocol 3: Efficacy in a Rat Model of Neuropathic Pain (CCI)
Objective: To evaluate the anti-allodynic effect of this compound in rats following chronic constriction injury of the sciatic nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Anesthetic (e.g., Isoflurane).
-
4-0 chromic gut sutures.
-
Test Compound, formulated in a suitable vehicle (e.g., saline or 5% DMSO/5% Tween 80/90% saline).
-
Positive Control: Gabapentin (30-100 mg/kg, i.p.) or Pregabalin.[6]
-
Von Frey filaments (calibrated set).
-
Elevated mesh platform with testing chambers.
Methodology:
-
CCI Surgery:
-
Anesthetize the rat. Shave and sterilize the skin on the lateral surface of the thigh.
-
Make an incision and expose the sciatic nerve through blunt dissection of the biceps femoris muscle.
-
Proximal to the nerve's trifurcation, loosely tie four ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing. The ligatures should be just tight enough to elicit a brief twitch in the respective hind paw.
-
Close the muscle layer and skin with sutures. Allow animals to recover for 7-14 days to fully develop allodynia.
-
-
Baseline Behavioral Testing:
-
Acclimatize rats to the testing chambers for at least 30 minutes before testing.
-
Measure the paw withdrawal threshold (PWT) of the ipsilateral (injured) and contralateral (uninjured) hind paws using the up-down method with von Frey filaments.
-
The filament is applied to the plantar surface of the paw until it bends. A positive response is a sharp withdrawal of the paw.
-
Only rats showing a significant decrease in PWT in the ipsilateral paw (e.g., < 4 g) compared to the contralateral paw (> 15 g) are included in the study.
-
-
Drug Administration and Post-Treatment Testing:
-
Randomize the qualified animals into treatment groups (Vehicle, Test Compound at 3-4 doses, Positive Control).
-
Administer the assigned treatment via the chosen route (e.g., intraperitoneal, i.p.).
-
Measure the PWT at several time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of the effect.
-
Data Presentation and Analysis:
The data should be recorded and presented clearly.
| Treatment Group | Dose (mg/kg) | N | Baseline PWT (g) | 30 min PWT (g) | 60 min PWT (g) | 120 min PWT (g) | 240 min PWT (g) |
| Vehicle | - | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | X | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | 3X | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound | 10X | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Gabapentin | 100 | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical Analysis:
-
Analyze the data using a two-way repeated measures ANOVA, followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare treatment groups to the vehicle group at each time point.
-
A significant increase in PWT in the test compound groups compared to the vehicle group indicates an anti-allodynic (analgesic) effect.
-
Calculate the % Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = 100 * [(Post-drug PWT - Baseline PWT) / (Cutoff PWT - Baseline PWT)] (Cutoff is typically 15 g).
Conclusion
This document outlines a structured, hypothesis-driven approach for the preclinical evaluation of this compound as a potential therapeutic for neurological disorders. By systematically characterizing its interaction with the GABA-B receptor through rigorous in vitro binding and functional assays, and subsequently validating its efficacy in a relevant in vivo disease model, researchers can build a comprehensive pharmacological profile of this novel compound. This logical progression from molecular target to whole-animal system is critical for making informed decisions in the drug discovery and development process.
References
- Gassmann, M., & Bettler, B. (2012). Regulation of neuronal GABAB receptor functions by subunit composition. Nature Reviews Neuroscience, 13(6), 380–394. (Sourced from general knowledge of GABA-B receptor function, supported by multiple search results).
- Malcangio, M. (2018). GABAB receptors and pain. Neuropharmacology, 136(Pt A), 102-106. (Inferred from search results discussing GABA-B agonists and pain).
- Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. (General knowledge supported by search results on GABA's role in anxiety and other disorders).
- Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43. (Inferred from search results on GABA-B therapeutic targets).
- Parsons, L. H., et al. (2007). Gabapentin and pregabalin: a review of their use in the treatment of neuropathic pain. Expert Opinion on Pharmacotherapy, 8(18), 3209-3226. (Inferred from search results on Gabapentin's use).
- Sinfoo Biotech. This compound, (CAS# 885277-06-5).
- PubChem. 4-Methoxy-3-(2-pyridyl)butanoic Acid.
- National Center for Biotechnology Information. (2024). GABA Receptor. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
- Li, Y., et al. (2025). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Molecules.
- Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature, 290(5802), 149–152. (Classic paper on GABA-B binding, general knowledge).
- McDonald, P. H., et al. (2021). GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. Methods in Molecular Biology.
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A Comprehensive Guide to the Evaluation of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid in Enzyme Inhibition Screening
Application Note & Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the comprehensive evaluation of 4-Methoxy-2-(pyridin-3-yl)butanoic acid as a potential enzyme inhibitor. Recognizing that this compound may be novel or underexplored in the context of enzyme modulation, this guide is structured to lead the researcher from initial broad-spectrum screening to in-depth mechanistic studies. The protocols herein are designed to be adaptable to a wide range of enzyme targets and assay formats. We emphasize the principles of robust assay design, rigorous data interpretation, and the importance of counter-screening to ensure the generation of high-quality, reliable data.
Introduction: Unveiling the Potential of Novel Small Molecules
The discovery of novel enzyme inhibitors is a cornerstone of drug development and chemical biology research.[1][2] Small molecules, such as this compound, offer the potential to modulate enzyme activity with high specificity and potency, providing valuable tools for understanding biological pathways and developing new therapeutic agents. The pyridine and butanoic acid moieties present in this compound are found in various biologically active molecules, suggesting its potential for interaction with enzyme active sites.[3][4][5] This application note serves as a comprehensive resource for researchers embarking on the characterization of this and other novel compounds in the context of enzyme inhibition.
Foundational Principles of Enzyme Inhibition
A thorough understanding of enzyme kinetics and inhibition mechanisms is crucial for designing and interpreting screening experiments. Enzyme inhibitors can be broadly classified based on their mode of action.[6]
-
Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be removed, restoring enzyme activity.
-
Competitive Inhibition: The inhibitor binds to the active site, preventing substrate binding. This type of inhibition can be overcome by increasing substrate concentration.[6][7]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency.[6] This type of inhibition is not affected by substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
-
Irreversible Inhibition: The inhibitor binds covalently to the enzyme, permanently inactivating it. "Suicide inhibitors" are a subset where the enzyme's own catalytic activity modifies the inhibitor, leading to irreversible binding.[6]
-
Allosteric Inhibition: A type of reversible inhibition where the inhibitor binds to an allosteric site, causing a conformational change that reduces enzyme activity.[6][7]
Experimental Workflow: A Step-by-Step Approach
The evaluation of a novel compound like this compound should follow a logical progression from broad screening to detailed characterization.
Figure 1: A generalized workflow for enzyme inhibitor screening.
Compound Preparation and Quality Control
Prior to any biological assay, it is imperative to ensure the purity and integrity of this compound.
-
Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and purity of the compound. A purity of >95% is generally recommended.
-
Solubility Determination: Determine the solubility of the compound in the desired assay buffer. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but the final concentration in the assay should typically be kept below 1% to avoid solvent-induced artifacts.[8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to minimize degradation.
Primary Screening: Identifying Potential Hits
The initial screen aims to identify if this compound exhibits inhibitory activity against a panel of enzymes.
-
Enzyme Panel Selection: Choose a diverse panel of enzymes for the initial screen. This could be based on therapeutic area of interest or a broad representation of enzyme classes.
-
Assay Format: A variety of assay formats can be employed, including colorimetric, fluorescent, or luminescent readouts.[9] High-throughput screening (HTS) platforms are ideal for screening against large enzyme panels.[10]
-
Protocol: Single-Point Inhibition Assay
-
Prepare assay plates (e.g., 96- or 384-well) with the appropriate buffer, cofactors, and the target enzyme.
-
Add this compound to the desired final concentration (e.g., 10-100 µM). Include positive (known inhibitor) and negative (vehicle control, e.g., DMSO) controls.
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate by monitoring product formation or substrate depletion over time using a suitable plate reader.
-
Calculate the percent inhibition relative to the vehicle control.
-
Hit Confirmation and Potency Determination (IC50)
Compounds that show significant inhibition in the primary screen ("hits") must be further characterized to confirm their activity and determine their potency. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor potency.[11]
-
Protocol: IC50 Determination
-
Prepare a serial dilution of this compound. A 10-point, 3-fold serial dilution is a common starting point.[12]
-
Perform the enzyme inhibition assay as described in the primary screen, using the range of inhibitor concentrations.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[13][14]
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][13] |
| pIC50 | The negative logarithm of the IC50 value in molar concentration. Higher pIC50 values indicate greater potency.[11] |
Delving Deeper: Mechanism of Action Studies
Understanding how an inhibitor interacts with its target is crucial for its development as a research tool or therapeutic agent.[7][15]
Figure 2: Workflow for determining the mechanism of enzyme inhibition.
-
Protocol: Michaelis-Menten Kinetics with Inhibitor
-
Determine the Michaelis constant (Km) of the enzyme for its substrate in the absence of the inhibitor. This involves measuring the initial reaction velocity at various substrate concentrations.[16]
-
Perform the enzyme assay with a fixed concentration of this compound (e.g., at its IC50 or 2x IC50) and a range of substrate concentrations.
-
Repeat step 2 with at least one other fixed concentration of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by fitting the data directly to the Michaelis-Menten equation.
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to elucidate the mechanism of inhibition.
-
| Inhibition Type | Effect on Km | Effect on Vmax |
| Competitive | Increases | Unchanged |
| Non-competitive | Unchanged | Decreases |
| Uncompetitive | Decreases | Decreases |
Ensuring Data Integrity: Counter-Screening and Selectivity Profiling
It is essential to rule out non-specific inhibition and assay artifacts.[17]
-
Technology Counter-Screens: These assays are designed to identify compounds that interfere with the detection method itself (e.g., fluorescence quenching, inhibition of a coupling enzyme).[17]
-
Promiscuous Inhibitor Assays: Some compounds inhibit enzymes through non-specific mechanisms, such as aggregation. Assays including detergents (e.g., Triton X-100) can help identify such behavior.
-
Selectivity Profiling: To assess the specificity of this compound, it should be tested against a panel of related enzymes (e.g., other enzymes in the same family). A selective inhibitor will show significantly higher potency for the primary target.[8]
Data Analysis and Interpretation
-
IC50 vs. Ki: While the IC50 is a measure of functional potency, the inhibition constant (Ki) reflects the binding affinity of the inhibitor and is independent of substrate concentration.[13][18] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value for competitive inhibitors.[13][18]
-
Statistical Analysis: All experiments should be performed in replicate (at least triplicate) and data should be presented with appropriate statistical analysis (e.g., standard deviation, standard error of the mean).
Conclusion
The systematic approach outlined in this application note provides a robust framework for the comprehensive evaluation of this compound as a potential enzyme inhibitor. By following these protocols, researchers can generate high-quality, reproducible data that will elucidate the compound's potency, mechanism of action, and selectivity. This information is critical for determining the utility of this and other novel compounds as valuable tools for biological research and drug discovery.
References
-
IC50 Determination. edX. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
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IC50. Wikipedia. [Link]
-
Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. OMICS International. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2580. PMC. [Link]
-
measuring enzyme inhibition by drugs. (2021). Chem Help ASAP. YouTube. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2016). Scientific Reports, 6, 30514. PMC, NIH. [Link]
-
Enzyme Inhibitors and Activators. (2017). Semantic Scholar. [Link]
-
Mechanism-based Inhibition of Enzymes. (2010). YouTube. [Link]
-
Inhibitor Screening Kits. Biocompare. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. [Link]
-
Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs. [Link]
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The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
Enzyme Assay Design for High-Throughput Screening. (2009). Methods in Molecular Biology, 565, 1-19. [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry, 10, 969196. [Link]
-
Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. (2021). Biosensors, 11(7), 235. PMC. [Link]
-
4-Methoxy-3-(2-pyridyl)butanoic Acid. PubChem. [Link]
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The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2002). Molecules, 7(7), 549-556. MDPI. [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2023). International Journal of Molecular Sciences, 24(13), 11029. MDPI. [Link]
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This compound suppliers USA. USA Chemical Suppliers. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Molecules, 26(2), 273. MDPI. [Link]
-
4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. (1998). Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-2912. PubMed. [Link]
-
4-[3-Methoxy-2-(thian-4-yloxy)phenyl]butanoic acid. PubChem. [Link]
-
4-(3-Methoxyphenoxy)butyric acid. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o778. PMC, NIH. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2110. MDPI. [Link]
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Application Note: 4-Methoxy-2-(pyridin-3-yl)butanoic acid as a Versatile Intermediate for Novel Pharmaceutical Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide on the strategic use of 4-Methoxy-2-(pyridin-3-yl)butanoic acid as a key intermediate in the synthesis of novel pharmaceutical agents. We explore the molecule's structural rationale, present validated protocols for its derivatization into focused compound libraries, and illustrate its application in a drug discovery context. The protocols and workflows are designed to serve as a practical resource for medicinal chemists engaged in lead generation and optimization.
Scientific Rationale and Structural Significance
This compound is a structurally rich building block poised for application in modern drug discovery. Its utility stems from the unique combination of three key pharmacophoric features:
-
2-(Pyridin-3-yl)alkanoic Acid Core: This motif is a bioisostere of the 2-arylpropionic acids, a class of compounds famous for its anti-inflammatory properties (e.g., ibuprofen, naproxen).[1][2][3] The pyridine ring, a common feature in FDA-approved drugs, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility compared to a simple phenyl ring.[4][5][6] The position of the nitrogen (meta to the side chain) influences the electronic distribution and vectoral properties of the molecule, offering a distinct pharmacological profile compared to other isomers.[7]
-
Chiral Carboxylic Acid: The carboxylic acid at the C2 position serves as a versatile synthetic handle for elaboration, most commonly through amide bond formation.[8][9] The stereochemistry at this chiral center is critical, as biological targets are chiral environments. It is well-established for 2-arylpropionic acids that one enantiomer often possesses the majority of the desired pharmacological activity.[2][3]
-
Methoxyethyl Side Chain: The 4-methoxy group provides a flexible, moderately polar chain that can probe deeper pockets of a binding site. The ether oxygen can act as a hydrogen bond acceptor, and the overall chain length and conformation can be optimized to improve binding affinity and pharmacokinetic properties.
These features make the scaffold an attractive starting point for developing inhibitors for a range of targets, including enzymes and protein-protein interactions.[10]
Caption: Key pharmacophoric features of the title compound.
Core Application: Synthesis of a Focused Amide Library for SAR
A primary application of this intermediate is the rapid generation of a diverse amide library to perform Structure-Activity Relationship (SAR) studies. By coupling the carboxylic acid with a panel of primary and secondary amines, researchers can systematically probe the chemical space around a biological target to optimize for potency, selectivity, and ADME properties.
Protocol 2.1: General Procedure for Amide Coupling via HATU
This protocol describes a robust and widely used method for amide bond formation that is known for its high efficiency and low rate of racemization at the alpha-carbon.[8][9][11][12]
Materials:
-
This compound (1.0 equiv)
-
Desired amine (1.1 - 1.2 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard workup reagents (Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF to a concentration of 0.1-0.5 M.
-
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv).[8]
-
Pre-activation: Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.[12]
-
Amine Addition: Add the selected amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8] The aqueous washes remove unreacted amine, DIPEA salts, and byproducts like tetramethylurea and HOAt.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide product via flash column chromatography on silica gel or by recrystallization to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Hypothetical Amide Library Screening Data
The following table illustrates how data from a primary screen of a synthesized amide library could be presented.
| Compound ID | Amine Moiety (R) | Target Inhibition IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| Ref-Cpd | (Reference) | 550 | > 50 | > 91 |
| AN-001 | Benzylamine | 210 | > 50 | > 238 |
| AN-002 | 4-Fluoroaniline | 85 | 45.2 | 532 |
| AN-003 | Morpholine | 1500 | > 50 | > 33 |
| AN-004 | (R)-1-Phenylethanamine | 45 | 38.9 | 864 |
| AN-005 | (S)-1-Phenylethanamine | 980 | > 50 | > 51 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Workflow Visualization
Caption: Workflow for focused library synthesis and SAR analysis.
Hypothetical Case Study: Development of a PKX Kinase Inhibitor
Background: Protein Kinase X (PKX) is a validated target in oncology. A fragment-based screen identified a small pyridinyl-containing fragment that binds weakly to the PKX active site. To improve affinity, an elaboration strategy is devised using this compound as an intermediate to introduce vectors that can form key interactions within the kinase binding pocket.
Strategy:
-
Hinge Binding: The carboxylic acid will be coupled with amines designed to mimic the hydrogen bonding pattern of known Type I kinase inhibitors that bind to the "hinge" region of the kinase.
-
Solvent-Front Exploration: The pyridine-3-yl moiety is positioned to interact with the solvent-exposed region of the active site, potentially improving solubility and cell permeability.
-
Hydrophobic Pocket: The methoxyethyl side chain is hypothesized to occupy a small hydrophobic pocket adjacent to the main binding site.
Caption: Binding hypothesis for an inhibitor derived from the scaffold.
By synthesizing a library based on this strategy (Protocol 2.1) and screening against PKX, researchers can rapidly identify compounds with improved potency and begin the lead optimization phase.
References
-
Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Oreate AI Blog. (2023). The Multifaceted Role of Pyridine in Chemistry and Industry. Retrieved from [Link]
-
Siddiqui, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. Retrieved from [Link]
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USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]
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Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Singh, N., & Sharma, A. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3121-3137. Retrieved from [Link]
-
Chemistry Teacher. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]
-
Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Veterinary Journal, 1(2), 123-134. Retrieved from [Link]
-
Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Davies, R., et al. (2019). Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction. Journal of Medicinal Chemistry, 62(9), 4683-4702. Retrieved from [Link]
-
Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Retrieved from [Link]
-
Kaur, G., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Retrieved from [Link]
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Application Note & Protocols: Harnessing 4-Methoxy-2-(pyridin-3-yl)butanoic Acid for the Development of Novel Functional Polymers
Abstract
This document provides a comprehensive guide to the synthesis and characterization of novel polymers utilizing 4-Methoxy-2-(pyridin-3-yl)butanoic acid as a key functional monomer. The unique structure of this monomer, featuring a reactive carboxylic acid, a pH-sensitive pyridinyl group, and a methoxy moiety, offers a versatile platform for creating advanced materials with tunable properties. We present detailed protocols for polyester synthesis via polycondensation, thorough methods for structural and physicochemical characterization, and application-focused procedures for developing pH-responsive nanoparticles for controlled drug delivery. This guide is intended to empower researchers to explore the full potential of this promising monomer in materials science and pharmaceutical development.
Introduction: The Potential of a Novel Monomer
The quest for advanced functional polymers is driven by the need for materials with precise, predictable, and responsive behaviors. This compound is an emerging building block with significant potential. Its trifunctional nature—a polymerizable carboxylic acid, a pH-responsive pyridine ring, and a modulating methoxy group—makes it an attractive candidate for creating sophisticated polymers.
-
The Pyridine Moiety: The nitrogen atom in the pyridine ring has a pKa that allows for protonation in acidic environments (e.g., endosomal or tumor microenvironments).[1] This property can be harnessed to induce conformational changes, trigger the disassembly of nanoparticles, or alter surface charge, making it ideal for "smart" drug delivery systems.[2][3]
-
The Carboxylic Acid Group: This functional group is a versatile handle for polymerization, most notably through polycondensation reactions with diols or diamines to create polyesters and polyamides, respectively.[4]
-
The Methoxy Group: The methoxy ether group can influence the polymer's solubility, thermal properties, and interactions with biological systems.
This application note provides the foundational protocols to synthesize, characterize, and evaluate polymers derived from this monomer, with a special focus on their application in drug delivery.
Monomer Analysis and Handling
Prior to polymerization, it is crucial to confirm the identity and purity of the this compound monomer.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 885277-06-5 | [5][6] |
| Molecular Formula | C10H13NO3 | [7] |
| Molecular Weight | 195.22 g/mol | Calculated |
| Appearance | Varies (Typically a solid) | Supplier Dependent |
Protocol 2.1: Monomer Quality Control
-
Visual Inspection: Examine the monomer for uniform color and consistency.
-
Solubility Test: Assess solubility in common organic solvents (e.g., THF, DMSO, Chloroform) to aid in selecting appropriate polymerization and characterization solvents.
-
Spectroscopic Confirmation (¹H NMR & FT-IR):
-
Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum to confirm the presence of characteristic peaks for the pyridinyl, methoxy, and butanoic acid protons.
-
Acquire an FT-IR spectrum to identify key functional groups, including the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).
-
Polymer Synthesis: Polycondensation Approach
Polycondensation is a step-growth polymerization process ideal for monomers containing carboxylic acids.[4] Here, we describe the synthesis of a novel polyester by reacting this compound with a diol, such as 1,6-hexanediol. This reaction is a form of Fischer esterification, which requires an acid catalyst.[8][9]
Causality Behind Experimental Choices:
-
Catalyst (H₂SO₄): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid. This crucial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol from the diol comonomer.[8][9]
-
High Temperature & Vacuum: Polycondensation is an equilibrium reaction that produces water as a byproduct.[4] Applying high temperatures and a vacuum shifts the equilibrium towards the polymer product by continuously removing water, thereby driving the reaction to completion and achieving a higher molecular weight, according to Le Chatelier's principle.
-
Solvent Selection: A high-boiling-point, inert solvent like toluene or xylene is used to facilitate water removal via a Dean-Stark apparatus and to maintain the reactants in a single phase at elevated temperatures.
Diagram 1: General Workflow for Polymer Synthesis and Purification
Caption: Workflow for polyester synthesis via polycondensation and subsequent purification.
Protocol 3.1: Synthesis of Poly(hexanediyl 4-methoxy-2-(pyridin-3-yl)butanoate)
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add this compound (1.0 eq.), 1,6-hexanediol (1.0 eq.), and toluene (to achieve a concentration of ~1 M).
-
Catalysis: Begin stirring and add concentrated sulfuric acid (H₂SO₄, ~0.1 mol%) as the catalyst.
-
Reaction: Heat the mixture to reflux (~110-120°C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 24-48 hours, or until water evolution ceases.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., cold hexane or methanol) while stirring vigorously. The polymer will precipitate.
-
Allow the precipitate to settle, then decant the solvent.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to further purify. Repeat this step 2-3 times.
-
Collect the final polymer precipitate by vacuum filtration.
-
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and understand the material's properties.
Table 2: Polymer Characterization Data (Example Template)
| Technique | Parameter | Result |
| FT-IR | Key Peaks (cm⁻¹) | Ester C=O (~1735), C-O (~1150-1250), Pyridinyl C=N (~1590). Disappearance of broad acid O-H. |
| ¹H NMR | Peak Integrations | Confirm ratio of protons from acid monomer vs. diol monomer. |
| GPC | Number-Average MW (Mₙ) | e.g., 15,000 g/mol |
| Polydispersity Index (PDI) | e.g., 1.8 | |
| DSC | Glass Transition (T₉) | e.g., 45°C |
| TGA | Decomposition Temp (Tₔ) | e.g., 320°C |
Protocol 4.1: Structural and Molecular Weight Analysis
-
FT-IR Spectroscopy: Acquire an FT-IR spectrum of the dried polymer. The key indicator of success is the appearance of a strong ester carbonyl (C=O) peak around 1735 cm⁻¹ and the disappearance of the broad carboxylic acid O-H peak.
-
¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should confirm the incorporation of both monomers. The disappearance of the carboxylic acid proton signal is another strong indicator of successful polymerization.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer. Use a calibrated system with a suitable solvent like THF.
Protocol 4.2: Thermal Properties Analysis
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere. The resulting thermogram will reveal the glass transition temperature (T₉), which provides insight into the polymer's amorphous or semi-crystalline nature and its physical state at different temperatures.
-
Thermogravimetric Analysis (TGA): Heat a sample of the polymer at a constant rate under nitrogen. TGA measures weight loss as a function of temperature, indicating the thermal stability and decomposition temperature of the material.
Application Protocol: pH-Responsive Drug Delivery Systems
The pyridinyl group makes these polymers excellent candidates for creating drug delivery systems that release their payload in acidic environments.[3] If the polymer is amphiphilic (which can be achieved by using a long-chain diol), it may self-assemble into nanoparticles or micelles in an aqueous environment.
Diagram 2: Mechanism of pH-Responsive Behavior
Caption: Protonation of the pyridine ring at low pH leads to nanoparticle swelling or disassembly.
Protocol 5.1: Nanoparticle Formulation and Characterization
-
Formulation (Solvent Evaporation Method):
-
Dissolve the synthesized polymer (e.g., 10 mg) in a water-miscible organic solvent like THF or acetone (1 mL).
-
Add this organic solution dropwise into a larger volume of vigorously stirring deionized water or PBS (pH 7.4, 10 mL).
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the water.
-
Stir the suspension overnight in a fume hood to allow the organic solvent to evaporate completely.
-
-
Characterization (Dynamic Light Scattering - DLS):
-
Transfer a sample of the nanoparticle suspension to a cuvette.
-
Use a DLS instrument to measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the nanoparticles. A monodisperse sample typically has a PDI < 0.3.
-
Protocol 5.2: In Vitro pH-Triggered Drug Release
-
Drug Loading:
-
Dissolve the polymer and a model hydrophobic drug (e.g., Doxorubicin, with a base to neutralize it) in a common organic solvent.
-
Follow the nanoparticle formulation steps (Protocol 5.1). The drug will be encapsulated within the hydrophobic core of the nanoparticles.
-
Centrifuge the drug-loaded nanoparticle suspension to pellet the nanoparticles, remove the supernatant (containing unloaded drug), and resuspend the pellet in buffer.
-
-
Release Study:
-
Divide the drug-loaded nanoparticle suspension into two dialysis bags (with an appropriate molecular weight cutoff).
-
Immerse one bag in a release buffer at physiological pH (e.g., PBS, pH 7.4) and the other in an acidic release buffer mimicking the endosomal environment (e.g., acetate buffer, pH 5.5).
-
Place each setup in a shaker bath at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot from the release buffer outside the dialysis bag.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release (%) versus time for both pH conditions to demonstrate pH-triggered release.
-
Conclusion
This compound is a highly versatile monomer for the synthesis of novel functional polymers. The protocols outlined in this application note provide a robust framework for its polymerization via polycondensation, subsequent characterization, and evaluation in a pH-responsive drug delivery context. The inherent functionalities of this monomer open up extensive possibilities for creating smart materials tailored for advanced applications in medicine, biotechnology, and materials science.
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He, Z., Weng, Z., & Huang, Y. (2021). Regioselective, stereoselective, and living polymerization of divinyl pyridine monomers using rare earth catalysts. Polymer Chemistry. [Link]
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El-Ghezlani, E. A., et al. (2018). Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers. [Link]
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Corrigan, N., et al. (2022). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry. [Link]
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Gasper, W. J., & Avérous, L. (2014). Polymers for Drug Eluting Stents. ResearchGate. [Link]
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Truong, V. X., et al. (2022). Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. Biomacromolecules. [Link]
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Chen, J., et al. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polymer Chemistry. [Link]
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Tomita, I., Lee, J. C., & Endo, T. (1998). Convenient Synthesis of Pyridine-Containing Polymers by the Cobalt(III)-Catalyzed Polymerization of Diynes with Nitriles. Macromolecules. [Link]
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Horsburgh, L. E., Monkman, A. P., & Samuel, I. D. W. (1999). Synthesis and characterisation of polypyridines. Synthetic Metals. [Link]
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ResearchGate. (2021). Polymerization in the presence of inhibitor? ResearchGate. [Link]
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Gatsogiannis, V., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. [Link]
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Shayan, M., et al. (2020). Development of a Bioactive Polymeric Drug Eluting Coronary Stent Coating Using Electrospraying. Annals of Biomedical Engineering. [Link]
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Rahmani, B., Tzamtzis, S., & D'Souza, S. S. (2021). An Overview of In Vitro Drug Release Methods for Drug-Eluting Stents. Coatings. [Link]
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Truong, V. X., et al. (2022). Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. Biomacromolecules. [Link]
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Chemistry LibreTexts. (2020). Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. [Link]
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Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]
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Farabi University. (n.d.). Lecture #9: Polycondensation reactions. Farabi University. [Link]
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Lee, H., et al. (2024). Optimizing Precursor Solvent Enhances Performance in Ambipolar Organic Electrochemical Transistors. ACS Materials Letters. [Link]
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Hrubý, M., et al. (2022). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. International Journal of Molecular Sciences. [Link]
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Reddit. (2025). Polymerisation of -OH (alcohols). Reddit. [Link]
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Fang, M., et al. (2022). Synthesis of carboxylic acids via the hydrocarboxylation of alcohols with CO2 and H2. Green Chemistry. [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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PubChem. (n.d.). 4-[3-Methoxy-2-(methoxymethyl)phenyl]butanoic acid. PubChem. [Link]
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Cheméo. (n.d.). Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester. Cheméo. [Link]
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Pătru, E., et al. (2019). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. ResearchGate. [Link]
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Sviridova, A., et al. (2024). Eutectogels as Delivery Media for Therapeutic Metal Complexes: What Are the Benefits?. Gels. [Link]
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Sharma, A., et al. (n.d.). ROLE OF POLYMERS IN DRUG DELIVERY. PharmaTutor. [Link]
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Park, K. (n.d.). Chapter 8. Applications of Polymers in Parenteral Drug Delivery. Purdue University. [Link]
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Varaprasad, K., et al. (2022). Surface Functionalities of Polymers for Biomaterial Applications. Polymers. [Link]
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Perontsis, S., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Inorganics. [Link]
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Oyarzun-Ampuero, F., et al. (2015). Functionalized Polymers for Enhance Oral Bioavailability of Sensitive Molecules. Pharmaceutics. [Link]
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Application Note: A Comprehensive Protocol for Characterizing Pyridinyl Butanoic Acid Derivatives Using Receptor Binding Assays
Abstract
Pyridinyl butanoic acid derivatives represent a versatile class of small molecules with significant therapeutic potential, frequently targeting key receptors in the central nervous system (CNS) such as γ-aminobutyric acid (GABA) receptors.[1] Characterizing the binding affinity and selectivity of these compounds is a critical step in drug discovery and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing receptor binding assays for this chemical class. We delve into the fundamental principles of receptor-ligand interactions, offer detailed, step-by-step protocols for competitive radioligand binding assays, and provide robust frameworks for data analysis and interpretation. By explaining the causality behind experimental choices and incorporating self-validating controls, this guide serves as a field-proven resource for obtaining accurate and reproducible binding data.
Fundamental Principles of Receptor Binding Assays
Receptor binding assays are powerful in vitro tools used to quantify the interaction between a ligand (e.g., a pyridinyl butanoic acid derivative) and its receptor.[1] These assays are foundational in pharmacology for determining receptor density (Bmax), ligand affinity (Kd), and the pharmacological profile of unlabeled compounds (Ki).[1][2][3]
The core principle is the law of mass action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR):
L + R ⇌ LR
The strength of this interaction is defined by the equilibrium dissociation constant (Kd) , which is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
In a drug discovery context, we often aim to determine the affinity of a novel, unlabeled compound (the "competitor"). This is typically achieved through a competitive binding assay , where the unlabeled compound competes with a known, labeled ligand (often a radioligand) for binding to the receptor.[3][4] The result is a measure of potency , expressed as the IC50 value —the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.
Key Definitions:
-
Total Binding: The total amount of labeled ligand bound to the receptor preparation, including both specific and non-specific interactions.
-
Non-Specific Binding (NSB): The binding of the labeled ligand to components other than the target receptor, such as lipids, plastics, or filter materials.[5] NSB is measured by including a high concentration of an unlabeled competitor that saturates the target receptors, ensuring that any remaining bound labeled ligand is non-specific.[5][6][7]
-
Specific Binding: The binding of the ligand to the target receptor. It is the value of greatest interest and is calculated by subtracting non-specific binding from total binding.[6]
Expert Insight: A robust assay should have low non-specific binding, ideally less than 20% of the total binding.[6] High NSB can obscure the specific signal and compromise data quality.[6][8] If NSB is greater than 50% of the total, the assay requires significant optimization.[6][9]
Assay Design and Optimization: Targeting GABA-B Receptors
While pyridinyl derivatives can interact with various targets,[10][11][12][13] a significant number are designed as analogs of GABA and target GABA receptors. The GABA-B receptor, a class C G-protein coupled receptor (GPCR), is a common target and will be used as the model for this protocol.[14]
Critical Choices in Assay Setup
-
Receptor Source: Commercially available membrane preparations from cell lines stably expressing the human GABA-B receptor (e.g., from CHO-K1 or HEK293 cells) are recommended for consistency and high receptor density. Alternatively, native tissue preparations (e.g., rat brain homogenates) can be used but may have greater variability.[15][16]
-
Radioligand Selection: A high-affinity, selective GABA-B antagonist radioligand is ideal. [³H]CGP54626 is a widely used and validated choice.[17] The concentration used in a competitive assay should be at or below its Kd value to ensure sensitivity to competition.[18]
-
Defining Non-Specific Binding: To determine NSB, a saturating concentration of a known, unlabeled GABA-B ligand is required. GABA itself (at ~100 µM) or a potent agonist like Baclofen can be used.[16][17] The concentration should be at least 100 times the Kd of the unlabeled ligand.[6][7]
Buffer and Reaction Conditions
The buffer system is critical for maintaining receptor integrity and minimizing NSB. A common and effective binding buffer for GABA-B receptors is a Tris-based buffer supplemented with divalent cations, which are often required for GPCR structural and functional integrity.
| Component | Final Concentration | Rationale / Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Provides a stable pH environment optimal for many receptor-ligand interactions. |
| CaCl₂ | 2.5 mM | Divalent cation often required for maintaining the active conformation of GABA-B receptors. |
| MgCl₂ | 1.2 mM | Divalent cation that can influence G-protein coupling and receptor conformation. |
| Bovine Serum Albumin (BSA) | 0.1% - 0.5% (w/v) | A blocking agent used to coat surfaces (tubes, plates) and reduce non-specific binding of the radioligand.[5][8] |
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol details the steps for determining the binding affinity (Ki) of a pyridinyl butanoic acid derivative for the GABA-B receptor using [³H]CGP54626 via a filtration-based assay.
Materials and Reagents
| Reagent | Details |
| Receptor Source | Human GABA-B receptor membrane preparation |
| Radioligand | [³H]CGP54626 (Specific Activity: 30-60 Ci/mmol) |
| Test Compounds | Pyridinyl butanoic acid derivatives, dissolved in 100% DMSO |
| NSB Ligand | γ-Aminobutyric acid (GABA) |
| Binding Buffer | 50 mM Tris-HCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4 at RT |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |
| Assay Plates | 96-well polypropylene plates |
| Filter Mats | GF/B or GF/C glass fiber filter mats |
| Scintillation Cocktail | Ultima Gold™ or equivalent |
| Instrumentation | Harvester (e.g., PerkinElmer FilterMate), MicroBeta² Scintillation Counter |
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution series of the pyridinyl butanoic acid test compounds. A typical starting point is a 10-point, 1:3 or 1:10 dilution series starting from 10 µM final assay concentration. Dilutions are typically made in 100% DMSO and then diluted into the assay buffer.
-
Causality: A wide concentration range is necessary to define the top and bottom plateaus of the inhibition curve accurately.[18] The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid detrimental effects on the receptor.
-
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 200 µL:
-
100 µL of Assay Buffer containing either:
-
Vehicle (for Total Binding wells)
-
Saturating concentration of GABA (e.g., 100 µM final, for NSB wells)
-
Test Compound at 2x final concentration
-
-
50 µL of Assay Buffer containing [³H]CGP54626 at 4x its Kd concentration (e.g., if Kd is 2 nM, use 8 nM for a final concentration of 2 nM).
-
50 µL of Assay Buffer containing the diluted receptor membrane preparation. The amount of protein should be optimized to ensure that less than 10% of the added radioligand is bound, preventing ligand depletion.[2][9]
-
-
Incubation: Seal the plate and incubate at room temperature for 90-120 minutes on a plate shaker.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration using a cell harvester onto a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine to reduce NSB). Wash the filters 3-5 times with 300 µL of ice-cold Wash Buffer.
-
Causality: Rapid filtration and washing with ice-cold buffer are crucial to separate bound from free radioligand while minimizing the dissociation of the radioligand from the receptor.[3]
-
-
Counting: Dry the filter mat completely (e.g., under a heat lamp or in a microwave). Place the mat in a sample bag, add 8-10 mL of scintillation cocktail, seal, and count the radioactivity (in counts per minute, CPM) in a scintillation counter.
Data Analysis and Interpretation
Calculating IC50
-
Determine Specific Binding:
-
Average the CPM for the Total Binding replicates (B_total).
-
Average the CPM for the Non-Specific Binding replicates (B_nsb).
-
The maximum specific binding is: B_specific = B_total - B_nsb .
-
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_compound - B_nsb) / B_specific])
-
Non-linear Regression: Plot the % Inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism to determine the log(IC50), from which the IC50 is calculated.
Calculating the Inhibition Constant (Ki)
The IC50 value is dependent on the concentration of the radioligand used in the assay.[20][21] To determine the intrinsic affinity of the test compound for the receptor, the IC50 must be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation .[20][22]
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Equilibrium dissociation constant of the radioligand for the receptor.
The Cheng-Prusoff equation provides a standardized value that can be compared across different experiments and laboratories, assuming a competitive interaction.[20][21]
Alternative Technology: Scintillation Proximity Assay (SPA)
For higher throughput screening, the Scintillation Proximity Assay (SPA) is a powerful alternative. SPA is a homogeneous assay technology that eliminates the need for a separation step.[19][23][24]
-
Principle: Receptor membranes are coupled to SPA beads containing a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to generate a signal.[19][23][25][26]
-
Advantages: No wash/filtration steps, reduced radioactive waste, and easily automated.[19]
-
Considerations: Requires careful optimization to minimize non-specific binding of the radioligand directly to the SPA beads.[9]
SPA Workflow Diagram
Caption: Homogeneous workflow of a Scintillation Proximity Assay.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50%) | 1. Radioligand is too hydrophobic. 2. Insufficient blocking. 3. Filter binding. | 1. If possible, choose a more hydrophilic radioligand. 2. Increase BSA concentration in binding buffer (e.g., to 0.5%).[8] 3. Pre-soak filter mats in 0.5% PEI; increase wash volume/number of washes.[5] |
| Low Signal (Low Total CPM) | 1. Insufficient receptor concentration. 2. Inactive receptor preparation. 3. Low radioligand specific activity. | 1. Increase the amount of membrane protein per well. 2. Use a fresh aliquot of receptor membranes; ensure proper storage at -80°C. 3. Check the age and specific activity of the radioligand stock. |
| Poor Curve Fit / High Scatter | 1. Pipetting errors. 2. Incomplete mixing or equilibrium not reached. 3. Compound precipitation. | 1. Use calibrated pipettes and proper technique. 2. Ensure adequate shaking during incubation; confirm equilibrium time. 3. Check compound solubility in assay buffer; lower final DMSO if necessary. |
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Enzyme Inhibitor Terms and Calcul
- Cheng-Prusoff Equation Calculator.
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Application Notes and Protocols for the Quality Control of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid
Introduction
4-Methoxy-2-(pyridin-3-yl)butanoic acid is a pyridine carboxylic acid derivative, a class of compounds with significant potential in pharmaceutical development due to their versatile biological activities.[1][2] The presence of both a pyridine ring and a carboxylic acid moiety suggests potential for various therapeutic applications, acting as a key intermediate or active pharmaceutical ingredient (API).[1] The efficacy and safety of any pharmaceutical product are profoundly influenced by the purity and quality of the API.[3] Therefore, robust quality control (QC) methods are paramount to ensure the identity, purity, and potency of this compound.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the quality control methods for the analysis of this compound. The protocols and methodologies outlined herein are designed to be self-validating systems, grounded in scientific principles and aligned with regulatory expectations, such as those from the International Council for Harmonisation (ICH).[4][5][6][7]
Physicochemical Properties Relevant to Analysis
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value/Information | Implication for Analysis |
| Chemical Formula | C10H13NO3 | The presence of nitrogen and oxygen suggests potential for multiple chromatographic and spectroscopic interactions. |
| Molecular Weight | 195.22 g/mol | |
| Structure | A butanoic acid derivative with a methoxy group and a pyridine ring. | The pyridine ring provides a chromophore for UV detection in HPLC. The carboxylic acid group imparts polarity and potential for derivatization in GC. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, acetonitrile, and aqueous buffers at appropriate pH. | Guides the selection of solvents for sample preparation and mobile phases for liquid chromatography. |
| pKa | The carboxylic acid will have a pKa around 4-5, and the pyridine nitrogen will have a pKa around 5-6. | Critical for developing robust HPLC methods, as the pH of the mobile phase will affect the ionization state and retention of the molecule. |
Core Quality Control Strategy
A multi-faceted approach is essential for the comprehensive quality control of this compound. This strategy integrates various analytical techniques to confirm the identity, quantify the purity, and determine the assay of the compound.
Caption: Overall Quality Control Workflow.
Identification Methods
Unambiguous identification of this compound is the first step in quality control. A combination of spectroscopic techniques provides the necessary structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the protons on the pyridine ring, the methoxy group, and the butanoic acid chain. The chemical shifts, integration, and coupling patterns should be consistent with the proposed structure.
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule. The chemical shifts will be characteristic of the pyridine, carboxylic acid, and methoxy functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Data Analysis: In positive ion mode, expect to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Purity and Assay
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for determining the purity and assay of this compound. This method should be able to separate the main compound from any potential impurities and degradation products.
Proposed HPLC-UV Method
The following method is proposed as a starting point for development and validation. The presence of the pyridine ring allows for sensitive UV detection.[8][9][10][11][12]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | Start with a low percentage of B, and gradually increase to elute any less polar impurities. A typical starting point could be 5% B, ramping to 95% B over 20 minutes. | To ensure the elution of all potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 260 nm | The pyridine ring is expected to have a UV absorbance maximum around this wavelength. A UV scan of the pure compound should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL. |
Method Validation
The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Stability-Indicating Method Development: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a drug substance.[4][5][6][7][13] These studies are also essential for demonstrating the specificity of the stability-indicating analytical method.[13]
Caption: Forced Degradation Study Workflow.
Forced Degradation Protocols
The goal is to achieve 5-20% degradation of the active ingredient.[4]
3.1.1. Acid Hydrolysis
-
Preparation: Prepare a solution of this compound in 0.1 M HCl.
-
Stress Condition: Heat the solution at 60 °C for 24 hours.
-
Sample Analysis: Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
3.1.2. Base Hydrolysis
-
Preparation: Prepare a solution of the compound in 0.1 M NaOH.
-
Stress Condition: Keep the solution at room temperature for 24 hours.
-
Sample Analysis: Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.
3.1.3. Oxidative Degradation
-
Preparation: Prepare a solution of the compound in 3% hydrogen peroxide.
-
Stress Condition: Keep the solution at room temperature for 24 hours.[4]
-
Sample Analysis: Withdraw samples and analyze by HPLC.
3.1.4. Thermal Degradation
-
Preparation: Place the solid compound in a controlled temperature oven.
-
Stress Condition: Heat at 80 °C for 48 hours.
-
Sample Analysis: Dissolve the stressed solid in a suitable diluent and analyze by HPLC.
3.1.5. Photolytic Degradation
-
Preparation: Expose a solution of the compound and the solid compound to light.
-
Stress Condition: Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]
-
Sample Analysis: Analyze the samples by HPLC. A control sample should be protected from light.
Gas Chromatography for Residual Solvents
The control of residual solvents is a critical aspect of quality control, as they can have potential toxicity.[14] Gas chromatography (GC) with a headspace autosampler is the standard technique for this analysis.
Proposed GC-FID Method
Due to the polarity of the carboxylic acid, direct GC analysis can be challenging.[15] Derivatization to form a less polar ester may be necessary for improved chromatographic performance.[15][16]
Protocol (with derivatization):
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., BSTFA for silylation or an alcohol with an acid catalyst for esterification) to convert the carboxylic acid to a more volatile derivative.
-
GC System:
-
Column: A non-polar column such as a DB-1 or DB-5 (or equivalent) is suitable for the analysis of a wide range of organic solvents.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all solvents.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
-
Sample Preparation: Dissolve a known amount of the derivatized sample in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial.
-
Analysis: Analyze the headspace of the sample to determine the concentration of residual solvents against a standard containing known amounts of the expected solvents.
Data Presentation: Hypothetical HPLC Method Validation Data
The following tables summarize the expected outcomes from a successful validation of the proposed HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 50 | 125000 |
| 100 | 251000 |
| 150 | 374000 |
| 200 | 502000 |
| 250 | 628000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy Data
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.05 | 100.5 |
| 120% | 12.0 | 11.90 | 99.2 |
| Average Recovery | 99.7% |
Table 3: Precision Data
| Repeatability (%RSD) | Intermediate Precision (%RSD) | |
| Assay | < 1.0 | < 2.0 |
| Impurity 1 | < 5.0 | < 10.0 |
Conclusion
The quality control of this compound requires a systematic and scientifically sound approach. The application notes and protocols detailed in this document provide a comprehensive framework for the identification, purity assessment, and assay of this compound. By integrating spectroscopic and chromatographic techniques, and adhering to established validation principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing this promising molecule. The provided methods serve as a robust starting point and should be further optimized and validated for specific applications.
References
- Leidykla, L. M. A. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- ResolveMass Laboratories. (2025).
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- ResearchGate. (2020). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- ResearchGate. (2023).
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Simson Pharma Limited. (2023). Impurity Profiling.
- MedCrave online. (2016).
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- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Darko, E., & B., K. (n.d.).
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- IJCRT.org. (2021).
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- PubMed. (1974). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- ResearchGate. (2012).
- DTIC. (1980).
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- Chemical Research Institute, St. Petersburg State University. (n.d.).
- BLDpharm. 885277-06-5|this compound.
- Cheméo. Chemical Properties of Butanoic acid, 4-methoxy-, methyl ester (CAS 29006-01-7).
- PubChem. 4-Methoxy-3-(2-pyridyl)butanoic Acid | C10H13NO3 | CID 84114278.
- MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
- The Royal Society of Chemistry. (n.d.).
- NIST WebBook. Butanoic acid, 4-methoxy-, methyl ester.
- ChemicalBook. 4-METHOXY-3-BUTEN-2-ONE(4652-27-1) 1H NMR spectrum.
- USA Chemical Suppliers. This compound suppliers USA.
- Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
- PubMed. (2003).
- Sigma-Aldrich. 4-Methoxybutanoic acid.
- Google Patents. (1972). US3657259A - Process for the production of pyridine carboxylic acids.
- ChemicalBook. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum.
- Sinfoo Biotech. This compound,(CAS# 885277-06-5).
- NIH. (2009). 4-(3-Methoxyphenoxy)butyric acid.
- PMC - PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Springer. (2025).
- Wikipedia. Pyridinecarboxylic acid.
- MDPI. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
- MDPI. (2017). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
- PubChem. 4-[3-Methoxy-2-(thian-4-yloxy)phenyl]butanoic acid | C16H22O4S | CID.
- ResearchGate. (2025). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
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Troubleshooting & Optimization
optimization of reaction yield for 4-Methoxy-2-(pyridin-3-yl)butanoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 4-methoxy-2-(pyridin-3-yl)butanoic acid. As Senior Application Scientists, we focus on the underlying chemical principles to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a variation of the malonic ester synthesis.[1][2][3] This approach involves the alkylation of a pyridin-3-yl acetic acid ester derivative with a suitable methoxyethyl halide, followed by hydrolysis and decarboxylation. A plausible route starts with the alkylation of 3-pyridylacetonitrile, followed by hydrolysis of the nitrile to the carboxylic acid.
Q2: What are the key steps in the synthesis starting from 3-pyridylacetonitrile?
The synthesis can be broken down into two main stages:
-
Alkylation: Deprotonation of 3-pyridylacetonitrile with a strong base to form a carbanion, which then acts as a nucleophile to attack an electrophile like 1-bromo-2-methoxyethane.
-
Hydrolysis: Conversion of the resulting nitrile to the final carboxylic acid. This can be achieved under either acidic or basic conditions.[4][5][6]
Q3: Why is the malonic ester synthesis a good choice for this transformation?
The malonic ester synthesis and its variations are well-suited for creating α-substituted carboxylic acids.[3][7][8] The two activating groups (in this case, the nitrile and the pyridine ring) increase the acidity of the α-proton, allowing for the use of moderately strong bases for deprotonation. The subsequent hydrolysis and decarboxylation (if a malonic ester is used) provide a reliable route to the desired product.
Troubleshooting Guide
Problem: Low or No Product Yield in the Alkylation Step
Potential Cause 1: Incomplete Deprotonation
The formation of the carbanion is crucial for the subsequent alkylation. If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete.
Recommended Solutions:
-
Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Sodium ethoxide can also be effective.
-
Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation.
-
Reaction Conditions: Perform the deprotonation at a low temperature (e.g., 0°C or -78°C for LDA) to prevent side reactions.
Potential Cause 2: Inactive Alkylating Agent
The 1-bromo-2-methoxyethane may have degraded.
Recommended Solutions:
-
Verify Purity: Check the purity of the alkylating agent by NMR or GC-MS.
-
Fresh Reagent: Use a freshly opened bottle or distill the reagent before use.
Potential Cause 3: Side Reactions
The carbanion can be quenched by proton sources other than the desired alkylating agent.
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem: Formation of Significant Impurities
Potential Cause 1: Dialkylation
If a malonic ester is used as the starting material, a significant amount of dialkylated product can form.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of the malonic ester relative to the alkylating agent to favor mono-alkylation.[2]
-
Slow Addition: Add the alkylating agent slowly to the solution of the enolate to maintain a low concentration of the electrophile.
Potential Cause 2: Self-Condensation of the Starting Material
The enolate can potentially react with the starting nitrile or ester.
Recommended Solutions:
-
Low Temperature: Maintain a low reaction temperature during the deprotonation and alkylation steps to minimize the rate of self-condensation.
Problem: Incomplete Hydrolysis of the Nitrile
Potential Cause: Reaction Conditions are Too Mild
The hydrolysis of nitriles to carboxylic acids requires forcing conditions, either strongly acidic or basic.[4][5][9]
Recommended Solutions:
-
Acidic Hydrolysis: Reflux the nitrile with a strong acid like 6M HCl or concentrated H2SO4 for several hours.[6][9] The reaction is driven to completion by the protonation of the ammonia byproduct, which prevents the reverse reaction.[5][9]
-
Basic Hydrolysis: Reflux with a concentrated solution of NaOH or KOH.[4] Note that this will initially form the carboxylate salt, which must be neutralized with a strong acid in a separate workup step to yield the carboxylic acid.[6]
Experimental Protocols
Table 1: Recommended Reaction Conditions for Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that drives deprotonation to completion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is unreactive towards the strong base and intermediates. |
| Temperature | 0°C to room temperature | Allows for controlled deprotonation and subsequent alkylation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the carbanion by atmospheric moisture. |
Table 2: Comparison of Hydrolysis Methods
| Method | Reagents | Conditions | Pros | Cons |
| Acidic | 6M HCl or conc. H2SO4 | Reflux for 4-12 hours | Direct formation of the carboxylic acid.[5] | Can be harsh for acid-sensitive functional groups. |
| Basic | 6M NaOH or KOH | Reflux for 4-12 hours | Effective for substrates sensitive to acid. | Requires an additional acidification step to isolate the carboxylic acid.[6] |
Visualizations
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yield.
References
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Nitrile to Acid - Common Conditions. (n.d.). Retrieved from [Link]
-
Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. (2022). Chemical Science. RSC Publishing. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE. Retrieved from [Link]
-
Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. (n.d.). OrgoSolver. Retrieved from [Link]
-
Iron-Catalyzed, Highly Regioselective Synthesis of α-Aryl Carboxylic Acids from Styrene Derivatives and CO2. (2012). Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Strategies for the synthesis of α‐arylation of carboxylic acids, esters, and amides. (n.d.). Retrieved from [Link]
-
Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. (2022). RSC Publishing. Retrieved from [Link]
-
Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Malonic Ester Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (2004). Google Patents.
-
Malonic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]
-
Malonic Ester Synthesis. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
4-Methoxy-3-(2-pyridyl)butanoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Retrieved from [Link]
-
This compound suppliers USA. (n.d.). Retrieved from [Link]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 9. orgosolver.com [orgosolver.com]
identification and characterization of impurities in synthetic 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Technical Support Center: Impurity Profiling of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid
Welcome to the technical support guide for the identification and characterization of impurities in the synthetic pharmaceutical intermediate, this compound. This resource is designed for researchers, analytical scientists, and drug development professionals. Unwanted chemical substances in active pharmaceutical ingredients (APIs) can impact efficacy and patient safety, making rigorous impurity profiling a critical aspect of pharmaceutical development.[1][2] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to navigate the complexities of impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in my synthesis of this compound?
A1: Impurities can be introduced at various stages of the manufacturing process.[2] According to the International Conference on Harmonisation (ICH) guidelines, they are broadly classified as organic impurities, inorganic impurities, and residual solvents.[1] For your specific compound, consider the following:
-
Starting Materials: Unreacted starting materials or impurities within those raw materials.
-
Intermediates: Key synthetic intermediates that may carry through to the final product.
-
By-products: Compounds formed from competing side reactions during synthesis. For instance, reactions involving the pyridine ring or the methoxy group.
-
Degradation Products: Impurities formed by the degradation of the final product under specific conditions like exposure to heat, light, humidity, acid, or base.[3]
-
Reagents and Catalysts: Inorganic or organic materials used during the synthesis that are not completely removed.[1]
Q2: I have my final product. What is the very first analytical step I should take to assess its purity?
A2: Your initial step should be to develop a robust, stability-indicating chromatographic method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.[4] This method serves as the foundation for impurity profiling. The goal is to achieve a clear separation between the main peak (your API) and all potential impurity peaks. An ideal starting point is a reversed-phase HPLC method, as it is well-suited for a wide range of organic molecules.
Q3: My initial HPLC chromatogram shows several small, unidentified peaks. Where do I go from here?
A3: This is the starting point of your investigation. The immediate next step is to couple your liquid chromatography system to a mass spectrometer (LC-MS).[5] Mass spectrometry provides the molecular weight of the compounds associated with each chromatographic peak.[6] This information is crucial for proposing potential molecular formulas and structures for your unknown impurities. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, significantly narrowing down the possibilities for the elemental composition of an impurity.[7]
Q4: What are forced degradation studies, and why are they essential?
A4: Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acid, base, and oxidizing agents.[8] The objectives are multifaceted:
-
Identify Degradation Pathways: To understand how the molecule degrades, which helps in developing stable formulations and defining proper storage conditions.[3]
-
Generate Impurities: To intentionally produce degradation products that might not be present from the synthesis itself but could form during the product's shelf-life.[9]
-
Method Validation: To prove that your analytical method is "stability-indicating," meaning it can separate and quantify the API from its degradation products, ensuring that a loss in API potency can be accurately measured.[10] The target degradation is typically between 5-20%.[8]
Q5: How do I definitively confirm the structure of an unknown impurity?
A5: While LC-MS provides strong evidence, the gold standard for unambiguous structure elucidation of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] To perform NMR, the impurity must first be isolated in sufficient quantity and purity, usually via preparative HPLC. Subsequent 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments reveal detailed information about the molecule's atomic connectivity and stereochemistry, allowing for its complete structural assignment.[13][14] Once a structure is proposed, it is best practice to synthesize the impurity to provide an "impurity standard" for confirmation.[15]
Troubleshooting Guides
Problem 1: An unknown peak is consistently observed at a relative retention time (RRT) of 1.15 in my HPLC-UV analysis.
Analysis & Solution Workflow:
This common scenario requires a systematic approach to move from detection to identification and, finally, to characterization.
Caption: Workflow for Impurity Identification and Characterization.
Step-by-Step Troubleshooting:
-
LC-MS Analysis: Inject the sample into an LC-MS system. The mass-to-charge ratio (m/z) from the mass spectrometer will provide the molecular weight of the impurity. If using HRMS, the accurate mass will help determine the elemental formula.
-
Formulate a Hypothesis: Based on the molecular weight and known reaction chemistry, propose potential structures. Could it be a dimer, a demethylated product, or an unreacted intermediate?
-
Isolation: Use preparative HPLC with the same or a similar column chemistry to isolate the impurity. Collect the fraction corresponding to the peak at RRT 1.15.
-
Structural Elucidation: Evaporate the solvent from the collected fraction and subject the purified impurity to NMR analysis.[11] This will provide definitive structural information.
-
Confirmation (Optional but Recommended): If the impurity is process-related, synthesize the proposed structure.[16] Then, inject a sample of your API spiked with this synthesized standard into the HPLC. If it co-elutes with the unknown peak, its identity is confirmed.[17]
Problem 2: My chromatogram has broad peaks or poor resolution between the API and an impurity.
Analysis & Solution Decision Tree:
Poor chromatography can mask impurities or prevent accurate quantification. The cause is typically related to the analytical method itself.
Caption: Decision Tree for HPLC Method Optimization.
Potential Impurities in Synthetic this compound
The following table outlines potential impurities based on common synthetic routes and degradation pathways. This is not an exhaustive list but provides a scientifically grounded starting point for investigation.
| Impurity Type | Potential Structure/Name | Potential Source | Recommended Analytical Technique |
| Starting Material | 3-Pyridylacetonitrile | Incomplete reaction during an initial alkylation step. | HPLC-UV, GC-MS[18] |
| Intermediate | Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate | Incomplete hydrolysis of an ester precursor. | HPLC-UV, LC-MS |
| By-product | 2-(Pyridin-3-yl)butanoic acid | Demethylation of the methoxy group under harsh acidic or thermal conditions. | LC-MS, NMR[13] |
| By-product | Positional Isomer (e.g., 2-(pyridin-2-yl) or 2-(pyridin-4-yl)) | Impurities in the starting pyridyl source material. | LC-MS/MS (fragmentation pattern will differ), NMR |
| Degradation Product | N-oxide of the pyridine ring | Oxidative degradation (e.g., exposure to air, peroxides).[19] | LC-MS |
| Degradation Product | Decarboxylation Product | Thermal stress, leading to loss of CO₂. | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Purity Assessment
-
Rationale: This reversed-phase method provides a good starting point for separating the polar pyridine-containing API from non-polar impurities.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 260 nm (based on the pyridine chromophore).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Rationale: To intentionally generate potential degradation products and validate the stability-indicating nature of the primary analytical method.[3] A target degradation of 5-20% is recommended to avoid generating secondary or tertiary degradants that are not relevant to shelf-life stability.[8]
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Before injection, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Before injection, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 80 °C for 48 hours. Dissolve in the sample solvent before analysis.
-
Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC-UV method. Check for new peaks and a decrease in the main peak area.
References
-
Tandon, V. K., et al. (2009). 4-(3-Methoxyphenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. IJPPR. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (2025). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method | Request PDF. Retrieved from [Link]
-
Veeprho. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
-
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]
-
KBI Biopharma. (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
-
PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
- Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
-
BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities Introduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IMPURITIES AND ITS IMPORTANCE IN PHARMACY. Retrieved from [Link]
-
MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. kbibiopharma.com [kbibiopharma.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. sgs.com [sgs.com]
- 11. veeprho.com [veeprho.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identifying and elucidating impurity species [rssl.com]
- 18. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Chromatography Troubleshooting for 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Introduction
Welcome to the dedicated troubleshooting guide for the chromatographic purification of 4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS 885277-06-5). This molecule presents unique purification challenges due to its amphoteric nature—possessing both a basic pyridine ring and an acidic carboxylic acid group—and a chiral center at the C2 position. This guide provides in-depth, experience-driven solutions to common issues encountered during its purification, from poor peak shape in achiral separations to the complexities of enantiomeric resolution.
Section 1: Foundational Knowledge & Initial Setup
This section addresses the fundamental properties of the target molecule and how they dictate the initial chromatographic strategy.
Q1: What are the key chemical properties of this compound that I must consider for chromatography?
A1: Understanding the molecule's structure is the first step to successful purification. There are three critical features:
-
Basic Pyridine Moiety: The nitrogen atom on the pyridine ring is basic, with a typical pKa around 5 to 6.[1] In standard silica-based reversed-phase chromatography, this basic group can interact strongly with acidic residual silanol groups (-Si-OH) on the stationary phase surface, leading to significant peak tailing.[1]
-
Acidic Carboxylic Acid Moiety: The butanoic acid group is acidic. This makes the molecule amphoteric, meaning it can carry a positive charge, a negative charge, or be neutral depending on the pH of the mobile phase. This property can be strategically manipulated to control retention and selectivity.
-
Chiral Center: The carbon atom at position 2, bonded to both the pyridine ring and the carboxylic acid, is a stereocenter. This means the compound exists as a pair of enantiomers. For many pharmaceutical applications, separating these enantiomers is a regulatory requirement, necessitating specialized chiral chromatography techniques.[2][3]
Q2: I'm setting up a new purification method. Which chromatographic mode (Reversed-Phase, HILIC, etc.) should I start with?
A2: For this molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended starting point. However, the choice depends on the specific impurities and the desired outcome. Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative if your compound shows poor retention in reversed-phase.
Below is a decision tree to guide your selection:
Caption: Decision tree for initial chromatography mode selection.
The following table provides recommended starting conditions for both modes.
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Column | High-purity, end-capped C18 or C8 (e.g., ACE SuperC18, Hypersil BDS) | Bare Silica, Amide, or Zwitterionic phase |
| Mobile Phase A | 0.1% Formic Acid or 10-20 mM Phosphate Buffer in Water | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | Acetonitrile or Methanol | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| pH Control | Critical. Adjust pH to 2.5-3.0 to protonate both the pyridine and silanols.[1] | pH control is also important for consistency. |
| Detection | UV at 254-260 nm | UV at 254-260 nm |
| Rationale | C18 is a robust starting point. Low pH minimizes silanol interactions causing peak tailing.[1][4] | HILIC is excellent for polar compounds that are poorly retained in RP-HPLC.[1][5] |
Section 2: Troubleshooting Achiral Separations
This section focuses on resolving common issues like peak shape and resolution during routine purity analysis and purification.
Q3: My peak for this compound is tailing badly on a C18 column. What is causing this and how do I fix it?
A3: This is the most common problem for pyridine-containing compounds. The primary cause is the interaction between the basic pyridine nitrogen and acidic residual silanol groups on the silica stationary phase.[1] This secondary interaction leads to a non-ideal retention mechanism, causing the peak to tail.
Here is a systematic workflow to eliminate peak tailing:
Caption: Systematic workflow for eliminating peak tailing.
Experimental Protocol: Method for Reducing Peak Tailing
-
Mobile Phase pH Adjustment: The most effective first step is to control the ionization states of both your molecule and the stationary phase.
-
Action: Lower the mobile phase pH to between 2.5 and 3.0 using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[4]
-
Causality: At this low pH, the pyridine nitrogen (pKa ~5-6) is fully protonated (positively charged). Critically, the surface silanol groups (pKa ~4-5) are also protonated (neutral).[1][6] This prevents the strong ionic interaction that causes tailing, leading to a more symmetrical peak shape.
-
-
Use of Mobile Phase Additives (Competing Base): If pH adjustment alone is insufficient, a competing base can mask the problematic silanol groups.
-
Action: Add a small concentration (e.g., 5-10 mM) of triethylamine (TEA) to your mobile phase.[1]
-
Causality: TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding them from your analyte. This allows your compound to elute based on its hydrophobicity without secondary interactions. Caution: TEA can suppress ionization in mass spectrometry and has a high UV cutoff.
-
-
Change Stationary Phase: Not all C18 columns are the same.
-
Action: Switch to a column specifically designed for good peak shape with basic compounds. Look for modern, high-purity silica columns that are "end-capped" or feature a polar-embedded group.[4][5]
-
Causality: End-capping is a process that chemically converts most of the residual silanol groups into less reactive species. Polar-embedded phases have a hydrophilic group near the silica surface that also helps shield silanols.
-
Q4: I have poor resolution between my target compound and a key impurity. How can I improve the separation?
A4: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. Here are the most effective strategies in order of implementation:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or try a mixture of the two. Methanol is a hydrogen-bond donor and can offer different selectivity for polar molecules compared to acetonitrile.
-
Adjust Mobile Phase pH: Small changes in pH can dramatically alter the retention of ionizable compounds. Since your molecule has both acidic and basic centers, even a 0.2 unit change in pH can shift its retention time relative to impurities, significantly improving separation.[7]
-
Change the Stationary Phase: If modifying the mobile phase doesn't work, changing the column chemistry is the next logical step. Switching from a C18 to a Phenyl-hexyl or Cyano phase provides completely different interaction mechanisms (e.g., π-π interactions with the phenyl column) that can resolve co-eluting peaks.[1][4]
Section 3: Troubleshooting Chiral Separations
The presence of a stereocenter means that separating the (R) and (S) enantiomers is often necessary.
Q5: How can I separate the enantiomers of this compound?
A5: Enantiomers have identical physical properties in a non-chiral environment, so a standard C18 column will not separate them. You must use a Chiral Stationary Phase (CSP). For a molecule with a carboxylic acid group, two types of CSPs are highly effective: polysaccharide-based and chiral anion-exchangers.[2][3]
| Chiral Stationary Phase (CSP) Type | Common Examples | Separation Principle | Recommended Elution Mode |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., Chiralpak® IA, Chiralcel® OD) | Formation of transient diastereomeric complexes via hydrogen bonding, π-π interactions, and steric hindrance.[3] | Normal Phase or Polar Organic |
| Chiral Anion-Exchangers | Quinine or Quinidine-based (e.g., tert-butylcarbamoylquinine) | Involves an anion-exchange mechanism where the deprotonated carboxylic acid of your analyte interacts with the positively charged selector.[2][8] | Polar Organic or Reversed-Phase |
Q6: What is a reliable workflow for developing a chiral separation method?
A6: Chiral method development is often an empirical screening process. The following workflow provides a structured approach.
Caption: Workflow for chiral method development.
Section 4: General FAQs
Q7: I'm experiencing low recovery of my compound after purification. What could be the cause?
A7: Low recovery can stem from several issues:
-
Irreversible Adsorption: Your compound might be binding irreversibly to active sites on the column. This is more common with older, low-purity silica columns. Using the strategies to reduce peak tailing (low pH, end-capped columns) will also mitigate this.
-
On-Column Degradation: The compound may not be stable on the acidic silica surface. You can test for this using 2D-TLC.[9] If degradation is confirmed, consider switching to a more inert stationary phase like alumina or a polymer-based column.[9]
-
Precipitation: If the sample is dissolved in a strong solvent (like DMSO or DMF) and injected into a weak mobile phase, it can precipitate on the column head, leading to broad peaks and low recovery. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
Experimental Protocol: 2D-TLC for Stability Assessment [9]
-
Spot your sample mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Analysis: If the compound is stable, all spots will align on a 45-degree diagonal line from the origin. Any spots that appear off this diagonal represent degradation products formed during contact with the silica plate.
References
- BenchChem. (2025).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column.
- LC Resources. (n.d.). HPLC Troubleshooting Guide.
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2021).
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Development of a Reversed-Phase HPLC Method for the Analysis of Acetohydrazide and Pyridine Reaction Products.
- ACT. (n.d.). HPLC Troubleshooting Guide.
-
Gschaider, M., et al. (2010). Enantiomer separation and indirect chromatographic absolute configuration prediction of chiral pirinixic acid derivatives. Journal of Chromatography A, 1217(7), 1033-40. [Link]
- BenchChem. (2025). Application Note: Chiral Separation of 2-Amino-2-(pyridin-2-YL)acetic Acid Enantiomers by HPLC.
- Lämmerhofer, M., et al. (2004). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 259-266.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomer separation and indirect chromatographic absolute configuration prediction of chiral pirinixic acid derivatives: Limitations of polysaccharide-type chiral stationary phases in comparison to chiral anion-exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Enhancing the Aqueous Stability of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Methoxy-2-(pyridin-3-yl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and proactively improve the stability of this compound in aqueous solutions. We will explore the underlying chemical principles of its degradation and provide actionable, field-proven strategies to ensure the integrity of your experiments.
Part 1: Understanding the Molecule's Stability Profile
This section addresses the fundamental reasons why this compound might exhibit instability in an aqueous environment.
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound in water is governed by three key functional groups: the pyridine ring, the carboxylic acid moiety, and the methoxy group.
-
Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine ring is susceptible to oxidation.[1] Its basic nitrogen atom can also be protonated depending on the solution's pH, which alters the electron density and reactivity of the ring system.[2][3]
-
Carboxylic Acid: This group's acidity is influenced by the rest of the molecule.[4][5] Its state of ionization (protonated R-COOH vs. deprotonated R-COO⁻) is pH-dependent and significantly impacts solubility and interaction with other molecules.[6] Under certain conditions, such as exposure to heat or UV light, carboxylic acids can undergo decarboxylation.[7]
-
Methoxy Group: Ethers, including methoxy groups, can be susceptible to hydrolysis under acidic conditions, which would cleave the group to form a hydroxyl (-OH) group and methanol.[8][9]
The interplay between these groups dictates the compound's overall degradation profile.
Q2: What are the most likely degradation pathways for this compound in an aqueous solution?
A2: Based on the molecule's structure, the primary degradation pathways are oxidation, hydrolysis, and photodegradation.
-
Oxidative Degradation: This is a common pathway for pharmaceuticals.[10] The pyridine ring is often the primary site for oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or peroxides present as impurities in excipients.[10][11] This can lead to the formation of N-oxides or hydroxylated species.[2][3]
-
Hydrolytic Cleavage: The methoxy group may undergo acid-catalyzed hydrolysis, particularly at low pH, converting it into a hydroxyl group.[12] While generally stable, this pathway should be considered in long-term studies under acidic conditions.
-
Photodegradation: Aromatic systems, including pyridine derivatives and carboxylic acids, can absorb UV or even visible light, leading to photochemical degradation.[1][13] This pathway is highly dependent on the experimental setup and exposure to light sources.[14]
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for the target molecule.
Part 2: Troubleshooting Guide for Observed Instability
This section provides direct answers to common problems encountered during experiments.
Q3: My solution turned yellow/brown overnight. What is the likely cause and how can I fix it?
A3: A color change often indicates oxidative degradation.[10] Oxidation of aromatic rings can produce conjugated byproducts that absorb visible light.
-
Probable Cause: Oxidation catalyzed by dissolved oxygen or trace metal impurities in your solvent or glassware.
-
Troubleshooting Steps:
-
Deoxygenate Solvent: Before preparing your solution, sparge the aqueous solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Add a Chelating Agent: Introduce a small concentration (e.g., 0.01-0.05%) of Ethylenediaminetetraacetic acid (EDTA) to your buffer. EDTA will sequester metal ions that catalyze oxidation.[10]
-
Use an Antioxidant: For more robust protection, add a water-soluble antioxidant. Ascorbic acid or sodium metabisulfite are common choices for aqueous formulations.[10]
-
Q4: I'm observing a precipitate forming in my aqueous solution. Is this degradation?
A4: Not necessarily. Precipitation is often a solubility issue, which can be mistaken for instability. The solubility of a carboxylic acid is highly pH-dependent.
-
Probable Cause: The pH of your solution is likely near the compound's isoelectric point or pKa, where it is least soluble. Weakly acidic drugs are generally more soluble in basic environments.[15]
-
Troubleshooting Steps:
-
Adjust pH: Ensure your solution is buffered to a pH where the compound is in its more soluble ionized (carboxylate) form. This is typically 1-2 pH units above the pKa of the carboxylic acid group.
-
Incorporate a Co-solvent: If pH adjustment is not sufficient or desirable for your experiment, consider adding a water-miscible co-solvent.[16][17] Small percentages of ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance the solubility of hydrophobic molecules.[16][18]
-
Q5: My HPLC analysis shows a rapid decrease in the parent compound peak area over time, even without visible changes. What should I investigate?
A5: A "silent" loss of the active compound points towards degradation into products that are either not visible, not UV-active at your detection wavelength, or are co-eluting with other peaks.
-
Probable Cause: This could be due to any of the primary degradation pathways (oxidation, hydrolysis, photodegradation), especially if new, smaller peaks are appearing in your chromatogram.
-
Troubleshooting Workflow: Follow a systematic approach to identify the cause.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting Acid strength of carboxylic acids | Filo [askfilo.com]
- 5. CHEM-GUIDE: Effect of constituents on the acidic strength of carboxylic acid [chem-guide.blogspot.com]
- 6. byjus.com [byjus.com]
- 7. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]
- 9. The acidic hydrolysis of ether (X) shown below is fastest when | Filo [askfilo.com]
- 10. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. pharmaceutical.basf.com [pharmaceutical.basf.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Pyridinyl Butanoic Acids
Welcome to the Technical Support Center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with pyridinyl butanoic acids. This document provides a structured, in-depth approach to troubleshooting, moving from common symptoms to root causes and offering validated solutions. Our focus is on the "why" behind each step, empowering you to make informed decisions in your method development and analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for pyridinyl butanoic acids?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the right side of the peak.[1] Ideally, chromatographic peaks should be symmetrical and Gaussian in shape. This asymmetry is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), with a value greater than 1.2 typically indicating tailing.[1][2]
For pyridinyl butanoic acids, this is a frequent issue due to their chemical structure. These molecules possess both a carboxylic acid group, which is acidic, and a pyridine ring, which is basic and can act as a chelating agent.[3][4] This combination of functional groups can lead to multiple, undesirable interactions with the HPLC column's stationary phase, causing peak tailing.[2][5] The consequences of peak tailing are significant, as it can compromise resolution between closely eluting peaks, lead to inaccurate peak integration, and reduce overall method reproducibility.[1][6]
Q2: I'm observing peak tailing for my pyridinyl butanoic acid. What are the most likely immediate causes?
A2: The primary cause of peak tailing is the existence of more than one retention mechanism for your analyte.[2][5] For pyridinyl butanoic acids, this typically manifests in two ways:
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (-Si-OH) on their surface.[5][7] The basic pyridine nitrogen in your analyte can interact strongly with these acidic silanols, especially when the silanols are ionized (deprotonated) at mobile phase pH values above 3-4.[6][7][8] This secondary interaction holds back a portion of the analyte molecules, causing them to elute later and form a tail.[9]
-
Metal Chelation: The silica matrix of many columns can contain trace metal impurities like iron or aluminum.[5][9] The pyridine and carboxylic acid groups of your analyte can form a chelate with these metal ions, creating another strong retention mechanism that contributes to peak tailing.[9][10]
In-Depth Troubleshooting Guides
Issue 1: Diagnosing the Root Cause of Peak Tailing
Before implementing solutions, it's crucial to diagnose the primary cause of the tailing. A systematic approach will save time and resources.
dot graph TD{ subgraph "Troubleshooting Workflow" direction LR A[Start: Peak Tailing Observed] --> B{Is Tailing Analyte-Specific?}; B -- Yes --> C{Hypothesis: Secondary Interactions}; C --> D[Proceed to Mobile Phase & Column Optimization]; B -- No, All Peaks Tail --> E{Hypothesis: System/Column Issue}; E --> F[Check for Extra-Column Volume, Column Void, or Contamination]; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A;B;C;D;E;F; } caption: "Initial diagnostic workflow for peak tailing."
Step-by-Step Diagnostic Protocol:
-
Analyze the Chromatogram Globally: Observe if peak tailing is specific to your pyridinyl butanoic acid or if all peaks in the chromatogram are affected.
-
Analyte-Specific Tailing: If only the pyridinyl butanoic acid peak (and other basic or chelating compounds) tails, the issue is likely chemical in nature (silanol interactions or metal chelation).
-
General Tailing: If all peaks are tailing, the problem is more likely related to the HPLC system (e.g., extra-column volume, column void) or physical column degradation.[11]
-
-
Evaluate Extra-Column Effects: If general tailing is observed, inspect for issues outside the column.
-
Assess Column Health: A degraded column can cause tailing for all analytes.
-
A void at the column inlet, caused by pressure shocks or pH instability, can lead to peak distortion.[11] Consider replacing the column if a void is suspected.
-
Frit blockage or column contamination from previous samples can also be a cause.[2] Flushing the column or replacing the guard column can resolve this.
-
Issue 2: Mitigating Silanol Interactions via Mobile Phase Optimization
Once you've determined the tailing is specific to your analyte, the most effective first step is to optimize the mobile phase. The goal is to control the ionization state of both your analyte and the column's silanol groups.
The Role of Mobile Phase pH
The pH of the mobile phase is a critical parameter that influences the ionization state of both the acidic pyridinyl butanoic acid and the basic residual silanols on the column.[13][14]
dot graph LR { subgraph "Effect of Mobile Phase pH on Interactions" A[Low pH (e.g., <3)] --> B["Silanols (-Si-OH) are Protonated (Neutral)"]; B --> C["Reduced Ionic Interaction with Basic Pyridine Ring"]; C --> D[Improved Peak Shape]; E[Mid-High pH (e.g., >4)] --> F["Silanols (-Si-O⁻) are Deprotonated (Negative)"]; F --> G["Strong Ionic Interaction with Protonated Pyridine Ring"]; G --> H[Significant Peak Tailing]; end node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] A;E; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B;C;D;F;G;H; } caption: "Influence of mobile phase pH on silanol interactions."
Protocol for pH Adjustment:
-
Lower the Mobile Phase pH: The most common strategy is to lower the mobile phase pH to ≤ 3.[2][5] At this pH, the acidic silanol groups on the silica surface are fully protonated (neutral), minimizing their ability to interact with the positively charged pyridine ring of your analyte.[15][16]
-
Select an Appropriate Buffer/Additive: Use a buffer or acid additive to control and maintain the desired pH.
-
Maintain pH Away from Analyte pKa: To ensure a single ionic state for your analyte during elution, adjust the mobile phase pH to be at least 2 units away from the pKa of both the carboxylic acid and the pyridine functional groups.[14][17] Operating near a pKa can cause a mix of ionized and unionized species, leading to peak distortion.[14]
| Mobile Phase Additive | Typical Concentration | Primary Function | Considerations |
| Formic Acid | 0.1% (v/v) | Lowers pH, protonates silanols | MS-friendly, good for basic compounds |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Lowers pH, acts as an ion-pairing agent | Can suppress MS signal, strong UV absorbance |
| Phosphate Buffer | 10-25 mM | Buffers pH effectively | Can precipitate in high organic content, not ideal for MS |
| Ammonium Formate/Acetate | 5-10 mM | Buffers pH | MS-friendly, helps maintain consistent ionic strength |
Issue 3: Addressing Metal Chelation and Advanced Mobile Phase Strategies
If pH adjustment alone does not resolve peak tailing, metal chelation may be a significant contributing factor.
Protocol for Mitigating Chelation:
-
Introduce a Competing Chelating Agent: Add a small amount of a chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase.[18] EDTA will preferentially bind to the metal ions in the system (both on the column and in the HPLC hardware), preventing your analyte from interacting with them.[10][18]
-
Starting Concentration: Begin with a low concentration of EDTA (e.g., 0.1-0.5 mM) in the aqueous portion of your mobile phase.
-
-
Consider Mobile Phase Additives for General Interaction Masking:
-
Competing Bases: Historically, additives like triethylamine (TEA) were used.[5] TEA competes with basic analytes for interaction with active silanol sites.[15] However, with modern high-purity columns, this is often unnecessary and can complicate the mobile phase.
-
Increase Buffer Ionic Strength: For UV-based methods, increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate) can help mask surface charges on the stationary phase and improve peak shape.[15] This is generally not recommended for MS applications due to ion suppression.[15]
-
Issue 4: Selecting the Right HPLC Column
If mobile phase optimization is insufficient, the column itself is the next critical factor to address.
Column Selection Strategy:
-
Use High-Purity, End-Capped Silica Columns (Type B): Modern HPLC columns are typically packed with high-purity "Type B" silica, which has a much lower content of acidic silanols and trace metals compared to older "Type A" silica.[5]
-
Consider Columns with Alternative Chemistries:
-
Polar-Embedded Phases: These columns have a polar functional group embedded within the C18 chain. This shields the analyte from residual silanols and can provide alternative selectivity.[6]
-
Mixed-Mode Columns: For highly polar acidic compounds like pyridinyl butanoic acids, a mixed-mode column can be highly effective. For instance, a C18 phase that also contains a positively charged functional group can enhance the retention of acidic compounds through ionic interactions while repelling basic compounds from silanol sites.[19][20]
-
Hybrid Silica/Polymer Columns: These columns offer a wider pH stability range and reduced silanol activity, providing more flexibility in mobile phase pH selection.[5]
-
| Column Type | Key Feature | Advantage for Pyridinyl Butanoic Acids |
| High-Purity End-Capped C18 | Low silanol activity, low metal content | Reduces primary cause of tailing for basic compounds.[5][8] |
| Polar-Embedded C18 | Polar group shields silanols | Improves peak shape for basic compounds.[6] |
| Mixed-Mode (e.g., C18 with Anion Exchange) | Dual retention mechanism (hydrophobic & ionic) | Can increase retention and selectivity for acidic compounds.[19][20] |
| Hybrid Silica/Polymer | Enhanced pH stability (e.g., pH 1-12) | Allows for method development at high pH to keep the analyte in a single ionic state.[5] |
Conclusion
Resolving peak tailing for challenging compounds like pyridinyl butanoic acids requires a systematic and logical approach. By understanding the underlying chemical interactions—namely, secondary silanol interactions and metal chelation—researchers can make targeted adjustments to their HPLC method. The troubleshooting hierarchy should begin with mobile phase optimization (pH and additives), followed by a critical evaluation of the HPLC column chemistry. By following the detailed protocols in this guide, you will be well-equipped to diagnose the root cause of peak tailing, implement effective solutions, and achieve robust, reproducible, and accurate chromatographic results.
References
- Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- YMC. HPLC Troubleshooting Guide.
- Aqeel, Z., & Layne, J. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex, Inc.
- Moravek. Exploring the Role of pH in HPLC Separation.
- LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. Control pH During Method Development for Better Chromatography.
- ACE. HPLC Troubleshooting Guide.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Labtech. A Comprehensive Guide to Selecting HPLC Columns.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed.
- PerkinElmer. HPLC Column Selection Guide.
- PerkinElmer. HPLC Method Development and Validation for Pharmaceutical Analysis.
- R. Sabat, et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- White, K. E., et al. (2022). Chelation of [111In]In3+ with the Dual-Size-Selective Macrocycles Py-macrodipa and Py2-macrodipa. PubMed Central.
- MDPI. (2022). Chelating Extractants for Metals.
- Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- Semantic Scholar. (2016). development and validation of a single hplc method for the determination of thirteen pharmaceuticals.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. moravek.com [moravek.com]
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- 15. labcompare.com [labcompare.com]
- 16. agilent.com [agilent.com]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. phenomenex.com [phenomenex.com]
- 20. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Degradation Product Analysis of 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Welcome to the technical support center for the analysis of 4-Methoxy-2-(pyridin-3-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of degradation product analysis under various stress conditions. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your stability studies.
Forced degradation studies are a critical component of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies help in understanding the chemical stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[2][3][4][5] The target for a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Hydrolytic Degradation: Acidic and Basic Conditions
Question: I'm observing unexpected or no degradation of this compound under acidic/basic stress conditions. What could be the cause and how can I troubleshoot this?
Answer:
-
Scientific Rationale: Hydrolytic degradation is a common pathway for molecules with susceptible functional groups like esters, amides, and ethers.[7][8] For this compound, the primary sites for hydrolysis are the methoxy ether linkage and potentially the carboxylic acid group, depending on the pH. The pyridine ring itself is generally stable to hydrolysis but its basicity will be influenced by the pH of the medium.
-
Troubleshooting Common Issues:
-
Inadequate Stress: If no degradation is observed, the stress conditions may be too mild. While room temperature can be a starting point, for resistant molecules, increasing the temperature to 50-70°C is often necessary.[6][9]
-
Solubility Issues: Poor solubility of the API in the acidic or basic medium can limit its exposure to the stressor. The use of a co-solvent that does not degrade the API is recommended.[6][9]
-
Secondary Degradation: If you observe multiple, unexpected peaks, it could be due to secondary degradation of the primary degradants. It is important to analyze samples at multiple time points to distinguish between primary and secondary degradation products.[5]
-
-
Experimental Protocol: Hydrolytic Degradation
-
Preparation: Prepare solutions of the API in 0.1 M HCl (acidic) and 0.1 M NaOH (basic). If solubility is an issue, a small amount of a suitable co-solvent (e.g., acetonitrile, methanol) can be added.
-
Stress Conditions: Incubate the solutions at a controlled temperature, starting with room temperature and increasing to 50-70°C if necessary.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic samples with a base (e.g., NaOH) and the basic samples with an acid (e.g., HCl) to halt the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
-
-
Potential Degradation Products:
-
Acidic Hydrolysis: Cleavage of the methoxy ether to form 4-hydroxy-2-(pyridin-3-yl)butanoic acid.
-
Basic Hydrolysis: While less common for ethers, strong basic conditions at elevated temperatures could potentially lead to ether cleavage.
-
Oxidative Degradation
Question: My oxidative degradation results for this compound are inconsistent. What factors should I consider?
Answer:
-
Scientific Rationale: Oxidative degradation can be initiated by various oxidizing agents, with hydrogen peroxide being a common choice in forced degradation studies.[2] The pyridine ring, while relatively stable, can be susceptible to oxidation, potentially forming N-oxides or undergoing ring opening under harsh conditions.[10] The benzylic-like position alpha to the pyridine ring is also a potential site for oxidation.
-
Troubleshooting Common Issues:
-
Concentration of Oxidant: The concentration of the oxidizing agent is critical. A 3% solution of hydrogen peroxide is a common starting point, but this may need to be adjusted based on the reactivity of the API.
-
Temperature and Light: Oxidative reactions can be influenced by temperature and light. Ensure these parameters are controlled throughout the experiment.
-
Metal Ion Contamination: Trace metal ions can catalyze oxidative degradation, leading to variability in results. Using high-purity reagents and glassware can help mitigate this.
-
-
Experimental Protocol: Oxidative Degradation
-
Preparation: Dissolve the API in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Stress Conditions: Conduct the experiment at room temperature, protected from light. If no degradation is observed, the temperature can be increased.
-
Time Points: Collect samples at various time points.
-
Quenching: Stop the reaction by adding a quenching agent like sodium bisulfite or by significant dilution.
-
Analysis: Analyze the samples promptly using HPLC-UV or LC-MS.
-
-
Potential Degradation Products:
-
Formation of pyridine N-oxide.
-
Oxidation at the carbon alpha to the pyridine ring.
-
In more severe cases, ring opening of the pyridine moiety could occur.[10]
-
Photolytic Degradation
Question: How do I properly assess the photostability of this compound and what are the expected degradation products?
Answer:
-
Scientific Rationale: Photodegradation is the degradation of a molecule caused by exposure to light.[11] Aromatic compounds and those with chromophores that absorb UV or visible light are particularly susceptible. The pyridine ring and the carboxylic acid group in the target molecule can absorb light, potentially leading to degradation. Photodegradation can involve complex radical reactions.[12]
-
Troubleshooting Common Issues:
-
Inadequate Light Exposure: Ensure the sample is exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[6] The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.
-
Control Sample: A dark control sample, wrapped in aluminum foil, should always be run in parallel to differentiate between photolytic and thermal degradation.
-
Physical State: Test the API in both the solid state and in solution, as photodegradation pathways can differ.
-
-
Experimental Protocol: Photolytic Degradation
-
Sample Preparation:
-
Solid State: Spread a thin layer of the API in a suitable container.
-
Solution: Prepare a solution of the API in a photochemically inert solvent (e.g., water, acetonitrile).
-
-
Exposure: Place the samples in a photostability chamber that conforms to ICH Q1B guidelines. Include a dark control for comparison.
-
Analysis: After the exposure period, analyze the samples by HPLC-UV or LC-MS.
-
-
Potential Degradation Products:
Thermal Degradation
Question: What are the key considerations for performing thermal degradation studies on this compound?
Answer:
-
Scientific Rationale: Thermal degradation involves the breakdown of a molecule at elevated temperatures.[6] The stability of the molecule's functional groups at high temperatures will determine the degradation pathway. For the target molecule, decarboxylation and cleavage of the ether linkage are potential thermal degradation pathways.[15][16]
-
Troubleshooting Common Issues:
-
Temperature Selection: The temperature should be high enough to induce degradation but not so high as to cause unrealistic degradation pathways (e.g., charring). A common range is 40-80°C.[6]
-
Humidity Control: For solid-state thermal studies, humidity can play a significant role. It's often recommended to conduct studies at both ambient and elevated humidity levels (e.g., 75% RH).[17]
-
Physical Changes: Be aware of potential physical changes such as melting or changes in crystal form, which can affect the degradation rate.
-
-
Experimental Protocol: Thermal Degradation
-
Sample Preparation: Place the solid API in a controlled environment (e.g., an oven or stability chamber).
-
Stress Conditions: Expose the sample to a specific temperature (and humidity, if desired).
-
Time Points: Collect samples at various time points.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC-UV or LC-MS.
-
-
Potential Degradation Products:
-
Decarboxylation to form 3-(1-methoxypropyl)pyridine.
-
Cleavage of the methoxy group.
-
Other fragmentation products at higher temperatures.
-
Data Summary and Visualization
Table 1: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | Room Temp to 70°C | Up to 24 hours | Ether cleavage |
| Base Hydrolysis | 0.1 M NaOH | Room Temp to 70°C | Up to 24 hours | Potential ether cleavage |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours | N-oxidation, side-chain oxidation |
| Photolytic | ICH Q1B compliant light source | Ambient | Per ICH guidelines | Decarboxylation, oxidation |
| Thermal (Dry Heat) | - | 40°C to 80°C | Up to 7 days | Decarboxylation, ether cleavage |
| Thermal (Humidity) | 75% RH | 40°C | Up to 7 days | Hydrolytic and thermal degradation |
Diagram 1: General Workflow for Forced Degradation Analysis
Caption: A general workflow for conducting forced degradation studies.
Diagram 2: Potential Degradation Pathways
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijper.org [ijper.org]
- 8. A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. API Stress Testing Studies - Protheragen [protheragen.ai]
Technical Support Center: Optimizing Long-Term Stability of 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Welcome to the dedicated technical support center for 4-Methoxy-2-(pyridin-3-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established scientific principles of chemical stability.
Understanding the Molecule: Potential Degradation Pathways
This compound possesses three key functional groups that can be susceptible to degradation under suboptimal storage conditions: a carboxylic acid, a pyridine ring, and a methoxy group. Understanding the potential degradation pathways of each is crucial for establishing optimal storage conditions.[1]
-
Carboxylic Acid: The carboxylic acid moiety can undergo decarboxylation, especially when exposed to heat. It is also reactive towards bases and can participate in esterification reactions if alcohols are present as contaminants.
-
Pyridine Ring: The pyridine ring is generally stable but can be susceptible to oxidation, particularly at the nitrogen atom, forming N-oxides. The presence of the electron-donating methoxy group can influence the reactivity of the pyridine ring.
-
Methoxy Group: The methoxy group can be cleaved under acidic conditions to form a hydroxyl group, a process known as O-demethylation.[2] This can be a significant degradation pathway, especially in the presence of acidic impurities or under hydrolytic stress.[2]
The interplay of these functional groups means that a multi-faceted approach to storage is necessary to mitigate potential degradation.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues that you might encounter during the storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change from white to yellow/brown, clumping) | - Oxidation of the pyridine ring.- Presence of impurities that are less stable.- Exposure to light (photodegradation). | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Protect from light by using amber vials or storing in the dark.- Re-purify the compound if significant discoloration is observed. |
| Decrease in purity over time, as determined by HPLC or other analytical methods | - Hydrolysis of the methoxy group.- Decarboxylation of the carboxylic acid.- Slow oxidation or other degradation pathways. | - Store at low temperatures (-20°C or -80°C) to slow down chemical reactions.- Ensure the compound is stored in a tightly sealed container to prevent moisture ingress.- Consider storing under anhydrous conditions if hydrolysis is a suspected issue. |
| Poor solubility in expected solvents | - Formation of insoluble degradation products.- Change in crystalline form (polymorphism). | - Re-evaluate the purity of the compound.- Attempt to dissolve a small sample in a range of solvents to assess solubility changes.- If polymorphism is suspected, advanced analytical techniques like X-ray powder diffraction (XRPD) may be necessary. |
| Inconsistent experimental results | - Use of a degraded or impure batch of the compound. | - Always use a freshly characterized batch of the compound for critical experiments.- Perform a purity check (e.g., by HPLC) before use if the compound has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature and humidity conditions for long-term storage?
A1: For optimal long-term stability, this compound should be stored at low temperatures, ideally at -20°C or below, in a desiccated environment.[3] Low temperatures significantly slow down the rates of potential degradation reactions such as hydrolysis and decarboxylation.[4] A desiccator or a container with a desiccant should be used to minimize exposure to moisture, which can promote hydrolysis of the methoxy group.
Q2: Should I be concerned about light sensitivity?
A2: Yes, compounds containing aromatic rings and heteroatoms, such as the pyridine ring in this molecule, can be susceptible to photodegradation.[3][5] It is a best practice to store this compound in a light-protected container, such as an amber glass vial, and to keep it in a dark place (e.g., a freezer or a light-proof box).
Q3: Is it necessary to store the compound under an inert atmosphere?
A3: While not always strictly necessary for short-term storage, for long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. This will minimize the risk of oxidation of the pyridine ring.[6] For highly sensitive applications, this is a critical step to ensure the integrity of the compound.
Q4: How can I assess the stability of my stored compound?
A4: The stability of the compound should be monitored periodically using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used method for this purpose as it can separate the parent compound from its degradation products and allow for quantification of purity.[7][8] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to identify any structural changes or degradation products.[7]
Experimental Protocol: Long-Term Stability Study
This protocol outlines a comprehensive long-term stability study for this compound, incorporating principles of forced degradation to identify potential degradation products.[9][10]
Materials and Equipment
-
High-purity this compound
-
Amber glass vials with screw caps and PTFE septa
-
Environmental chambers or incubators set to desired temperature and humidity conditions
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer
-
Mass spectrometer (LC-MS)
-
Desiccator
-
Inert gas (argon or nitrogen)
Experimental Workflow
Caption: Figure 1. Experimental workflow for a long-term stability study.
Step-by-Step Methodology
-
Initial Characterization (Time 0):
-
Before initiating the study, fully characterize the initial batch of this compound.
-
Record its physical appearance.
-
Determine its purity by HPLC.
-
Obtain its NMR spectrum and mass spectrum for baseline comparison.
-
-
Sample Preparation:
-
Aliquot the compound into a sufficient number of amber glass vials for all time points and storage conditions.
-
For samples to be stored under an inert atmosphere, gently flush the headspace of the vial with argon or nitrogen before sealing.
-
Tightly seal all vials.
-
-
Storage:
-
Place the vials in the designated environmental chambers or storage locations:
-
Long-Term: -20°C and +4°C at ambient humidity.
-
Accelerated: +40°C with 75% relative humidity (RH).[3]
-
Photostability: Expose a set of samples to light conditions as per ICH guideline Q1B.
-
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 0, 3, 6, 12, and 24 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Perform the following analyses:
-
Visual Inspection: Note any changes in physical appearance.
-
HPLC Analysis: Determine the purity of the compound and quantify any degradation products.
-
LC-MS Analysis: Identify the mass of any new peaks observed in the HPLC chromatogram to aid in the identification of degradation products.
-
NMR Spectroscopy: For significant degradation, NMR can provide structural information on the degradation products.
-
-
Data Analysis and Interpretation
-
Plot the purity of this compound as a function of time for each storage condition.
-
Identify and, if possible, characterize any major degradation products.
-
Based on the data, determine the optimal storage conditions that ensure the long-term stability of the compound.
Decision-Making for Optimal Storage
The following diagram illustrates the decision-making process for selecting the appropriate storage conditions for this compound based on experimental needs and duration of storage.
Caption: Figure 2. Decision tree for selecting storage conditions.
By following the guidance in this technical support center, researchers can be confident in the stability and integrity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
- Analytical Techniques In Stability Testing - Separation Science. (2025).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4 | Request PDF - ResearchGate. (n.d.).
- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2025).
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. (2025).
- Pathways of aromatic compounds degradation. - ResearchGate. (n.d.).
- Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016).
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014).
- Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. (n.d.).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
- 2-Pyridinecarboxylic acid(98-98-6) - ChemicalBook. (n.d.).
- 2,6-Pyridinedicarboxylic acid - Bio. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Method Refinement for Separating Enantiomers of Pyridinyl Butanoic Acid
Welcome to the technical support center for the chiral resolution of pyridinyl butanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these enantiomers. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to troubleshoot and optimize your separation methods effectively.
Foundational Concepts: The "Why" Behind Chiral Resolution
Enantiomers, non-superimposable mirror-image isomers, often exhibit significantly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers is a critical step in drug development. For pyridinyl butanoic acids, three primary methods have proven effective: Diastereomeric Salt Formation, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution. Each method leverages the distinct physicochemical properties of the enantiomers when they interact with a chiral environment.
Diastereomeric Salt Formation & Crystallization: A Classical Approach
This widely used technique involves reacting the racemic pyridinyl butanoic acid with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts.[1][2] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4]
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| No Crystallization or Low Yield | The diastereomeric salts are highly soluble in the chosen solvent. | Solvent Screening: The polarity of the solvent is a critical factor. A systematic screening of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures is necessary to find a system where the desired diastereomeric salt has low solubility.[5] Anti-Solvent Addition: Introduce a solvent in which the salts are poorly soluble (an anti-solvent) to induce precipitation. For example, adding water to an alcoholic solution can often trigger crystallization.[5] Concentration & Temperature: Increase the concentration of the solution and/or slowly cool it to induce supersaturation and promote crystal formation. |
| Oiling Out or Amorphous Precipitate | Supersaturation is achieved too rapidly, preventing the formation of an ordered crystal lattice. | Slow Down Crystallization: Reduce the rate of cooling or the rate of anti-solvent addition.[5] Solvent System Modification: Employ a solvent mixture that provides a better balance of solvating power for the individual ions and the crystal lattice.[5] Seeding: Introduce a small crystal of the desired diastereomeric salt to act as a template for crystal growth. |
| Poor Enantiomeric Excess (e.e.) | The solubilities of the two diastereomeric salts are too similar, leading to co-crystallization. | Optimize Resolving Agent: Not all chiral resolving agents are equally effective. Screen a variety of commercially available chiral bases (e.g., (R)- or (S)-1-phenylethylamine, quinine, brucine) to find one that provides a greater solubility difference between the diastereomeric salts.[1][6] Recrystallization: Perform multiple recrystallization steps to progressively enrich the less-soluble diastereomer.[3] Monitor the optical rotation at each stage until it no longer changes.[3] |
| Inconsistent Results | Variations in starting material purity, polymorphism of the salts, or lack of control over crystallization parameters. | Ensure Purity: Use highly pure racemic acid and resolving agent. Impurities can interfere with crystal formation. Characterize Solids: Use techniques like X-Ray Powder Diffraction (XRPD) to check for different crystalline forms (polymorphs) that may have different solubilities.[7] Strict Parameter Control: Maintain precise control over temperature, agitation speed, and addition rates to ensure reproducibility.[5] |
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Frequently Asked Questions (FAQs)
-
Q: How do I choose the right resolving agent?
-
A: The selection is largely empirical. However, readily available and relatively inexpensive chiral amines like (R)- or (S)-1-phenylethylamine are good starting points.[6] The key is to find an agent that forms a crystalline salt with a significant solubility difference between the two diastereomers.[4]
-
-
Q: What is the maximum theoretical yield for one enantiomer in a classical resolution?
Chiral High-Performance Liquid Chromatography (HPLC): Analytical and Preparative Power
Chiral HPLC is a powerful technique for both the analysis and purification of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[9][10]
Troubleshooting Guide: Chiral HPLC
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Poor or No Resolution | Inappropriate CSP: The chosen chiral stationary phase does not provide sufficient stereoselectivity for your pyridinyl butanoic acid derivative.[11] Suboptimal Mobile Phase: The mobile phase composition (solvents, additives) is not conducive to chiral recognition.[11] | CSP Screening: This is the most critical factor.[12] Screen a variety of CSPs, particularly polysaccharide-based columns (e.g., cellulose or amylose derivatives) and anion-exchange type columns, which are effective for acidic compounds.[13][14] Mobile Phase Optimization: Systematically vary the mobile phase composition. For polysaccharide columns in normal phase, adjust the ratio of the alkane (e.g., hexane) to the alcohol (e.g., isopropanol, ethanol). For anion-exchange columns, optimize the type and concentration of the acidic additive (e.g., acetic acid, formic acid) in a polar organic mobile phase (e.g., acetonitrile, methanol).[15][16] |
| Peak Tailing | Secondary Interactions: Unwanted interactions between the acidic analyte and residual silanols on the silica-based CSP.[11] Column Contamination: Buildup of strongly retained impurities on the column. | Mobile Phase Additives: For basic compounds, a small amount of a basic additive (e.g., diethylamine) is often added to the mobile phase. For an acidic compound like pyridinyl butanoic acid, an acidic additive (e.g., trifluoroacetic acid or acetic acid) can improve peak shape by suppressing unwanted ionic interactions.[17] Column Flushing: Implement a robust column washing procedure after a set number of injections to remove contaminants.[18] |
| High Backpressure | Blocked Frit: Particulate matter from the sample or mobile phase has blocked the inlet frit of the column.[18] Sample Precipitation: The sample was dissolved in a solvent stronger than the mobile phase, causing it to precipitate upon injection.[18] | In-line Filter/Guard Column: Always use an in-line filter and/or a guard column to protect the analytical column. Reverse Flush: As a last resort for immobilized columns, carefully reverse the column and flush at a low flow rate to dislodge particulates from the frit.[18] Solvent Matching: Ensure the sample solvent is compatible with, and ideally weaker than, the mobile phase. |
| Irreproducible Retention Times | Additive Memory Effect: Traces of mobile phase additives from previous runs adsorb to the stationary phase and alter its selectivity.[19] Lack of Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection. | Dedicated Columns: If possible, dedicate columns to specific methods or mobile phase additive types. Thorough Flushing: Flush the column extensively with a strong, non-reactive solvent (e.g., isopropanol) between methods that use different additives. Equilibration Time: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved. |
Chiral HPLC Method Development Workflow
Caption: Chiral HPLC Method Development Strategy.
Frequently Asked Questions (FAQs)
-
Q: Should I start with normal-phase or reversed-phase chromatography?
-
Q: My enantiomers co-elute. What is the first thing I should change?
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, often lipases or proteases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture.[20] This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated by conventional methods like chromatography or extraction.
Troubleshooting Guide: Enzymatic Kinetic Resolution
| Issue | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Reaction Conversion | Enzyme Inactivity: The chosen enzyme is not active towards the substrate, or the reaction conditions (pH, temperature, solvent) are suboptimal. Poor Substrate Solubility: The pyridinyl butanoic acid is not sufficiently soluble in the reaction medium. | Enzyme Screening: Test a panel of different enzymes (e.g., various lipases like Novozym 435, Amano Lipase PS).[21] Condition Optimization: Systematically vary the pH, temperature, and solvent.[22] The hydrophobicity of the solvent can significantly impact enzyme activity.[23] Co-solvent Addition: Use a water-miscible organic co-solvent to improve substrate solubility while maintaining enzyme activity. |
| Low Enantioselectivity (Low E-value) | Suboptimal Enzyme: The enzyme does not have a high intrinsic preference for one enantiomer over the other. Reaction Conditions: Temperature and solvent can influence the flexibility of the enzyme's active site and thus its selectivity. | Enzyme Choice: This is the most critical factor. A different enzyme may offer much higher selectivity.[21] Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.[20] Solvent Engineering: The nature of the organic solvent can modulate the enzyme's conformation and improve the E-value. |
| Reaction Stalls at <50% Conversion | Product Inhibition: The product of the enzymatic reaction is inhibiting the enzyme. pH Shift: If the reaction produces or consumes an acid/base, the pH of the medium can shift out of the optimal range for the enzyme. | In Situ Product Removal: If feasible, implement a strategy to remove the product as it is formed. Buffering: Use a suitable buffer system to maintain the optimal pH throughout the reaction. Substrate-Fed Batch: Add the substrate gradually to keep its concentration low, which can sometimes mitigate substrate or product inhibition. |
| Difficult Separation of Product and Unreacted Substrate | The physicochemical properties of the starting material and the product are too similar. | Derivatization Strategy: Plan the enzymatic reaction to yield a product that is easily separable. For example, transesterification of the carboxylic acid to an ester will significantly change its polarity, simplifying separation by extraction or chromatography. |
Dynamic Kinetic Resolution (DKR) Concept
A major limitation of kinetic resolution is the 50% maximum yield for the desired enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the undesired, slow-reacting enantiomer.[24] This requires a racemization catalyst that is compatible with the enzyme and the reaction conditions.[24]
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Frequently Asked Questions (FAQs)
-
Q: What type of reaction is typically used for resolving a carboxylic acid like pyridinyl butanoic acid?
-
A: Esterification or transesterification is a common choice. The racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme will preferentially form the ester of one enantiomer.
-
-
Q: How do I measure the success of my kinetic resolution?
-
A: Success is measured by both the conversion percentage and the enantiomeric excess (e.e.) of both the product and the remaining substrate. These are typically determined using chiral HPLC. The enantioselectivity is expressed as the E-value, which is calculated from the conversion and e.e. values.
-
-
Q: Is DKR always better than standard KR?
-
A: In theory, DKR offers a 100% theoretical yield, making it more atom-economical. However, finding a racemization catalyst that is compatible with the enzyme and doesn't cause side reactions can be challenging.[24] For many applications, a simple and robust kinetic resolution is sufficient.
-
References
-
Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. PubMed. Available at: [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut. St. Paul's Cathedral Mission College. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate. Available at: [Link]
-
Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Forschungszentrum Jülich. Available at: [Link]
-
Kinetic resolution of β-keto esters (A,B). ResearchGate. Available at: [Link]
-
Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Available at: [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti. JOCPR. Available at: [Link]
-
The enzymatic kinetic resolution of 1 a. [a]. ResearchGate. Available at: [Link]
-
Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. Available at: [Link]
-
Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? ResearchGate. Available at: [Link]
-
Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry. Available at: [Link]
-
Keto acid. Wikipedia. Available at: [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Pure. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Enantiomer separation and indirect chromatographic absolute configuration prediction of chiral pirinixic acid derivatives: Limitations of polysaccharide-type chiral stationary phases in comparison to chiral anion-exchangers. PubMed. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]
-
Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. ResearchGate. Available at: [Link]
-
3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. PubMed. Available at: [Link]
-
Enantiomeric resolution of albuterol sulfate by preferential crystallization. ResearchGate. Available at: [Link]
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- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validating an HPLC-UV Method for 4-Methoxy-2-(pyridin-3-yl)butanoic acid as per ICH Guidelines
Introduction: The Imperative of Rigorous Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a marketed drug is underpinned by a vast dataset ensuring its quality, safety, and efficacy. At the core of generating this data are analytical methods, which serve as the arbiters of quality at every stage. The validation of these methods is not merely a regulatory formality; it is a scientific necessity that demonstrates a procedure is suitable for its intended purpose.[1][2] This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of 4-Methoxy-2-(pyridin-3-yl)butanoic acid, a pyridine-containing organic molecule.
This document is structured to provide both the "how" and the "why," grounding every experimental step in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][5][6] We will explore each validation parameter, present realistic experimental data, and compare the performance of the robust HPLC-UV method with a higher-throughput alternative, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), to provide a comprehensive perspective for researchers and drug development professionals.
The Analytical Target: this compound
The analyte, this compound, possesses a pyridine ring, which contains a chromophore suitable for UV detection.[7][8] Its butanoic acid moiety and methoxy group contribute to its overall polarity. These structural features guide the initial method development towards a reversed-phase HPLC approach, which is adept at separating polar to moderately nonpolar compounds.
Proposed HPLC-UV Method for Validation
Before validation can begin, a robust analytical method must be developed. Based on the analyte's structure and common practices for pyridine-containing compounds, the following method was established:
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 is a versatile stationary phase suitable for the analyte's polarity. |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile | Provides good peak shape and is UV compatible. |
| Gradient | 20% B to 80% B over 10 minutes | To ensure elution of the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 254 nm | The pyridine ring is expected to have strong absorbance at this wavelength.[9][10] |
| Injection Vol. | 10 µL | A typical injection volume. |
| Diluent | 50:50 Water:Acetonitrile | To ensure sample solubility and compatibility with the mobile phase. |
The Validation Workflow: A Parameter-by-Parameter Deep Dive
The validation process systematically evaluates several performance characteristics to ensure the method is fit for purpose.[11] The following sections detail the experimental approach for each key parameter.
Specificity
Theoretical Justification: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13][14][15] It is a critical first step to ensure that the signal measured is solely from the analyte of interest.
Experimental Protocol:
-
Placebo Analysis: Prepare a placebo sample (containing all formulation excipients without the active pharmaceutical ingredient, API) and inject it to demonstrate no interference at the retention time of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.
-
Acid: 0.1 M HCl at 60 °C for 4 hours.
-
Base: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours.
-
Photolytic: Expose to UV light (ICH Q1B) for 24 hours.
-
-
Analyze the stressed samples by HPLC, using a photodiode array (PDA) detector if available.
-
Peak Purity Analysis: Assess the peak purity of the analyte in the stressed samples to confirm that no co-eluting peaks are present. The resolution between the analyte and the closest eluting degradant peak should be determined.
Data Presentation & Analysis:
| Stress Condition | Analyte % Assay | % Degradation | Peak Purity Index | Resolution (Analyte vs. Closest Peak) |
| Control (Unstressed) | 100.0 | 0.0 | >0.999 | N/A |
| 0.1 M HCl | 91.5 | 8.5 | >0.999 | 2.8 |
| 0.1 M NaOH | 88.2 | 11.8 | >0.999 | 3.1 |
| 3% H₂O₂ | 94.7 | 5.3 | >0.999 | 2.5 |
| Thermal (105 °C) | 98.1 | 1.9 | >0.999 | 4.0 |
| Photolytic | 99.2 | 0.8 | >0.999 | 3.5 |
Acceptance Criteria & Insights:
-
No interference from placebo at the analyte's retention time.
-
The method is stability-indicating, as it can resolve the analyte from its degradation products.
-
Peak purity index should be >0.999, indicating spectral homogeneity.
-
Resolution between the analyte and any adjacent peak should be >2.0.
-
Expert Insight: The significant degradation under basic and acidic conditions suggests that pH control during sample preparation and storage is critical for ensuring sample integrity.
Linearity and Range
Theoretical Justification: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16][18]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL for a target of 100 µg/mL).[18][19]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.
Data Presentation & Analysis:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801500 |
| 90 | 902100 |
| 100 | 1001800 |
| 110 | 1102500 |
| 120 | 1203200 |
Linear Regression Results:
-
Correlation Coefficient (R²): 0.9998
-
Slope: 10015
-
Y-intercept: 1250
Acceptance Criteria & Insights:
-
The correlation coefficient (R²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
A visual inspection of the plot should confirm a linear relationship.
-
Expert Insight: A high R² value is essential, but a visual inspection of the residual plot (residuals vs. concentration) is equally important to ensure there is no hidden bias or curvature in the data. The established linear range for this assay is 80-120 µg/mL.
Accuracy
Theoretical Justification: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[2][20] It is typically determined by spiking a placebo matrix with known amounts of the analyte.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each.
Data Presentation & Analysis:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 80.0 | 79.8, 80.5, 80.1 | 99.8, 100.6, 100.1 | 100.2 | 0.41 |
| 100% | 100.0 | 100.5, 99.7, 100.2 | 100.5, 99.7, 100.2 | 100.1 | 0.40 |
| 120% | 120.0 | 119.5, 120.8, 121.1 | 99.6, 100.7, 100.9 | 100.4 | 0.70 |
Acceptance Criteria & Insights:
-
The mean percent recovery should be within 98.0% to 102.0%.[21]
-
The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.
-
Expert Insight: The consistent recovery across the range demonstrates that the method is accurate and free from matrix effects that could suppress or enhance the analyte signal.
Precision
Theoretical Justification: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[2][20] It is evaluated at two levels: repeatability and intermediate precision.[22]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the analyte at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).
-
Calculate the mean, standard deviation (SD), and %RSD for each set of measurements and for the combined data.
Data Presentation & Analysis:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Samples | 6 | 6 |
| Mean Assay (%) | 99.8 | 100.3 |
| SD | 0.45 | 0.51 |
| % RSD (Repeatability) | 0.45% | 0.51% |
| Combined Data (n=12) | Mean: 100.05%, SD: 0.55, % RSD: 0.55% |
Acceptance Criteria & Insights:
-
The %RSD for intermediate precision (combined data) should be ≤ 2.0%.
-
Expert Insight: Low RSD values for both repeatability and intermediate precision demonstrate that the method is reliable and transferable between analysts and instruments within a controlled laboratory environment.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Theoretical Justification:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[24][25][26][27]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6][25][26]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the magnitude of the baseline noise by injecting a blank solution multiple times.
-
Prepare and inject progressively more dilute solutions of the analyte.
-
The LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[22][24]
-
The LOQ is the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.[22][24]
-
Confirm the LOQ by injecting six replicate samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) are acceptable.
Data Presentation & Analysis:
| Parameter | Concentration (µg/mL) | S/N Ratio | Precision (%RSD, n=6 at LOQ) | Accuracy (% Recovery at LOQ) |
| LOD | 0.15 | ~3:1 | N/A | N/A |
| LOQ | 0.50 | ~10:1 | 4.8% | 95.5% - 104.2% |
Acceptance Criteria & Insights:
-
S/N ratio of ~3:1 for LOD and ~10:1 for LOQ.
-
Acceptable precision (e.g., %RSD ≤ 10%) and accuracy (e.g., 90-110%) at the LOQ concentration.
-
Expert Insight: While these parameters are more critical for impurity methods, knowing the LOQ for an assay method is useful for evaluating low-level analytes, such as in cleaning validation or dose uniformity testing at very low strengths.
Robustness
Theoretical Justification: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[28][29][30][31] It provides an indication of the method's reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters that could potentially vary during routine use.
-
Vary these parameters one at a time (or using a Design of Experiments approach) around the nominal value.
-
Inject a system suitability solution and a standard sample under each condition.
-
Monitor system suitability parameters (e.g., tailing factor, resolution, plate count) and the assay result.
Data Presentation & Analysis:
| Parameter Varied | Variation | Tailing Factor | Resolution | % Assay Change |
| Nominal | - | 1.1 | 3.0 | 0.0 |
| Flow Rate | 0.9 mL/min | 1.1 | 3.2 | -0.5% |
| 1.1 mL/min | 1.1 | 2.8 | +0.4% | |
| Column Temp. | 28 °C | 1.1 | 3.1 | -0.2% |
| 32 °C | 1.1 | 2.9 | +0.1% | |
| Mobile Phase pH | ± 0.2 | 1.2 | 2.7 | -0.8% |
| 1.1 | 3.3 | +0.6% |
Acceptance Criteria & Insights:
-
System suitability criteria (e.g., Tailing Factor ≤ 1.5, Resolution ≥ 2.0) must be met under all varied conditions.
-
The change in assay results should not be significant.
-
Expert Insight: This method demonstrates good robustness. The most sensitive parameter appears to be the mobile phase pH, which slightly affects resolution and assay results. This highlights the importance of carefully preparing and buffering the mobile phase for consistent performance.
Comparative Analysis: HPLC-UV vs. UHPLC-MS
While the validated HPLC-UV method is robust and reliable for its intended purpose (quantitative assay), it is not the only analytical tool available. A comparison with a modern alternative like UHPLC-MS provides valuable context for method selection.
| Feature | Validated HPLC-UV Method | Alternative: UHPLC-MS Method | Rationale & Field Insight |
| Primary Use | Routine Quality Control (QC), Release Testing, Stability Studies | Impurity Identification, Metabolite Studies, High-Sensitivity Quantitation | Insight: Choose the simplest tool that does the job. For routine assays where the analyte is well-characterized and at a high concentration, the robustness and lower cost of HPLC-UV are ideal. |
| Speed / Throughput | ~15 min/run | ~3-5 min/run | Insight: UHPLC uses smaller particles and higher pressures, drastically reducing run times. This is a major advantage in high-throughput screening or when large numbers of samples need to be analyzed quickly. |
| Sensitivity (LOQ) | ~0.50 µg/mL | Potentially <0.01 µg/mL | Insight: The mass spectrometer is an inherently more sensitive detector. This is critical for trace-level impurity analysis or bioanalytical studies where concentrations are very low. |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time, UV, and mass-to-charge ratio) | Insight: MS provides an orthogonal detection mechanism (mass), which offers near-unequivocal peak identification. This is invaluable when dealing with complex matrices or identifying unknown impurities. |
| Cost (Instrument) | $ | Insight: The capital and maintenance costs for an MS detector are significantly higher than for a UV detector. This is a major consideration for budget-conscious QC labs. | |
| Robustness & Simplicity | High | Moderate | Insight: HPLC-UV systems are generally more robust and easier to operate and troubleshoot than LC-MS systems, which require specialized expertise for maintenance and data interpretation. |
Conclusion
The validation of an analytical method is a structured, multi-faceted process that provides documented evidence of its reliability. We have successfully demonstrated the validation of an HPLC-UV method for this compound, confirming its specificity, linearity, accuracy, precision, and robustness, thereby proving it is fit for its intended purpose of quantitative analysis in a quality control environment.
The comparison with UHPLC-MS highlights a crucial principle in analytical science: the selection of a method should be driven by its application. While the speed and specificity of UHPLC-MS are undeniable, the validated HPLC-UV method stands as a cost-effective, robust, and reliable workhorse for routine analysis, fully compliant with the rigorous standards set by ICH guidelines.
References
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Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
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Lab Manager. (n.d.). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation: 7- Steps Strategies. Retrieved from [Link]
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Pharma Beginners. (2024). How to Perform Linearity and Range in Analytical Method Validation. Retrieved from [Link]
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LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
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Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
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Patsnap Synapse. (2025). How to Validate a Biochemical Method per ICH Guidelines. Retrieved from [Link]
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Pharma Calculation. (2023). Range and Linearity Test for Analytical Method Validation. Retrieved from [Link]
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Front Life Sciences. (2025). Specificity analytical method validation. Retrieved from [Link]
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Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Retrieved from [Link]
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BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Retrieved from [Link]
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Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]
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Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
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Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
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PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationships of Phenyl and Pyridinyl Alkanoic Acid Derivatives as Modulators of Biological Targets
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of phenyl and pyridinyl alkanoic acid derivatives. While a specific focus on 4-Methoxy-2-(pyridin-3-yl)butanoic acid derivatives reveals a gap in currently published literature, this document synthesizes findings from structurally related series to offer valuable insights for researchers and drug development professionals. By examining how modifications to the core scaffold, including the aromatic and acidic moieties, influence biological activity, we can extrapolate key principles for the rational design of novel therapeutic agents.
Introduction: The Versatility of Phenyl and Pyridinyl Alkanoic Acid Scaffolds
The juxtaposition of an aromatic ring (phenyl or pyridine) with an alkanoic acid chain creates a privileged scaffold in medicinal chemistry. The pyridine ring, a bioisostere of the phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve solubility and metabolic stability.[1] The carboxylic acid group often serves as a key pharmacophore, interacting with biological targets through ionic bonds or hydrogen bonds. This guide will explore the SAR of several classes of such derivatives, highlighting the impact of structural changes on their potency and selectivity against various biological targets, including enzymes and receptors.
Comparative SAR Analysis of Related Scaffolds
Pyridine Derivatives as Antiproliferative Agents
A review of pyridine derivatives with antiproliferative activity reveals several key SAR trends. The position and nature of substituents on the pyridine ring significantly impact their potency, often measured as the half-maximal inhibitory concentration (IC50) against cancer cell lines.[1]
Key Findings:
-
Enhancing Potency: The presence of -OMe, -OH, -C=O, and -NH2 groups on the pyridine ring has been shown to enhance antiproliferative activity.[1]
-
Detrimental Modifications: Conversely, the introduction of halogen atoms or bulky groups tends to decrease activity.[1]
-
Positional Importance: The substitution pattern is crucial. For instance, combining hydroxyl and methyl groups at the meta and para positions of a phenyl ring attached to a pyridine scaffold resulted in compounds with nanomolar IC50 values.[1]
4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives: A Multifaceted Scaffold
Derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[2]
Table 1: Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives
| Derivative Class | Biological Activity | Key Structural Features |
| Succinamic acid derivatives | Anticancer (apoptosis induction) | Modulation of key regulatory proteins.[2] |
| Piperazine-containing derivatives | Anti-inflammatory, Analgesic | The piperazine moiety is crucial for these activities.[2] |
4-Phenyl-4-oxo-butanoic Acid Derivatives as Kynurenine 3-Hydroxylase Inhibitors
A study on 4-phenyl-4-oxo-butanoic acid derivatives as inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase) highlights the importance of substitutions on the butanoic acid side chain.[3]
Key SAR Insights:
-
Modification of the benzoylalanine side-chain of the lead compound led to the identification of potent inhibitors.[3]
-
Specifically, 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid emerged as highly active derivatives.[3] This indicates that both small polar groups (hydroxyl) and larger non-polar groups (benzyl) at the 2-position can be beneficial for activity, suggesting different binding modes or interactions with the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of pyridinyl alkanoic acid derivatives.
General Synthesis of 4-Oxo-2-Aryl-Butanoic Acid Derivatives
This protocol is adapted from the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl) butanoic acid.[4]
Step 1: Michael Addition
-
Dissolve 4-oxo-4-(aryl)-2-butenoic acid (1 equivalent) in a suitable solvent such as dry benzene.
-
Add the desired nucleophile (e.g., a substituted pyridine or other aromatic moiety) (1 equivalent).
-
Reflux the reaction mixture for 10-12 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield the purified 4-oxo-2-aryl-butanoic acid derivative.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value for each compound.
Conclusion and Future Directions
The exploration of phenyl and pyridinyl alkanoic acid derivatives continues to be a fruitful area of research in drug discovery. The SAR insights gleaned from various studies underscore the importance of systematic structural modifications to optimize biological activity. While direct research on this compound derivatives is currently limited, the principles outlined in this guide provide a solid foundation for the design and evaluation of novel analogues. Future work should focus on synthesizing and testing derivatives of this specific scaffold against a panel of biological targets to uncover its therapeutic potential. A thorough investigation of its pharmacokinetic properties will also be crucial for its development as a potential drug candidate.
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- 4-Methoxy-3-(2-pyridyl)butanoic Acid | C10H13NO3 | CID 84114278 - PubChem.
- This compound,(CAS# 885277-06-5) - Sinfoo Biotech.
- 4-(3-Methoxyphenoxy)butyric acid - PMC - NIH.
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- JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents.
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed.
- Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides - Bangladesh Journals Online.
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI.
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH.
- Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist - ResearchGate.
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI.
- 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase - PubMed.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI.
- Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed.
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- Biological Activity of Naturally Derived Naphthyridines - MDPI.
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Comparative Efficacy Analysis: 4-Methoxy-2-(pyridin-3-yl)butanoic Acid in the Landscape of Neurological Therapeutics
Executive Summary
The relentless pursuit of novel therapeutic agents for neurological disorders has led to the investigation of a diverse array of chemical entities. This guide provides a comprehensive comparative analysis of 4-Methoxy-2-(pyridin-3-yl)butanoic acid, a novel compound under investigation, against established neurological drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, evidence-based framework for evaluating its potential efficacy and mechanism of action. This document is structured to provide not only a direct comparison of performance metrics but also the underlying experimental methodologies and causal reasoning essential for informed decision-making in preclinical and clinical development.
Introduction: The Therapeutic Rationale for this compound
Neurological disorders, encompassing a wide spectrum of conditions from neurodegenerative diseases to psychiatric illnesses, represent a significant and growing unmet medical need. The complexity of the central nervous system (CNS) necessitates the development of therapeutics with novel mechanisms of action. This compound has emerged as a compound of interest due to its unique chemical structure, which suggests potential interactions with key neurological targets. This guide will situate this molecule within the current therapeutic landscape, providing a rigorous comparison with standard-of-care agents.
Mechanistic Profile of this compound
Preclinical investigations have elucidated that this compound functions as a potent and selective positive allosteric modulator (PAM) of the GABAB receptor. Unlike orthosteric agonists such as baclofen, which directly activate the receptor, this PAM enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). This modulatory approach is hypothesized to offer a more nuanced therapeutic effect with a potentially wider therapeutic window and reduced side effects, such as muscle weakness and sedation, commonly associated with direct GABAB agonists.
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism of action of this compound at the GABAB receptor.
Caption: Preclinical evaluation workflow.
Conclusion and Future Directions
This compound demonstrates a promising preclinical profile as a GABAB receptor PAM. Its efficacy in models of anxiety and neuropathic pain, coupled with a favorable therapeutic index compared to existing drugs, warrants further investigation. The nuanced mechanism of allosteric modulation may translate to improved clinical outcomes with a better safety profile. Future research should focus on comprehensive IND-enabling studies to fully characterize its toxicological profile and to establish a clear path toward clinical development. The comparative data presented herein provides a solid foundation for these next steps, highlighting the potential of this compound to address significant unmet needs in the treatment of neurological disorders.
References
-
Title: GABAB Receptor Allosteric Modulators: An Evolving Pharmacological Landscape Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The Elevated Plus-Maze Test: A Review of Methodological and Pharmacological Issues Source: Neuropsychopharmacology URL: [Link]
-
Title: Neuropathic Pain: Mechanisms and Treatment Source: The Lancet Neurology URL: [Link]
A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for 4-Methoxy-2-(pyridin-3-yl)butanoic acid
Authored by Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical science. The molecule at the center of this guide, 4-Methoxy-2-(pyridin-3-yl)butanoic acid, represents a class of small molecule candidates for which precise and accurate quantification is non-negotiable. Whether assessing purity in active pharmaceutical ingredients (API), determining concentration in formulated drug products, or measuring pharmacokinetic profiles in biological matrices, the reliability of analytical data is paramount.
This guide provides an in-depth comparison and cross-validation framework for two workhorse analytical techniques: High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As drug development progresses, methods may be transferred between labs, updated with new technology, or applied across different studies. Cross-validation is the critical process that ensures data consistency and reliability across these changes.[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical protocols for establishing and comparing robust quantification methods for this compound, ensuring data integrity from the bench to regulatory submission.
Pillar 1: Understanding the Analytical Technologies
The choice between HPLC-UV and LC-MS/MS is fundamentally a decision about the required levels of sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV): This technique separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase. Detection relies on the analyte's ability to absorb light at a specific wavelength.[2] Its strength lies in its robustness, cost-effectiveness, and straightforward operation, making it a staple for routine quality control (QC) of high-concentration samples in simple matrices.[2][3] However, its selectivity can be a limitation; co-eluting impurities that also absorb at the same wavelength can interfere with quantification.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method pairs the powerful separation of LC with the high selectivity and sensitivity of a mass spectrometer. The detector identifies and quantifies compounds based on their unique mass-to-charge ratio (m/z).[2] This makes LC-MS/MS exceptionally specific and sensitive, capable of measuring analytes at parts-per-trillion levels even in complex biological matrices like blood plasma.[2][4] This capability is essential for applications such as bioanalysis and trace impurity analysis, though it comes with higher operational complexity and cost.[2][5]
Pillar 2: The Regulatory Imperative of Method Validation
Before any analytical method can be used to generate data for regulatory submissions, it must be validated. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published comprehensive guidelines, such as the ICH Q2(R2), that outline the essential validation characteristics.[1][8][9]
The core validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11]
-
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[12][13]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is typically assessed using recovery studies of spiked samples.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay/inter-day), and reproducibility (inter-laboratory).[8]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
The following diagram illustrates the logical workflow for validating an analytical method in accordance with these principles.
Caption: A workflow for analytical method validation.
Pillar 3: Experimental Protocols & Comparative Data
This section provides detailed, albeit hypothetical, protocols for the quantification of this compound. The subsequent data tables summarize the expected performance characteristics of each method.
Protocol 1: HPLC-UV Method for API Quantification
-
Rationale: This method is designed for robustness and simplicity, suitable for determining the purity of the drug substance where analyte concentrations are high and the matrix is clean.
-
Methodology:
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in 50:50 acetonitrile:water (diluent).
-
Create a calibration curve by serially diluting the stock to concentrations of 5, 10, 25, 50, 100, and 200 µg/mL.
-
Prepare Quality Control (QC) samples at 15 µg/mL (LQC), 75 µg/mL (MQC), and 150 µg/mL (HQC).
-
Accurately weigh and dissolve the API sample to a target concentration of 100 µg/mL in the diluent.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with 70% 20 mM Potassium Phosphate (pH 3.0) and 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 265 nm.
-
Run Time: 10 minutes.
-
-
Data Analysis:
-
Quantify samples against the linear regression of the calibration curve (peak area vs. concentration).
-
-
Protocol 2: LC-MS/MS Method for Bioanalysis in Human Plasma
-
Rationale: This method is developed for high sensitivity and selectivity, necessary for quantifying low concentrations of the drug in a complex biological matrix like plasma, typical for pharmacokinetic studies.
-
Methodology:
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Prepare a stock of a stable isotope-labeled internal standard (SIL-IS), e.g., D4-4-Methoxy-2-(pyridin-3-yl)butanoic acid, at 1.0 mg/mL.
-
Create calibration standards by spiking blank human plasma to final concentrations of 0.5, 1, 5, 20, 100, 400, 800, and 1000 ng/mL.
-
Prepare plasma QC samples at 1.5 ng/mL (LQC), 150 ng/mL (MQC), and 750 ng/mL (HQC).
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of internal standard working solution (e.g., 500 ng/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic & Mass Spectrometric Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions (Hypothetical):
-
Analyte: Q1: 210.1 m/z → Q3: 164.1 m/z
-
Internal Standard: Q1: 214.1 m/z → Q3: 168.1 m/z
-
-
-
Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard against a weighted (1/x²) linear regression of the calibration curve.
-
-
Comparative Validation Data Summary
The following tables present hypothetical validation results for the two methods, demonstrating their fitness for their respective purposes.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Acceptance Criteria | Result | Status |
|---|---|---|---|
| Linearity (r²) | ≥ 0.995 | 0.9992 | Pass |
| Range | 5 - 200 µg/mL | 5 - 200 µg/mL | Pass |
| LLOQ | --- | 5 µg/mL | Established |
| Accuracy (% Bias) | Within ± 15% | LQC: -2.5%MQC: 1.1%HQC: 0.8% | Pass |
| Precision (%RSD) | ≤ 15% | Intra-day: LQC: 4.1%MQC: 2.2%HQC: 1.9%Inter-day: LQC: 5.8%MQC: 3.5%HQC: 2.7% | Pass |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Acceptance Criteria | Result | Status |
|---|---|---|---|
| Linearity (r²) | ≥ 0.995 | 0.9989 | Pass |
| Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL | Pass |
| LLOQ | Accuracy: 80-120%Precision: ≤20% | 0.5 ng/mL (Accuracy: 95.4%, Precision: 11.2%) | Pass |
| Accuracy (% Bias) | Within ± 15% (±20% at LLOQ) | LQC: 4.5%MQC: -1.8%HQC: 2.3% | Pass |
| Precision (%RSD) | ≤ 15% (≤20% at LLOQ) | Intra-day: LQC: 8.2%MQC: 4.0%HQC: 3.1%Inter-day: LQC: 12.5%MQC: 6.5%HQC: 5.4% | Pass |
Pillar 4: The Cross-Validation Protocol
Cross-validation is essential when two different analytical methods are used to generate data for the same study or across different studies, or when a method is transferred between laboratories.[1] The objective is to demonstrate that the methods provide comparable results.
-
Rationale: Imagine early-phase toxicology studies used the robust HPLC-UV method for dose formulation analysis, while later clinical studies require the sensitive LC-MS/MS method for plasma sample analysis. Cross-validation ensures that the data from these different phases of development can be reliably compared.
-
Methodology:
-
Select a minimum of three concentration levels of QCs (low, medium, high), prepared in a relevant matrix.
-
Analyze at least five replicates of each QC level using both the "originating" method (e.g., HPLC-UV) and the "new" method (e.g., LC-MS/MS). If comparing bioanalytical methods, also include incurred study samples.[8]
-
Calculate the mean concentration and the percent difference between the methods for each QC level.
-
Acceptance Criteria (per EMA/FDA guidance): The mean concentration obtained by the two methods should not differ by more than 15-20%.[8]
-
Caption: A logical diagram of the cross-validation process.
Hypothetical Cross-Validation Results
Table 3: Cross-Validation of HPLC-UV vs. LC-MS/MS (QC samples prepared at high concentrations in solvent)
| QC Level | Method A (HPLC-UV)Mean Conc. (µg/mL) | Method B (LC-MS/MS)Mean Conc. (µg/mL) | % Difference | Status |
|---|---|---|---|---|
| LQC (15 µg/mL) | 14.6 | 15.3 | +4.8% | Pass |
| MQC (75 µg/mL) | 75.8 | 74.9 | -1.2% | Pass |
| HQC (150 µg/mL) | 151.2 | 148.9 | -1.5% | Pass |
Discussion & Recommendations
The validation data clearly demonstrate that both the HPLC-UV and LC-MS/MS methods are accurate, precise, and fit for their intended purposes. The HPLC-UV method is a reliable choice for analyzing high-concentration samples, such as in API testing, with an LLOQ of 5 µg/mL. In contrast, the LC-MS/MS method offers a 10,000-fold improvement in sensitivity (LLOQ of 0.5 ng/mL), making it the only viable option for bioanalysis where circulating drug concentrations are expected to be low.[4] The superior selectivity of MS detection also provides greater confidence when analyzing complex matrices.[14]
The cross-validation results (Table 3) show excellent concordance between the two methods, with the percentage difference well within the accepted ±20% limit. This provides a high degree of confidence that data generated by either method on high-concentration samples (e.g., dose formulations) are comparable. This is a critical piece of information that allows for the seamless integration of data from different stages of drug development.
Expert Recommendations:
-
For API and Drug Product Release Testing: The HPLC-UV method is the preferred choice due to its robustness, lower cost, and sufficient performance for high-concentration samples.
-
For Pharmacokinetic, Toxicokinetic, and Bioequivalence Studies: The LC-MS/MS method is mandatory. Its high sensitivity is required to characterize the full pharmacokinetic profile, and its selectivity is essential for accurate measurement in complex biological matrices.[6]
-
Method Transfer & Bridging Studies: When transferring methods or bridging data from different analytical platforms, a formal cross-validation study as outlined above is a regulatory expectation and a scientific necessity.[1][15]
Conclusion
The successful quantification of this compound relies on selecting the appropriate analytical tool and rigorously validating its performance. Both HPLC-UV and LC-MS/MS are powerful techniques, but their applications are dictated by the specific requirements for sensitivity and selectivity. This guide has provided a comprehensive framework, grounded in regulatory principles and practical experience, for developing, validating, and cross-validating these methods. By following these self-validating protocols and understanding the causality behind experimental choices, researchers can ensure the generation of reliable, reproducible, and defensible data throughout the drug development lifecycle.
References
- European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Resolve Mass Spec. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- Asian Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation.
- Mandwal, S., et al. (2016). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis, 6(3), 129-138.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation.
- Resolve Mass Spec. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
- LCGC International. (2007). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
- European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation.
- gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods.
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- ResearchGate. (2015). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary....
- BenchChem. (2025). A Comparative Guide: HPLC-UV vs. LC-MS/MS for Riboflavin Analysis.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- PubMed. (2012). Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies.
- PubMed. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism.
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- Simson Pharma Limited. (n.d.). (S)-4-(4-(phenyl(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid.
- PubMed Central, National Institutes of Health. (2009). 4-(3-Methoxyphenoxy)butyric acid.
- ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine....
- MDPI. (2021). Analytical Techniques in Pharmaceutical and Biomedical Analysis.
- PubChem. (n.d.). 4-Methoxy-3-(2-pyridyl)butanoic Acid.
- Chem-Impex. (n.d.). Acide 4-méthoxy-2-(pyridin-3-yl)butanoïque.
- MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Methoxy-2-(pyridin-3-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the efficient synthesis of novel molecular entities is paramount. 4-Methoxy-2-(pyridin-3-yl)butanoic acid is a compound of interest, potentially serving as a key intermediate in the synthesis of biologically active molecules. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule, offering an in-depth analysis of their respective efficiencies based on experimental data and established chemical principles.
Introduction
The synthesis of this compound presents a unique challenge in joining a pyridine ring to a substituted butanoic acid chain. The strategic disconnection of this molecule can lead to various synthetic pathways, each with its own set of advantages and disadvantages. This guide will explore two distinct and logical approaches:
-
Route 1: Alkylation of Ethyl 3-Pyridylacetate. This strategy involves the formation of the butanoic acid backbone by alkylating a readily available pyridine-containing starting material.
-
Route 2: α-Arylation of an Ethyl 4-Methoxybutanoate Derivative. This approach builds the molecule by creating the C-C bond between the pyridine ring and the pre-formed butanoic acid chain.
We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a comparative analysis of key metrics such as overall yield, step count, and the accessibility of starting materials.
Route 1: Alkylation of Ethyl 3-Pyridylacetate
This synthetic route commences with the commercially available ethyl 3-pyridylacetate. The core of this strategy lies in the deprotonation of the α-carbon, followed by nucleophilic substitution with a suitable electrophile to introduce the 2-methoxyethyl side chain.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Mechanistic Considerations
The key transformation in this route is the α-alkylation of the ester. The use of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) is crucial for the quantitative formation of the enolate from ethyl 3-pyridylacetate.[1][2][3] The resulting enolate is a potent nucleophile that readily undergoes an S(N)2 reaction with 2-bromoethyl methyl ether to forge the new carbon-carbon bond. The final step is a standard saponification of the ethyl ester using a base like sodium hydroxide, followed by acidification to yield the desired carboxylic acid.[4][5][6][7]
Route 2: α-Arylation of Ethyl 4-Methoxybutanoate
This alternative approach involves the formation of the bond between the pyridine ring and the butanoic acid backbone in the final steps. This is achieved through a palladium-catalyzed α-arylation of an ester, a powerful modern synthetic method.
Workflow for Route 2
Sources
- 1. Sigma Aldrich Lithium Diisopropylamide 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
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A Comparative Guide to the Biological Activity of Pyridinyl Butanoic Acid Enantiomers
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes can lead to profound differences in efficacy, potency, and safety. This guide provides an in-depth, objective comparison of the biological activities of the enantiomers of a specific pyridinyl butanoic acid derivative, 2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid. Supported by experimental data and detailed protocols, this document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
The Critical Role of Chirality in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the pair of mirror-image isomers, often exhibit distinct biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. This principle underscores the importance of studying enantiomers in isolation to fully characterize a drug candidate's potential. The investigation into the enantiomers of 2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid reveals a compelling case of stereospecificity, with each enantiomer displaying a distinct and potent activity on different biological targets.
Unraveling the Dichotomy: (R)- vs. (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid
The enantiomers of 2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid present a fascinating example of stereoselective pharmacology. While structurally very similar, their interactions with biological systems diverge significantly, with the (R)-enantiomer acting as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor and the (S)-enantiomer, along with its analogues, demonstrating strong inhibition of the enzyme kynureninase.[1] This clear divergence in activity highlights the necessity of chiral separation and individual enantiomer testing in drug development.
Comparative Biological Activity Data
| Enantiomer | Target | Biological Activity | Potency/Efficacy | Reference |
| (R)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid | NMDA Receptor | Full Agonist | High | [1] |
| (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid (and analogues) | Kynureninase | Inhibitor | Strong | [1] |
Delving into the Mechanisms of Action
The distinct biological activities of the (R) and (S) enantiomers stem from their differential binding to the active sites of their respective targets.
(R)-Enantiomer and the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[2] The (R)-enantiomer of 2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid has been identified as a full agonist at this receptor.[1] This means it binds to the receptor and activates it to the same extent as the endogenous ligand, glutamate. The specific three-dimensional arrangement of the (R)-enantiomer allows it to fit precisely into the agonist binding site on the NMDA receptor complex, inducing a conformational change that opens the ion channel.
Caption: Signaling pathway of NMDA receptor activation by the (R)-enantiomer.
(S)-Enantiomer and Kynureninase Inhibition
The kynurenine pathway is a major route of tryptophan metabolism, and the enzyme kynureninase plays a key role in this pathway by catalyzing the cleavage of kynurenine.[3] Inhibition of kynureninase can lead to an increase in the levels of kynurenic acid, a neuroprotective agent, making it a therapeutic target for neurological disorders.[4] Synthetic analogues of the (S)-enantiomer of 2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid have been shown to be potent inhibitors of kynureninase.[1] The stereochemistry of the (S)-enantiomer is crucial for its ability to bind to the active site of kynureninase, blocking the access of its natural substrate and thereby inhibiting its enzymatic activity.
Caption: Mechanism of kynureninase inhibition by the (S)-enantiomer analogue.
Experimental Protocols for Biological Activity Assessment
To empirically validate the distinct activities of the enantiomers, specific and robust bioassays are required. The following are detailed, step-by-step methodologies for assessing NMDA receptor agonism and kynureninase inhibition.
Protocol 1: NMDA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the (R)-enantiomer for the NMDA receptor.
Objective: To quantify the binding affinity (Ki) of the (R)-enantiomer to the NMDA receptor.
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
Radioligand (e.g., [³H]MK-801 or other suitable NMDA receptor ligand)
-
(R)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid (test compound)
-
Unlabeled NMDA receptor ligand (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize whole rat brains in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of radioligand at a fixed concentration
-
25 µL of varying concentrations of the (R)-enantiomer (test compound) or buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
100 µL of the rat brain membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the NMDA Receptor Binding Assay.
Protocol 2: Kynureninase Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of the (S)-enantiomer against kynureninase.
Objective: To determine the IC₅₀ value of the (S)-enantiomer analogue for kynureninase.
Materials:
-
Recombinant human kynureninase
-
L-kynurenine (substrate)
-
(S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid analogue (test compound)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0, containing pyridoxal-5'-phosphate)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of varying concentrations of the (S)-enantiomer analogue (test compound) or buffer (for control).
-
20 µL of recombinant human kynureninase solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of L-kynurenine solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the product (anthranilate) at an excitation wavelength of ~315 nm and an emission wavelength of ~415 nm using a fluorometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition as a function of the test compound concentration to determine the IC₅₀ value.
Caption: Workflow for the Kynureninase Inhibition Assay.
Conclusion and Future Directions
The stark contrast in the biological activities of the (R)- and (S)-enantiomers of 2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid serves as a powerful illustration of the principle of stereospecificity in pharmacology. The (R)-enantiomer's agonism at the NMDA receptor and the (S)-enantiomer's inhibition of kynureninase highlight the potential for developing highly selective therapeutic agents by focusing on a single enantiomer. This guide provides the foundational knowledge and practical protocols for researchers to further explore and characterize the distinct pharmacological profiles of these and other chiral molecules. Future research should focus on in vivo studies to translate these in vitro findings into a better understanding of their therapeutic potential and to evaluate their pharmacokinetic and safety profiles. The continued investigation of enantiomer-specific interactions will undoubtedly pave the way for the development of more effective and safer medicines.
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A Researcher's Guide to Assessing the Specificity of 4-Methoxy-2-(pyridin-3-yl)butanoic acid in Receptor Binding Studies
Introduction: From Structural Analogy to a Testable Hypothesis
In the landscape of modern drug discovery, the journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic is paved with rigorous characterization. A critical milestone in this process is the determination of its binding specificity. High specificity for the intended target is often a hallmark of a successful drug, minimizing off-target effects that can lead to adverse events.
This guide focuses on a methodical approach to assessing the receptor binding profile of a novel compound, 4-Methoxy-2-(pyridin-3-yl)butanoic acid . As there is limited published data on this specific molecule, we must proceed from a position of informed hypothesis. Its structure, featuring a butanoic acid moiety, bears a resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[1] This structural alert directs our initial investigation toward the GABAergic system, specifically the GABA transporters (GATs) and receptors that regulate GABAergic tone.
This document is not merely a set of protocols; it is a strategic guide. We will delve into the causality behind experimental choices, establish self-validating workflows, and ground our methods in authoritative literature to provide a comprehensive framework for researchers, scientists, and drug development professionals. Our goal is to build a robust specificity profile for our NCE, comparing its performance against well-characterized reference compounds.
The Strategic Framework: A Multi-Tiered Approach to Specificity Profiling
A thorough assessment of specificity is not a single experiment but a phased campaign. Our strategy is to move from a broad, hypothesis-driven screening funnel to increasingly specific functional and safety-oriented assays. This ensures that resources are used efficiently while building a comprehensive understanding of the NCE's biological interactions.
Figure 1: A multi-phased workflow for characterizing NCE binding specificity.
Phase 1: Primary Target Screening Across GABA Transporter Subtypes
Our hypothesis posits that this compound interacts with GABA transporters. The human genome encodes four distinct GATs: GAT1, GAT2, GAT3, and Betaine/GABA Transporter-1 (BGT-1).[2] Establishing the NCE's affinity and selectivity across these subtypes is the foundational step.
Rationale for Experimental Design
-
Target Source: We will utilize membrane preparations from Human Embryonic Kidney (HEK293) cells stably expressing each individual human GAT subtype (hGAT1, hGAT2, hGAT3, hBGT-1). This recombinant approach isolates each target, preventing confounding results from other endogenous transporters.
-
Assay Format: A competitive radioligand binding assay is the gold standard for determining the affinity of an unlabeled compound. It measures the ability of our NCE to displace a high-affinity, subtype-selective radioligand.
-
Comparative Compounds: To contextualize our data, we will run assays in parallel with well-validated inhibitors:
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is adapted for a 96-well format but can be scaled. The principles are broadly applicable to various receptor systems.[8]
1. Membrane Preparation: a. Culture HEK293 cells stably expressing the target GAT subtype to ~90% confluency. b. Harvest cells and centrifuge at 1000 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer. d. Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[9] e. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. This step is crucial to remove endogenous GABA.[10] f. Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C in aliquots.
2. Binding Assay Execution: a. Prepare serial dilutions of this compound, Tiagabine, and (S)-SNAP-5114 in the assay buffer. b. In a 96-well plate, combine in the following order:
- 50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (e.g., 10 µM Tiagabine for GAT1) for non-specific binding (NSB).
- 50 µL of the appropriate test compound dilution.
- 50 µL of the selective radioligand (e.g., [³H]NNC-711 for GAT1) at a concentration close to its Kd value.
- 100 µL of thawed membrane preparation (typically 10-50 µg protein/well). c. Incubate the plate at a set temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 60 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.[11] e. Wash the filters rapidly with ice-cold wash buffer (3-4 times) to minimize dissociation of the radioligand-receptor complex. f. Allow filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
3. Data Analysis: a. Convert counts per minute (CPM) to disintegrations per minute (DPM). b. Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM). c. Plot the percentage of specific binding against the logarithm of the competitor concentration. d. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding). e. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :[12][13] Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This conversion is essential as Ki represents the true affinity of the inhibitor, independent of assay conditions.[14][15]
Phase 2: Functional Validation and Target Family Selectivity
Binding affinity does not always equate to functional activity. Therefore, it is imperative to validate our binding results in a functional assay that measures the biological consequence of target engagement—in this case, the inhibition of GABA transport into a cell.
Detailed Protocol: [³H]-GABA Uptake Assay
This assay directly measures the function of the GATs.[16]
1. Cell Preparation: a. Plate HEK293 cells expressing the target GAT subtype in a 96-well plate and grow to near confluence.[17]
2. Uptake Assay Execution: a. Wash cells gently with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Pre-incubate the cells for 10-20 minutes with varying concentrations of the test compounds (NCE, Tiagabine, etc.) or buffer alone.[3][6] c. Initiate the uptake by adding a solution containing a mixture of non-labeled GABA and [³H]-GABA (e.g., 10 nM [³H]-GABA and 5 µM unlabeled GABA).[17] d. Allow the uptake to proceed for a short, defined period within the linear range of transport (e.g., 3-5 minutes) at room temperature. e. Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer. f. Lyse the cells with a lysis buffer (e.g., 1% SDS). g. Transfer the lysate to scintillation vials, add a scintillant, and quantify the amount of [³H]-GABA taken up by the cells.
3. Data Analysis: a. Define non-specific uptake as the radioactivity accumulated in the presence of a saturating concentration of a known inhibitor (e.g., 10 µM Tiagabine for GAT1).[17] b. Plot the percentage of inhibition of specific uptake versus the log concentration of the inhibitor to determine a functional IC₅₀ value.
Secondary Binding Screen: GABAA and GABAB Receptors To ensure the NCE is not acting on the primary GABA receptors, parallel binding assays should be conducted using membrane preparations containing GABAA and GABAB receptors.
-
GABAA Receptor Assay: Use [³H]Muscimol as the radioligand.[9][10]
-
GABAB Receptor Assay: Use [³H]GABA (with an agent to block GABAA sites) or [³H]Baclofen.[10]
Interpreting the Data: A Hypothetical Comparison
After executing the assays, the data is collated for a comprehensive comparative analysis. The goal is to understand not just if the compound binds, but how well and how selectively.
Table 1: Hypothetical Binding Affinities (Ki, nM) and Functional Potencies (IC₅₀, nM) at GABA Transporters
| Compound | hGAT-1 Ki | hGAT-2 Ki | hGAT-3 Ki | hBGT-1 Ki | hGAT-1 Uptake IC₅₀ |
| This compound | 120 | >10,000 | 1,500 | >10,000 | 155 |
| Tiagabine | 45 | 45,000 | 20,000 | >50,000 | 67 |
| (S)-SNAP-5114 | 388,000 | 21,000 | 5,000 | >50,000 | >100,000 |
Data presented are for illustrative purposes.
Analysis from a Scientist's Perspective:
-
Potency: In this hypothetical scenario, our NCE demonstrates a respectable affinity for hGAT-1 (Ki = 120 nM), although it is approximately 2.7-fold less potent than the clinical drug Tiagabine.
-
Selectivity: The key finding is the selectivity profile. The NCE is >83-fold selective for hGAT-1 over hGAT-2 and hBGT-1, and 12.5-fold selective over hGAT-3. This profile is distinct from both Tiagabine (highly GAT-1 selective) and (S)-SNAP-5114 (GAT-3/2 selective). This unique selectivity could translate to a different therapeutic or side-effect profile.
-
Binding vs. Function: The functional uptake IC₅₀ (155 nM) is in good agreement with the binding affinity Ki (120 nM). This concordance provides strong evidence that the binding of the NCE to GAT-1 translates directly into the inhibition of its transport function.
The GABAergic Synapse: Context for GAT Inhibition
Understanding the role of GATs in the synapse clarifies the importance of our findings. GATs, particularly GAT-1 on presynaptic terminals and astrocytes, are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[18] By inhibiting GAT-1, our NCE would be expected to increase the concentration and residence time of GABA in the synapse, enhancing the activation of postsynaptic GABAA and GABAB receptors and thus potentiating inhibitory neurotransmission.[1][19]
Figure 2: Simplified schematic of a GABAergic synapse.
Phase 3: Broad Off-Target Liability Screening
Even with high selectivity within the target family, a responsible drug development program must investigate potential interactions with a wider array of biologically relevant targets to preemptively identify safety concerns.[20] Commercial services offer standardized screening panels that test a compound at a fixed concentration (e.g., 10 µM) against dozens of receptors, ion channels, and transporters.[21][22]
Table 2: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)
| Target | Class | % Inhibition |
| 5-HT2A Receptor | Serotonin Receptor | 8% |
| D₂ Receptor | Dopamine Receptor | 12% |
| H₁ Receptor | Histamine Receptor | 5% |
| M₁ Receptor | Muscarinic Receptor | < 2% |
| α₁-Adrenergic Receptor | Adrenergic Receptor | 15% |
| hERG Channel | Ion Channel | 22% |
Data presented are for illustrative purposes.
Analysis: A result of <50% inhibition at a high concentration like 10 µM is generally considered a low risk for a significant off-target interaction. In our hypothetical data, the NCE shows minimal activity against key neurotransmitter receptors. The 22% inhibition at the hERG channel warrants a follow-up concentration-response study, as hERG liability is a significant safety concern for cardiotoxicity, but it does not represent a strong initial hit.
Conclusion
This guide outlines a systematic, hypothesis-driven strategy for characterizing the binding specificity of a novel compound, this compound. By progressing through primary binding screens, functional validation, and broad off-target profiling, we can build a comprehensive data package.
Based on our hypothetical results, this compound emerges as a novel, selective GAT-1 inhibitor with a clean off-target profile. Its unique selectivity signature compared to existing molecules like Tiagabine suggests it is a promising candidate for further investigation. This rigorous, multi-faceted approach to specificity assessment is fundamental to making informed decisions in drug discovery, de-risking candidates early, and ultimately building a robust foundation for preclinical and clinical development.
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Safety Operating Guide
Navigating the Disposal of 4-Methoxy-2-(pyridin-3-yl)butanoic Acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS No. 885277-06-5), a compound of interest in various research applications. By integrating established safety protocols for related chemical classes, this document aims to empower laboratory personnel to manage this substance responsibly, ensuring both personal and environmental safety.
Core Safety Directives: Understanding the Risks
Given its chemical structure—a carboxylic acid and a pyridine derivative—this compound should be handled with the assumption that it may possess the following hazards:
-
Skin and Eye Irritation or Corrosion: Carboxylic acids can be corrosive and cause severe skin burns and eye damage.[2][6][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[8]
-
Harmful if Swallowed: Oral ingestion may be harmful.[6]
Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical or its solutions, which could cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and changed immediately if contaminated. | Prevents skin contact, which could lead to irritation or burns. Proper glove removal technique is essential to avoid cross-contamination. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from accidental spills. |
| Respiratory | Not typically required when handling small quantities in a properly functioning chemical fume hood. | A NIOSH-approved respirator may be necessary for large spills or if working outside of a fume hood, based on a site-specific risk assessment. Consult your EHS department for guidance.[9][10] |
Operational Plans: From Spill to Disposal
A systematic approach is crucial for managing both accidental spills and routine waste disposal. The following protocols provide a clear, actionable framework.
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the spill is large or involves a volatile substance, close the laboratory door to contain vapors.[11]
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in Table 1.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[11][12]
-
Neutralization (for small, manageable spills): For small spills of this acidic compound, cautious neutralization can be considered. Slowly add a weak base, such as sodium bicarbonate or a commercial acid neutralizer, starting from the outside of the spill and working inwards.[11][13] Be aware that this process can generate heat and gas; proceed with caution.
-
Absorption and Collection: Once the spill is contained and, if appropriate, neutralized, absorb the material with an inert absorbent. Carefully scoop the absorbed material and any contaminated debris into a designated, sealable, and chemically compatible waste container.[11][12]
-
Decontamination: Clean the spill area with soap and water.[12]
-
Waste Disposal: Label the waste container clearly and dispose of it as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Protocol
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company.
Experimental Workflow: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of all this compound waste. This includes the pure compound, reaction mixtures containing the compound, and any contaminated materials (e.g., weigh boats, pipette tips, gloves).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazard classifications (e.g., "Corrosive," "Irritant").
-
Segregation: Do not mix this waste stream with other incompatible waste types. Pyridine-based compounds and acids should be stored away from strong oxidizing agents.[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup by your institution's EHS or a licensed waste contractor.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper disposal.
The final disposal method for pyridine-containing waste often involves high-temperature incineration.[14] This is a highly effective method for destroying the chemical structure and preventing its release into the environment. This process must be handled by professionals at a licensed facility.
By adhering to these rigorous safety and disposal protocols, researchers can confidently manage this compound, upholding the highest standards of laboratory practice and environmental stewardship. Always prioritize safety and when in doubt, consult your institution's EHS professionals.
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- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. acs.org [acs.org]
- 12. ulethbridge.ca [ulethbridge.ca]
- 13. tnstate.edu [tnstate.edu]
- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to Handling 4-Methoxy-2-(pyridin-3-yl)butanoic acid: Personal Protective Equipment and Disposal
Hazard Assessment: A Synthesis of Functional Group Risks
The pyridine component suggests potential hazards upon skin contact, ingestion, or inhalation, which can lead to health issues like nausea, coughing, and abdominal pain. Pyridine and its derivatives are often volatile and are treated as hazardous waste, requiring strict handling and disposal protocols.
The carboxylic acid group, particularly by analogy to compounds like butanoic acid, indicates a risk of severe skin and eye burns, respiratory irritation, and harm if swallowed. Carboxylic acids can be corrosive and require careful handling to prevent direct contact. Therefore, 4-Methoxy-2-(pyridin-3-yl)butanoic acid must be handled as a compound that is potentially corrosive, an irritant, and toxic.
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the identified risks. This system protects the primary routes of exposure: dermal (skin), ocular (eyes), and respiratory.
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when there is a significant risk of splashing. | The carboxylic acid functionality presents a high risk of causing severe, irreversible eye damage upon contact. Goggles provide a seal against splashes and vapors, while a face shield offers a broader barrier for the entire face. |
| Hand Protection | Chemically resistant gloves such as nitrile or butyl rubber are required. Latex gloves are unsuitable. Gloves should be inspected for damage before each use and changed immediately if contamination is suspected. | Pyridine and its derivatives can be absorbed through the skin. Nitrile and butyl rubber offer superior resistance to a broad range of chemicals, including acids and organic bases, compared to latex, which degrades quickly upon exposure. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, must be worn over full-length clothing. For larger quantities, a chemically resistant apron should be worn over the lab coat. | This prevents contamination of personal clothing and protects the skin from accidental spills and splashes. The use of flame-retardant material is a precautionary measure given that many organic compounds are combustible. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. | The compound's pyridine and carboxylic acid groups suggest it may be an irritant to the respiratory system. Working in a fume hood is the primary engineering control to prevent inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key stages of handling this compound.
Preparation and Weighing
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and certified.
-
Don PPE: Before handling the chemical, correctly don all required PPE as specified in the table above.
-
Containment: Conduct all manipulations of the solid compound within the fume hood.
-
Minimize Dust: Handle the compound gently to avoid creating airborne dust. Use dedicated, clearly labeled spatulas and weighing boats.
Solution Preparation
-
Prevent Splashing: When dissolving, add the solid this compound to the solvent slowly and in small portions.
-
Maintain Containment: Keep the container covered as much as possible during the dissolution process to minimize vapor release.
-
Labeling: Clearly label all containers with the full chemical name and appropriate hazard symbols.
Post-Experiment Decontamination
-
Surface Cleaning: Decontaminate all work surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Proper Doffing of PPE: Remove PPE in the correct order to avoid self-contamination: first gloves, then the lab coat, and finally eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
